1-Pyrazin-2-yl-ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-pyrazin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQUNKQRPBWOQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341430 | |
| Record name | 1-Pyrazin-2-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94777-52-3 | |
| Record name | 1-Pyrazin-2-yl-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrazin-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1-(Pyrazin-2-yl)ethanol via Ketone Reduction
Abstract
This technical guide provides an in-depth examination of the synthesis of 1-(Pyrazin-2-yl)ethanol from its corresponding ketone, 2-acetylpyrazine. The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics.[1][2] The controlled synthesis of its derivatives, such as the chiral alcohol 1-(Pyrazin-2-yl)ethanol, is a critical step in the development of novel pharmaceutical agents. This document details the prevalent and reliable method of synthesis via sodium borohydride-mediated reduction. It covers the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and addresses critical safety, handling, and product characterization procedures. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction
The Pyrazine Moiety: A Cornerstone in Medicinal Chemistry
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4.[3] This structural motif is of significant interest in drug discovery due to its ability to act as a bioisostere for other aromatic systems and its capacity to engage in hydrogen bonding, which can enhance binding affinity to biological targets.[4] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the anti-tuberculosis agent pyrazinamide and the oncology therapeutic bortezomib, highlighting the scaffold's importance.[2] The development of synthetic routes to functionalized pyrazines is therefore a key focus for medicinal chemists.
Profile of 2-Acetylpyrazine and 1-(Pyrazin-2-yl)ethanol
2-Acetylpyrazine is a readily available starting material, known for its characteristic nutty, popcorn-like aroma, which has led to its use as a flavoring agent.[5][6][7] Beyond its organoleptic properties, its ketone functional group serves as a versatile handle for further chemical transformations.
The target molecule, 1-(Pyrazin-2-yl)ethanol, is the secondary alcohol resulting from the reduction of 2-acetylpyrazine.[8] As a chiral molecule, it can serve as a valuable building block for synthesizing more complex, stereochemically-defined active pharmaceutical ingredients (APIs).
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| Starting Material | 1-(Pyrazin-2-yl)ethan-1-one | C₆H₆N₂O | 122.12 | Yellow-brown powder | 22047-25-2 |
| Product | 1-(Pyrazin-2-yl)ethan-1-ol | C₆H₈N₂O | 124.14 | Not specified (often an oil or low-melting solid) | 94777-52-3 |
Table 1: Physicochemical Properties of Key Compounds.[5][8]
Synthetic Strategy: Ketone Reduction
The conversion of 2-acetylpyrazine to 1-(Pyrazin-2-yl)ethanol is a classic ketone reduction. This transformation can be achieved through various methods, including catalytic hydrogenation and metal hydride reduction. This guide focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for this purpose, offering high yields and operational simplicity.[9][10]
Mechanistic Framework: Hydride Reduction of a Ketone
The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the acetyl group.
The Role of Sodium Borohydride
Sodium borohydride (NaBH₄) is a preferred reagent for reducing aldehydes and ketones due to its excellent functional group tolerance; it typically does not reduce esters, amides, or carboxylic acids under standard conditions.[9][10][11] This selectivity is advantageous when working with multifunctional molecules. NaBH₄ is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄), as it reacts predictably and non-violently with protic solvents like methanol and ethanol.[12]
Reaction Mechanism
The reduction proceeds via a two-step mechanism:
-
Nucleophilic Attack: The borohydride anion ([BH₄]⁻) acts as a source of hydride. The hydride ion attacks the partially positive carbonyl carbon of 2-acetylpyrazine. Simultaneously, the π-electrons of the carbonyl double bond move to the oxygen atom, forming a tetracoordinate boron-alkoxide intermediate.[9][13]
-
Protonation (Workup): A protic solvent (like methanol used in the reaction or water added during workup) protonates the resulting alkoxide ion to yield the final secondary alcohol product, 1-(Pyrazin-2-yl)ethanol.[11]
Diagram 1: Key stages of the sodium borohydride reduction mechanism.
Core Synthesis Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. The causality for each step is explained to provide a deeper understanding of the process.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |
| 2-Acetylpyrazine | C₆H₆N₂O | 122.12 | 1.0 | (e.g., 5.00 g) |
| Sodium Borohydride | NaBH₄ | 37.83 | 1.2 | (e.g., 1.85 g) |
| Methanol (MeOH) | CH₃OH | 32.04 | Solvent | (e.g., 100 mL) |
| Deionized Water | H₂O | 18.02 | Quench/Workup | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction | As needed |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying Agent | As needed |
Table 2: Example Reagent Quantities for Laboratory Scale Synthesis.
Equipment
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin Layer Chromatography (TLC) plate and chamber
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
Add 2-acetylpyrazine (1.0 eq.) to a 250 mL round-bottom flask containing a magnetic stir bar.
-
Dissolve the starting material in methanol (approx. 20 mL per gram of substrate). Stir until fully dissolved at room temperature.
-
Rationale: Methanol is an excellent solvent for both the substrate and the NaBH₄ reagent. It also serves as the proton source for the final step of the reaction mechanism.
-
-
Reduction:
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Rationale: The reaction of NaBH₄ with methanol is exothermic and generates hydrogen gas.[10] Cooling controls the reaction rate, minimizes side reactions, and ensures safe handling.
-
Slowly add sodium borohydride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature does not exceed 10 °C.
-
Rationale: A slight excess of NaBH₄ ensures the complete consumption of the starting material, accounting for any reagent decomposition upon contact with the protic solvent.[10] Portion-wise addition prevents a rapid, uncontrolled evolution of heat and gas.
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate eluent). The product spot should be more polar (lower Rf) than the starting ketone. The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly and carefully add deionized water (approx. 20 mL) to quench the excess NaBH₄. Vigorous bubbling (hydrogen gas evolution) will occur.
-
Rationale: This step safely destroys any remaining reactive borohydride. The addition must be slow to control the rate of gas production.
-
Reduce the solvent volume by approximately 70-80% using a rotary evaporator.
-
Rationale: Removing the bulk of the methanol simplifies the subsequent aqueous extraction.
-
-
Extraction and Purification:
-
Transfer the remaining aqueous slurry to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Rationale: The organic product is more soluble in ethyl acetate than in water, allowing for its separation from inorganic salts (borates) and any remaining water-soluble impurities.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
-
Diagram 2: Experimental workflow for the synthesis of 1-(Pyrazin-2-yl)ethanol.
Product Characterization
To confirm the identity and purity of the synthesized 1-(Pyrazin-2-yl)ethanol, standard spectroscopic analysis is required.
-
¹H NMR: Expect the disappearance of the acetyl methyl singlet from the starting material (~2.7 ppm) and the appearance of a doublet for the new methyl group (~1.5 ppm) and a quartet for the new methine proton (CH-OH) (~5.0 ppm). The hydroxyl proton will appear as a broad singlet.
-
IR Spectroscopy: Look for the disappearance of the sharp ketone C=O stretch (~1700 cm⁻¹) from the starting material and the appearance of a broad O-H stretch (~3300-3500 cm⁻¹) in the product.
-
Mass Spectrometry: The product should show the correct molecular ion peak (m/z) corresponding to its molecular weight (124.14).[8]
Critical Safety and Handling Procedures
Reagent-Specific Hazards
Sodium Borohydride (NaBH₄):
-
Water Reactivity: NaBH₄ reacts with water and acids to release flammable hydrogen gas, which can ignite.[14] All glassware must be dry, and the reagent should be handled away from sources of water.[15][16]
-
Corrosivity and Toxicity: It is corrosive and can cause severe skin burns and eye damage. It is also toxic if swallowed or in contact with skin.[14]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place, away from acids and oxidizing agents.[15][16][17] It should be handled under an inert atmosphere if possible.[14]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).[14]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[14]
Waste Disposal
Unquenched sodium borohydride is a reactive waste. All excess reagent must be fully quenched by slow addition to a suitable solvent (like isopropanol or water in a controlled manner) before disposal according to institutional and local regulations.[14][15]
Advanced Topic: Asymmetric Synthesis
For applications in drug development, obtaining a single enantiomer of 1-(Pyrazin-2-yl)ethanol is often necessary. While this guide details a racemic synthesis, researchers can achieve stereoselectivity through:
-
Chiral Reducing Agents: Employing chiral borohydride reagents (e.g., those modified with chiral ligands).
-
Catalytic Asymmetric Reduction: Using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) with a hydrogen source to stereoselectively reduce the ketone. This approach is highly efficient and can provide excellent enantiomeric excess.
Conclusion
The reduction of 2-acetylpyrazine to 1-(Pyrazin-2-yl)ethanol using sodium borohydride is a robust, reliable, and high-yielding transformation. By understanding the underlying chemical principles, adhering to the detailed protocol, and observing strict safety measures, researchers can confidently synthesize this valuable pyrazine-containing building block. This guide provides the necessary foundation for its successful preparation, characterization, and subsequent use in medicinal chemistry and drug discovery programs.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy 2-(Pyrazin-2-yl)ethanol (EVT-312796) | 6705-31-3 [evitachem.com]
- 5. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-acetyl pyrazine, 22047-25-2 [thegoodscentscompany.com]
- 7. 2-acetylpyrazine (CHEBI:145236) [ebi.ac.uk]
- 8. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. youtube.com [youtube.com]
- 12. 3. NaBH4 | PPT [slideshare.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 15. Sodium Borohydride - ESPI Metals [espimetals.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. chemistry.osu.edu [chemistry.osu.edu]
Introduction: Contextualizing 1-Pyrazin-2-yl-ethanol
An In-Depth Technical Guide to the Physicochemical Properties of 1-Pyrazin-2-yl-ethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
This compound (CAS No. 94777-52-3) is a heterocyclic alcohol featuring a pyrazine ring substituted with an ethanol group.[1][2] The pyrazine moiety is a common scaffold in pharmacologically active compounds and a significant contributor to the aroma and flavor profiles of many natural and processed foods.[3] Consequently, understanding the fundamental physicochemical properties of its derivatives is paramount for applications ranging from medicinal chemistry to food science. A molecule's behavior in both biological and chemical systems—its solubility, ability to cross cell membranes, and interaction with physiological targets—is dictated by these properties.
This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. It is designed not as a mere compilation of data but as a practical resource, explaining the causality behind experimental choices and providing field-proven protocols for characterization. We will delve into the critical parameters of molecular structure, ionization (pKa), lipophilicity (LogP), and solubility, offering a robust framework for its evaluation and application in a research and development setting.
Section 1: Core Molecular and Physical Properties
The foundational step in characterizing any chemical entity is to define its basic molecular and physical attributes. These constants are the bedrock upon which further experimental investigation is built.
Caption: Chemical Structure of this compound.
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Source |
| IUPAC Name | 1-pyrazin-2-ylethanol | [1] |
| Synonyms | 1-(Pyrazin-2-yl)ethanol, 2-(1-hydroxyethyl)pyrazine | [1] |
| CAS Number | 94777-52-3 | [1] |
| Molecular Formula | C₆H₈N₂O | [1] |
| Molecular Weight | 124.14 g/mol | [1] |
| Calculated LogP (XLogP3) | -0.7 | [1] |
| Hydrogen Bond Donors | 1 (the -OH group) | [1] |
| Hydrogen Bond Acceptors | 3 (two N atoms, one O atom) | [1][4] |
| Rotatable Bonds | 1 | [4] |
Section 2: Ionization and Lipophilicity - Critical Parameters in Drug Development
For any compound with potential biological activity, its ionization state and lipophilicity are arguably the most critical physicochemical parameters. They govern absorption, distribution, metabolism, and excretion (ADME) profiles.
Acid-Base Properties (pKa)
The pyrazine ring contains two nitrogen atoms which are weakly basic. The pKa value quantifies the extent of this basicity. In a biological context (pH ~7.4), the pKa determines the ratio of the ionized (protonated) to the non-ionized form of the molecule. This ratio profoundly impacts aqueous solubility, receptor binding, and cell membrane passage.
Causality in Experimental Choice: Potentiometric titration is the gold-standard method for pKa determination due to its accuracy and the direct physicochemical measurement it provides.[5] It relies on monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (acid or base), allowing for the precise identification of the inflection point where the compound is 50% ionized, which corresponds to the pKa.[6][7]
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2.1: Potentiometric Titration for pKa Determination [5][6]
-
Preparation:
-
Titration:
-
Transfer a known volume (e.g., 20 mL) of the analyte solution to a reaction vessel equipped with a magnetic stirrer.
-
Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the measurement.[6]
-
Immerse the calibrated pH electrode into the solution.
-
Make the solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0.[6]
-
Begin the titration by adding small, precise increments of 0.1 M NaOH.
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Continue the titration until the pH reaches a stable value around 12-12.5.[6]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added.
-
Determine the equivalence point (the point of greatest slope) from the inflection point of the curve.
-
The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added (the half-volume method).[7]
-
Perform the titration at least in triplicate to ensure reliability and calculate the average pKa and standard deviation.[6]
-
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like (non-polar) environment, is quantified by the partition coefficient (P) or its logarithm (LogP). It is a key determinant of a drug's ability to cross biological membranes.[8] The LogP is the ratio of the concentration of a compound in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[8] For ionizable compounds like this compound, the distribution coefficient (LogD) is often measured at a specific pH (e.g., 7.4), as it accounts for the partitioning of both ionized and non-ionized species.[9]
Causality in Experimental Choice: The shake-flask method, while time-consuming, is considered the "gold standard" for LogP/LogD determination because it is a direct measurement of the partitioning equilibrium.[10][11] It provides the most accurate and reliable values when performed correctly.
Caption: Workflow for LogP determination via the shake-flask method.
Protocol 2.2: Shake-Flask Method for LogP/LogD Determination [9][10][11]
-
Preparation:
-
Prepare the aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).
-
Mutually saturate the organic (n-octanol) and aqueous phases by mixing them vigorously for several hours, then allowing them to separate. This prevents volume changes during the experiment.[9]
-
Prepare a stock solution of this compound at a known concentration.
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous buffer.
-
Add a small aliquot of the analyte stock solution. The final concentration should be low enough to avoid saturation in either phase.
-
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow the analyte to reach partitioning equilibrium.[9]
-
-
Phase Separation and Analysis:
-
Allow the phases to separate completely. Centrifugation may be required to break any emulsions.
-
Carefully withdraw an aliquot from each phase for analysis.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11]
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase].
-
The LogP (or LogD) is the base-10 logarithm of P.[8]
-
Section 3: Solubility Profile
Solubility is a fundamental property that dictates how a compound can be formulated for administration and how it behaves in aqueous physiological environments. The structure of this compound, containing a polar hydroxyl group and a moderately polar pyrazine ring, suggests it will have some degree of aqueous solubility.[12] The basic nitrogen atoms also imply that its solubility will be pH-dependent, increasing in acidic conditions due to the formation of a more polar protonated salt.
Causality in Experimental Choice: A systematic qualitative solubility test across a range of solvents provides a rapid and informative profile of a compound's polarity and functional group characteristics.[13] This hierarchical approach, moving from water to acidic and basic solutions, efficiently classifies the compound and gives strong indications of its nature.[14]
Caption: Hierarchical flowchart for qualitative solubility testing.
Protocol 3.1: Qualitative Solubility Determination [13][15] For each step, use approximately 25 mg of solid or 0.05 mL of liquid analyte and 0.75 mL of the solvent in a small test tube. Shake vigorously.
-
Water Solubility: Test solubility in deionized water. If soluble, the compound is likely a small, polar molecule.[13] Proceed to test the pH of the aqueous solution with litmus paper to check for acidic or basic properties.[14]
-
5% HCl Solubility: If insoluble in water, test solubility in 5% aqueous HCl. Solubility indicates the presence of a basic functional group, such as an amine (the pyrazine nitrogens).[13]
-
5% NaOH Solubility: If insoluble in water and 5% HCl, test solubility in 5% aqueous NaOH. Solubility indicates the presence of an acidic functional group.[13]
-
5% NaHCO₃ Solubility: If soluble in 5% NaOH, test in 5% sodium bicarbonate. Solubility here indicates a strong acid (like a carboxylic acid), while insolubility suggests a weak acid (like a phenol).[13]
-
Concentrated H₂SO₄: If the compound is insoluble in the above, test solubility in cold, concentrated sulfuric acid. Most compounds containing nitrogen or oxygen will dissolve in or react with concentrated H₂SO₄.[14] Insolubility suggests an inert compound.[14]
-
Organic Solvents: Test solubility in common organic solvents like ethanol, acetone, or hexane to further characterize its polarity.[12] The "like dissolves like" principle applies: polar compounds dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents.[16]
Conclusion
The physicochemical properties of this compound—defined by its heterocyclic aromatic ring, basic nitrogen centers, and polar hydroxyl group—position it as a molecule with significant aqueous solubility and a hydrophilic character, as suggested by its negative calculated LogP.[1] Its solubility and ionization are expected to be highly pH-dependent, a critical consideration for any application in biological systems. The experimental protocols detailed in this guide provide a validated, systematic framework for the empirical determination of its pKa, LogP/LogD, and solubility profile. Accurate characterization through these methods is an indispensable step in harnessing the potential of this compound in drug discovery, materials science, or as a flavor and fragrance component.
References
- 1. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Buy 2-(Pyrazin-2-yl)ethanol (EVT-312796) | 6705-31-3 [evitachem.com]
- 4. chemscene.com [chemscene.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acdlabs.com [acdlabs.com]
- 9. enamine.net [enamine.net]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. www1.udel.edu [www1.udel.edu]
- 15. chem.ws [chem.ws]
- 16. youtube.com [youtube.com]
1-Pyrazin-2-yl-ethanol CAS number 94777-52-3
An In-Depth Technical Guide to 1-(Pyrazin-2-yl)ethan-1-ol (CAS: 94777-52-3): Synthesis, Characterization, and Applications in Drug Discovery
Introduction
The pyrazine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds and clinically approved therapeutics.[1][2] The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as the antitubercular agent Pyrazinamide and the proteasome inhibitor Bortezomib, highlighting the scaffold's therapeutic impact.[1][3] The nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors and influence the molecule's electronic properties, making it a versatile component for modulating drug-target interactions.[1]
This guide focuses on 1-(Pyrazin-2-yl)ethan-1-ol (CAS: 94777-52-3), a valuable chiral building block derived from this important heterocyclic family. As a secondary alcohol, it provides a crucial functional handle for synthetic diversification, enabling its use as a scaffold in the design of novel drug candidates.[4] This document serves as a technical resource for researchers and drug development professionals, detailing its chemical properties, a robust laboratory-scale synthesis protocol, analytical characterization methods, and its strategic applications in medicinal chemistry.
Physicochemical and Computed Properties
A compound's physical and computed chemical properties are fundamental to its application in drug design, influencing factors such as solubility, membrane permeability, and metabolic stability. The key properties for 1-(pyrazin-2-yl)ethan-1-ol are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(pyrazin-2-yl)ethan-1-ol | PubChem[5] |
| CAS Number | 94777-52-3 | PubChem[5] |
| Molecular Formula | C₆H₈N₂O | PubChem[5] |
| Molecular Weight | 124.14 g/mol | PubChem[5][6] |
| Physical State | Liquid | Fluorochem[7] |
| XLogP3-AA | -0.7 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 1 | PubChem[5] |
| Topological Polar Surface Area | 46 Ų | PubChem[5] |
| Complexity | 87.1 | PubChem[5] |
Note: Computed properties like XLogP3 (a measure of lipophilicity) and Topological Polar Surface Area (TPSA) are critical in silico predictors for a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
Synthesis and Purification
The most direct and efficient synthesis of 1-(pyrazin-2-yl)ethan-1-ol is achieved through the selective reduction of the corresponding ketone, 2-acetylpyrazine. This transformation is a cornerstone of organic synthesis, and the use of sodium borohydride (NaBH₄) offers a mild, reliable, and high-yielding method suitable for standard laboratory equipment.
Experimental Protocol: Reduction of 2-Acetylpyrazine
This protocol describes the synthesis on a 5 mmol scale. All operations should be conducted in a well-ventilated fume hood.
Materials:
-
2-Acetylpyrazine (610 mg, 5.0 mmol)[8]
-
Sodium borohydride (NaBH₄) (95 mg, 2.5 mmol, 0.5 eq)
-
Anhydrous Methanol (25 mL)
-
Deionized Water (50 mL)
-
Ethyl Acetate (3 x 30 mL)
-
Brine (saturated NaCl solution) (20 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyrazine (5.0 mmol). Dissolve the starting material in anhydrous methanol (25 mL). Place the flask in an ice-water bath and stir for 10 minutes until the temperature equilibrates to 0-5 °C.
-
Causality: Methanol is an excellent protic solvent that readily dissolves the reactants and is compatible with NaBH₄. The low temperature is crucial to control the reaction rate and prevent potential side reactions.
-
-
Reduction: Slowly add sodium borohydride (0.5 eq) to the stirring solution in small portions over 15 minutes. Ensure the temperature remains below 10 °C during the addition.
-
Causality: Portion-wise addition of the hydride reagent prevents an exothermic surge. Using 0.5 equivalents of NaBH₄ provides 2 equivalents of hydride (H⁻), which is sufficient for a stoichiometric reduction of the ketone.
-
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and stir for an additional 1-2 hours at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the 2-acetylpyrazine spot and the appearance of a new, more polar product spot indicates completion.
-
Self-Validation: TLC provides a direct visual confirmation that the starting material has been consumed, ensuring the reaction does not proceed to workup prematurely.
-
-
Aqueous Workup: Once the reaction is complete, cool the flask again in an ice bath. Cautiously quench the reaction by the dropwise addition of deionized water (20 mL) to decompose any excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Causality: The product is more soluble in ethyl acetate than in water. The brine wash helps to remove residual water from the organic phase.
-
-
Purification: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc).[9]
-
Characterization: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure to afford 1-(pyrazin-2-yl)ethan-1-ol as a liquid.[7] Verify the structure and purity using the analytical methods described below.
Analytical Characterization
Rigorous spectroscopic analysis is essential to confirm the identity, structure, and purity of the synthesized compound.
| Technique | Expected Data | Rationale |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.5-8.6 (m, 2H, pyrazine-H), δ 8.4 (s, 1H, pyrazine-H), δ 5.0 (q, J=6.5 Hz, 1H, CH-OH), δ 3.5-4.5 (br s, 1H, OH), δ 1.6 (d, J=6.5 Hz, 3H, CH₃) | The three distinct protons on the electron-deficient pyrazine ring will appear far downfield. The methine proton (CH-OH) will be a quartet due to coupling with the methyl group, and the methyl protons will be a doublet. The hydroxyl proton is typically a broad singlet and can exchange with D₂O. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158-160 (Cq), δ 142-144 (CH x 2), δ 141-143 (CH), δ 68-70 (CH-OH), δ 23-25 (CH₃) | The pyrazine carbons appear in the aromatic region, with the carbon attached to the ethanol substituent being quaternary. The alcohol-bearing carbon (CH-OH) is found in the typical range for secondary alcohols. |
| FT-IR (neat, cm⁻¹) | 3350-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 2980-2900 (C-H aliphatic stretch), 1600-1450 (C=N, C=C aromatic ring stretch), 1150-1050 (C-O stretch) | The broad peak above 3200 cm⁻¹ is characteristic of an alcohol's O-H bond due to hydrogen bonding.[10] The other peaks correspond to the specific functional groups and the aromatic system present in the molecule. |
| Mass Spec. (ESI+) | m/z 125.07 [M+H]⁺, 147.05 [M+Na]⁺ | Electrospray ionization in positive mode will show the protonated molecule and common adducts like the sodium adduct. The exact mass should match the calculated value of 124.0637 for C₆H₈N₂O.[5] |
Standard Analytical Protocols
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
FT-IR Spectroscopy: Apply a small drop of the neat liquid product onto the crystal of an ATR-FTIR spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.
Applications in Medicinal Chemistry and Drug Development
1-(Pyrazin-2-yl)ethan-1-ol is not merely a chemical curiosity but a strategic tool for drug discovery. Its value lies in its dual nature: it possesses the biologically relevant pyrazine core and a versatile functional group for further chemical exploration.
-
Chiral Building Block: The molecule contains a stereocenter at the alcohol-bearing carbon. Enantiomerically pure forms, such as (S)-1-(pyrazin-2-yl)ethan-1-ol, are commercially available and serve as starting points for asymmetric synthesis.[11] This is critical in modern drug development, where a drug's therapeutic activity and safety profile are often dependent on a single enantiomer.
-
Functional Handle for Library Synthesis: The hydroxyl group is a highly versatile functional handle. As illustrated in Figure 2, it can be readily converted into a wide range of other functional groups (esters, ethers, etc.) or displaced via nucleophilic substitution (e.g., Mitsunobu reaction). This allows for the rapid generation of a library of analogues, where the "R" group can be systematically varied to probe the structure-activity relationship (SAR) of a target protein.
-
Scaffold for Bioactive Molecules: The pyrazine-ethanol motif can be incorporated as a key fragment in the synthesis of more complex molecules. Its structural and electronic properties may be crucial for achieving the desired binding affinity and selectivity for a biological target.[4]
Safety, Handling, and Storage
Proper handling of 1-(pyrazin-2-yl)ethan-1-ol is essential to ensure laboratory safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |
| Source: PubChem[5] |
Handling Procedures:
-
Always use this chemical within a certified chemical fume hood to avoid inhalation of vapors.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
-
Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[14]
-
Keep away from heat, sparks, and open flames.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow it to enter drains or waterways.[15]
Conclusion
1-(Pyrazin-2-yl)ethan-1-ol is a synthetically accessible and highly valuable building block for chemical and pharmaceutical research. Its structure combines the medicinally important pyrazine scaffold with a versatile and reactive alcohol functionality. The straightforward synthesis and purification protocols, coupled with well-defined analytical characteristics, make it a reliable component in multi-step synthetic campaigns. For drug discovery professionals, its utility as a chiral intermediate and a platform for generating diverse chemical libraries underscores its potential to contribute to the development of novel therapeutics.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 2-(Pyrazin-2-yl)ethanol (EVT-312796) | 6705-31-3 [evitachem.com]
- 5. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. chemscene.com [chemscene.com]
- 12. rcilabscan.com [rcilabscan.com]
- 13. airgas.com [airgas.com]
- 14. msdspds.bp.com [msdspds.bp.com]
- 15. olaughlinco.com [olaughlinco.com]
molecular structure of 1-Pyrazin-2-yl-ethanol
An In-Depth Technical Guide to the Molecular Structure of 1-Pyrazin-2-yl-ethanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a critical pharmacophore in modern drug design.[3][4] This guide provides a comprehensive technical examination of this compound, a derivative that combines the aromatic pyrazine heterocycle with a chiral ethanol moiety. We will dissect its molecular architecture, explore a logical synthetic pathway, detail the methodologies for its structural elucidation, and discuss its potential as a building block in drug discovery. This document is structured to provide not only foundational knowledge but also the causal reasoning behind the presented analytical and synthetic strategies, reflecting the rigorous approach of an applied scientist.
Core Molecular Profile
This compound (CAS No: 94777-52-3) is a heterocyclic alcohol.[5] The molecule's structure, featuring a pyrazine ring attached to a 1-hydroxyethyl group, presents key features for chemical manipulation and biological interaction. The pyrazine ring, an electron-deficient aromatic system, influences the reactivity of its substituents, while the secondary alcohol provides a chiral center and a key site for hydrogen bonding or further functionalization.
A summary of its fundamental physicochemical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 94777-52-3 | [5][6][7] |
| Molecular Formula | C₆H₈N₂O | [6][7][8] |
| Molecular Weight | 124.14 g/mol | [6][7][8] |
| IUPAC Name | 1-pyrazin-2-ylethanol | [6][7] |
| Canonical SMILES | CC(O)C1=CN=CC=N1 | [6][7] |
| InChI Key | LRQUNKQRPBWOQQ-UHFFFAOYSA-N | [6][7] |
| Physical State | Liquid | [6] |
| Purity | Typically ≥98% | [5][6][8] |
Strategic Synthesis: A Chemist's Perspective
While various synthetic routes to pyrazine derivatives exist, a highly reliable and instructive method for preparing this compound is through the selective reduction of a ketone precursor, 2-acetylpyrazine.[9] This approach is favored for its high yield, operational simplicity, and the ready availability of the starting material.[10]
Causality of Experimental Choice: The selection of sodium borohydride (NaBH₄) as the reducing agent is a deliberate choice driven by its chemoselectivity. NaBH₄ is a mild reducing agent, potent enough to reduce the ketone's carbonyl group to a secondary alcohol but gentle enough to leave the aromatic pyrazine ring intact. Harsher reducing agents, such as lithium aluminum hydride (LiAlH₄), could risk over-reduction of the heterocyclic ring. Methanol is chosen as the solvent due to its ability to dissolve both the starting ketone and the NaBH₄, and its protic nature facilitates the quenching of the intermediate alkoxide.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
A detailed, self-validating protocol for this synthesis is provided in Section 5.
Structural Elucidation: An Analytical Deep Dive
Confirming the molecular structure of the synthesized product is paramount. A multi-technique analytical approach ensures the unequivocal identification of this compound. This process is not merely about data collection but about interpreting the spectral data in the context of the expected molecular architecture.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the carbon-hydrogen framework of the molecule. Based on established principles and data from similar structures, the following spectral characteristics are predicted.[11]
-
¹H NMR (Proton NMR):
-
Pyrazine Ring Protons (3H): Three distinct signals are expected in the aromatic region (δ 8.5-8.7 ppm). The nitrogen atoms in the ring are electron-withdrawing, deshielding the adjacent protons and shifting them downfield. These will likely appear as two doublets and a singlet or complex multiplet, characteristic of a substituted pyrazine.
-
Methine Proton (-CH-OH, 1H): A quartet is predicted around δ 4.9-5.1 ppm. It is coupled to the three protons of the adjacent methyl group (n+1 rule, 3+1=4).
-
Hydroxyl Proton (-OH, 1H): A broad singlet is expected, the chemical shift of which is concentration and solvent-dependent but typically appears between δ 2.0-4.0 ppm.
-
Methyl Protons (-CH₃, 3H): A doublet is predicted around δ 1.5-1.6 ppm. It is coupled to the single methine proton (n+1 rule, 1+1=2).
-
-
¹³C NMR (Carbon NMR):
-
Pyrazine Ring Carbons (4C): Four signals are expected in the aromatic region (δ 140-160 ppm). The carbon atom directly attached to the ethanol substituent will have a distinct chemical shift from the others.
-
Methine Carbon (-CH-OH, 1C): A signal is expected around δ 68-72 ppm, shifted downfield by the attached electronegative oxygen atom.
-
Methyl Carbon (-CH₃, 1C): A signal is expected in the aliphatic region, around δ 23-26 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present.[12]
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3500-3200 cm⁻¹. This is the characteristic signature of the hydroxyl group in an alcohol, broadened due to hydrogen bonding.[13]
-
Aromatic C-H Stretch: Weak to medium bands are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the C-H bonds on the pyrazine ring.[12]
-
Aliphatic C-H Stretch: Medium to strong bands are expected just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹), corresponding to the C-H bonds of the methyl and methine groups.
-
C=N and C=C Stretches: Medium, sharp absorption bands in the 1600-1450 cm⁻¹ region are characteristic of the pyrazine aromatic ring stretching vibrations.
-
C-O Stretch: A strong, distinct band is expected in the 1260-1050 cm⁻¹ region, indicative of the carbon-oxygen single bond in the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.
-
Molecular Ion Peak (M⁺): The mass spectrum should exhibit a clear molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound, which is approximately 124.14.[7]
-
Key Fragmentation Patterns:
-
Loss of a Methyl Group ([M-15]⁺): A common fragmentation pathway is the loss of the terminal methyl group (CH₃), resulting in a peak at m/z ≈ 109.
-
Loss of Water ([M-18]⁺): Alcohols can undergo dehydration, leading to a peak at m/z ≈ 106.
-
Alpha-Cleavage: Cleavage of the bond between the carbon bearing the hydroxyl group and the pyrazine ring is a highly probable fragmentation, generating a stable pyrazinyl cation or related fragments.
-
Relevance in Drug Discovery and Development
The structural features of this compound make it an attractive scaffold for medicinal chemists. Pyrazine-containing molecules are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][4][14]
-
Pharmacophore Core: The pyrazine ring can serve as a bioisostere for other aromatic systems and engage in crucial π-π stacking or hydrogen bonding interactions with biological targets.[3]
-
Chirality: The presence of a chiral center allows for the synthesis of enantiomerically pure derivatives, which is critical in modern drug development as different enantiomers often exhibit vastly different pharmacological and toxicological profiles.
-
Functional Handle: The hydroxyl group is a versatile functional handle. It can act as a hydrogen bond donor/acceptor or be readily converted into other functional groups (e.g., esters, ethers, amines) to explore the structure-activity relationship (SAR) of a lead compound series.
Detailed Methodologies
Protocol: Synthesis via Reduction
Objective: To synthesize this compound from 2-acetylpyrazine.
Materials:
-
2-Acetylpyrazine (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Dissolve 2-acetylpyrazine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 15-20 minutes. Rationale: Portion-wise addition controls the exothermic reaction and prevents excessive foaming.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any unreacted NaBH₄.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product three times with ethyl acetate. Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous layer.
-
Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS as described in Section 3.
Protocol: Analytical Sample Preparation
Objective: To prepare samples for spectroscopic analysis.
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the purified product.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and other relevant NMR spectra.
-
-
IR Spectroscopy (Thin Film):
-
Place one drop of the neat liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top and gently press to create a thin liquid film.
-
Mount the plates in the spectrometer and acquire the spectrum.
-
-
GC-MS (Gas Chromatography-Mass Spectrometry):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.
-
Use a temperature program that allows for the separation of the analyte from any impurities before it enters the mass spectrometer for analysis. This method is adapted from general procedures for analyzing volatile pyrazine compounds.[15]
-
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 94777-52-3 Cas No. | 1-(Pyrazin-2-yl)ethanol | Apollo [store.apolloscientific.co.uk]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
Spectroscopic Data of 1-Pyrazin-2-yl-ethanol: An In-depth Technical Guide
Introduction
1-Pyrazin-2-yl-ethanol, a heterocyclic alcohol with the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol , is a compound of interest in the fields of medicinal chemistry and materials science.[1] Its structural elucidation and purity assessment are critically dependent on a thorough analysis of its spectroscopic data. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is presented from the perspective of a seasoned analytical chemist, offering insights into the structural features that give rise to the observed spectral characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyrazine derivatives and related heterocyclic compounds.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, presented below, contains a pyrazine ring, a secondary alcohol, and a methyl group. Each of these functional groups imparts distinct and predictable signatures in the NMR, IR, and MS spectra.
Figure 1: Chemical structure of this compound. This diagram illustrates the arrangement of atoms and bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is expected to show five distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the pyrazine ring and the hydroxyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3, H-5, H-6 (Pyrazine) | 8.50 - 8.60 | Multiplet | - | 3H |
| CH (Ethanol) | ~5.0 | Quartet | ~6.5 | 1H |
| OH (Ethanol) | Variable (Broad singlet) | Broad Singlet | - | 1H |
| CH₃ (Ethanol) | ~1.6 | Doublet | ~6.5 | 3H |
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃).
-
Pyrazine Protons (H-3, H-5, H-6): The protons on the pyrazine ring are expected to appear in the downfield region (8.50 - 8.60 ppm) due to the deshielding effect of the two nitrogen atoms.[2][3][4] Their signals will likely appear as a complex multiplet due to small coupling constants between them.
-
Methine Proton (CH): The proton on the carbon bearing the hydroxyl group is expected to be a quartet at approximately 5.0 ppm, split by the three protons of the adjacent methyl group.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as concentration and solvent. It typically appears as a broad singlet and can be confirmed by D₂O exchange, which would cause the signal to disappear.
-
Methyl Protons (CH₃): The three protons of the methyl group are expected to resonate as a doublet at around 1.6 ppm, split by the adjacent methine proton.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum of this compound should display six distinct signals, corresponding to the six carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (Pyrazine) | ~155 |
| C-3, C-5, C-6 (Pyrazine) | 142 - 145 |
| CH (Ethanol) | ~68 |
| CH₃ (Ethanol) | ~25 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃).
-
Pyrazine Carbons: The carbon atoms of the pyrazine ring are significantly deshielded, with the carbon atom directly attached to the ethanol substituent (C-2) appearing at the lowest field (~155 ppm). The other three pyrazine carbons are expected to resonate in the range of 142-145 ppm.
-
Ethanol Carbons: The carbon atom bonded to the hydroxyl group (CH) is expected at approximately 68 ppm, while the methyl carbon (CH₃) will be found further upfield at around 25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=N, C=C (Pyrazine) | 1400 - 1600 | Medium to Strong |
| C-O (Alcohol) | 1000 - 1260 | Strong |
Table 3: Predicted Characteristic IR Absorption Bands for this compound.
-
O-H Stretch: A strong and broad absorption band in the region of 3200-3600 cm⁻¹ is the most prominent feature of the IR spectrum, indicative of the hydroxyl group and intermolecular hydrogen bonding.[5][6]
-
C-H Stretches: Aromatic C-H stretching vibrations from the pyrazine ring are expected between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the ethanol side chain will appear between 2850 and 3000 cm⁻¹.[7]
-
Pyrazine Ring Vibrations: The C=N and C=C stretching vibrations of the pyrazine ring will give rise to a series of medium to strong bands in the 1400-1600 cm⁻¹ region.[8]
-
C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ range will be present due to the C-O stretching of the secondary alcohol.[9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 124, corresponding to the molecular weight of the compound. Due to the presence of the aromatic pyrazine ring, this peak should be reasonably intense.[10][11]
-
Loss of a Methyl Group (M-15): A peak at m/z = 109 is anticipated, resulting from the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for compounds containing an ethyl group.
-
Loss of Water (M-18): Dehydration of the alcohol can lead to a peak at m/z = 106.[12][13]
-
Alpha-Cleavage: The most significant fragmentation for alcohols is often alpha-cleavage, the breaking of the bond adjacent to the oxygen-bearing carbon.[12][13] In this case, cleavage of the C-C bond between the pyrazine ring and the ethanol side chain would lead to the formation of a stable pyrazinylmethyl cation. However, the more likely alpha-cleavage would be the loss of a hydrogen radical to form a resonance-stabilized cation at m/z = 123.
-
Pyrazine Ring Fragmentation: The pyrazine ring itself can undergo fragmentation, leading to smaller fragments, though these are typically of lower intensity.
References
- 1. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. GCMS Section 6.10 [people.whitman.edu]
- 11. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
The Solubility Profile of 1-Pyrazin-2-yl-ethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Niche Heterocycle
Unveiling the Molecule: Physicochemical Properties of 1-Pyrazin-2-yl-ethanol
A thorough understanding of a molecule's inherent properties is paramount to predicting its solubility behavior. This compound (C₆H₈N₂O) possesses a distinct combination of functional groups that dictate its polarity, hydrogen bonding capacity, and overall intermolecular interactions.[1]
Molecular Structure:
The key structural features influencing solubility are:
-
Pyrazine Ring: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The nitrogen atoms introduce polarity and act as hydrogen bond acceptors. The aromatic nature of the ring contributes to van der Waals interactions.
-
Ethanol Side Chain: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and its potential for interaction with polar solvents.
-
Ethyl Linker: The two-carbon chain provides a degree of non-polar character to the molecule.
Physicochemical Parameters:
| Property | Value | Source |
| Molecular Weight | 124.14 g/mol | --INVALID-LINK--[1] |
| XLogP3-AA | -0.1 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
The negative XLogP3-AA value suggests a degree of hydrophilicity, while the presence of both hydrogen bond donors and acceptors indicates a strong potential for forming intermolecular hydrogen bonds with suitable solvents.
The "Like Dissolves Like" Principle in Action: A Qualitative Solubility Forecast
The adage "like dissolves like" provides a fundamental framework for predicting solubility. This principle is rooted in the idea that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.
Based on the structure of this compound, we can infer a qualitative solubility profile:
-
High Solubility in Polar Protic Solvents: Solvents like water, methanol, and ethanol are expected to be excellent solvents for this compound. These solvents can engage in strong hydrogen bonding with both the pyrazine nitrogen atoms and the hydroxyl group of the solute.
-
Good Solubility in Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and acetonitrile should also be effective at dissolving this compound. While they cannot donate hydrogen bonds, their polarity allows for favorable dipole-dipole interactions.
-
Moderate to Low Solubility in Non-Polar Solvents: Non-polar solvents like toluene and hexane are anticipated to be poor solvents.[2][3] The energy required to break the strong intermolecular forces between the polar this compound molecules would not be sufficiently compensated by the weak van der Waals interactions with these non-polar solvents.
-
Moderate Solubility in Halogenated Solvents: Dichloromethane, with its moderate polarity, may exhibit some ability to dissolve this compound.[4][5]
To provide a more concrete, albeit illustrative, expectation, we can look at the solubility of structurally related compounds. For instance, acetylpyrazine is described as being soluble in organic solvents and moderately soluble in ethanol.[6] Pyrazinamide, another pyrazine derivative, shows varying solubility in a range of organic solvents, with higher solubility in more polar solvents like DMSO and lower solubility in non-polar solvents like cyclohexane.[7] These examples support the qualitative predictions for this compound.
Theoretical Frameworks for Quantitative Solubility Prediction
While qualitative predictions are useful, quantitative understanding is often necessary for process optimization and formulation development. Several theoretical models can be employed to predict the solubility of this compound with a reasonable degree of accuracy.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters provide a more nuanced approach than a simple measure of polarity by breaking down the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of the solute and solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity. A new group-contribution method can be used to estimate the Hansen solubility parameters for complex organic compounds, including those with heterocyclic and aromatic structures, based solely on their molecular structure.[8][9]
DOT Diagram: Hansen Solubility Parameter Concept
Caption: The Hansen Solubility Parameter (HSP) model predicts solubility based on the proximity of solute and solvent parameters in a 3D space.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[10][11][12] It calculates the chemical potential of a solute in a solvent based on the molecule's surface polarity, derived from quantum chemical calculations. This ab initio approach can provide highly accurate solubility predictions without the need for experimental data, making it an invaluable tool in early-stage development.[10][13][14]
DOT Diagram: COSMO-RS Workflow for Solubility Prediction
Caption: The COSMO-RS method predicts solubility through a workflow involving quantum chemistry and statistical thermodynamics.
Gold Standard for Solubility Determination: The Shake-Flask Method
While predictive models are powerful, experimental determination of solubility remains the gold standard for obtaining accurate and reliable data. The shake-flask method is a widely accepted and robust technique for measuring thermodynamic solubility.
Principle
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.
Detailed Experimental Protocol
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Procedure:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a precise volume of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) to confirm that the concentration is no longer changing.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Data Presentation:
The experimentally determined solubility data should be presented in a clear and organized table, specifying the solvent, temperature, and solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).
| Solvent | Temperature (°C) | Solubility (g/L) |
| Methanol | 25 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| Acetone | 25 | [Experimental Value] |
| Ethyl Acetate | 25 | [Experimental Value] |
| Dichloromethane | 25 | [Experimental Value] |
| Toluene | 25 | [Experimental Value] |
| Hexane | 25 | [Experimental Value] |
Conclusion: A Pathway to Understanding and Application
While a comprehensive, publicly available dataset on the solubility of this compound in organic solvents is currently lacking, this guide provides a robust framework for researchers to address this. By leveraging the principles of molecular structure and polarity, employing powerful predictive models like Hansen Solubility Parameters and COSMO-RS, and executing the gold-standard shake-flask method, a thorough understanding of this compound's solubility profile can be achieved. This knowledge is critical for advancing research and development in pharmaceuticals and fine chemicals, enabling rational solvent selection, optimized reaction conditions, and effective formulation design.
References
- 1. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexane | C6H14 | CID 8058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dichloromethane | CH2Cl2 | CID 6344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dichloromethane Solvent Properties [macro.lsu.edu]
- 6. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. kinampark.com [kinampark.com]
- 10. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. zenodo.org [zenodo.org]
- 12. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]
- 13. approcess.com [approcess.com]
- 14. researchgate.net [researchgate.net]
Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Potential of Pyrazine Ethanol Derivatives and Related Compounds
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, represents a cornerstone scaffold in the development of therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2] The electron-deficient nature of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and other molecular interactions, makes it a highly versatile and valuable component in drug design.[3]
This technical guide focuses on the biological potential of pyrazine derivatives bearing a simple ethanol or related alkyl/hydroxyl functional group. While complex pyrazine-containing molecules have seen significant development, there is profound therapeutic insight to be gained from studying these fundamental structures. Compounds like tetramethylpyrazine (TMP), a key component of the traditional Chinese medicine Ligusticum wallichii, have been extensively studied for their neuroprotective effects.[4][5] The introduction of a hydroxyl group, as in a pyrazine ethanol derivative, is a classic medicinal chemistry strategy to modulate physicochemical properties such as solubility and to introduce a key point for hydrogen bonding interactions with biological targets, potentially enhancing or altering biological activity. This guide will explore the synthesis, mechanisms of action, and therapeutic promise of these foundational pyrazine structures for researchers and drug development professionals.
Synthetic Strategies for Pyrazine Ethanol Derivatives
The synthesis of pyrazine derivatives can be achieved through various established methods, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. For pyrazine ethanol derivatives, a common and practical approach involves the modification of a pre-formed pyrazine ring. For example, a pyrazine carboxylic acid can be reduced to the corresponding alcohol, or a methylpyrazine can be functionalized. A highly efficient route involves the reduction of an acetylpyrazine, which is readily available.
The choice of reducing agent is critical to the outcome. A strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent would effectively reduce the ketone to the alcohol. However, for substrates with other sensitive functional groups, a milder reagent like sodium borohydride (NaBH4) in an alcoholic solvent (e.g., ethanol or methanol) is preferred. This choice exemplifies a key principle in medicinal chemistry: selecting reaction conditions that are robust and compatible with a variety of functional groups to facilitate the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.
Below is a generalized workflow for the synthesis of a pyrazine ethanol derivative via reduction.
Caption: Generalized workflow for the synthesis of pyrazine ethanol derivatives.
Core Biological Activities and Mechanisms of Action
Neuroprotection: A Multifaceted Approach
A significant body of evidence points to the neuroprotective capabilities of simple alkylated pyrazines, particularly tetramethylpyrazine (TMP) and its nitrone derivative (TBN).[4][6] These compounds offer a compelling rationale for the investigation of pyrazine ethanols, whose hydroxyl group may contribute to antioxidant effects. The mechanisms are multi-pronged, primarily targeting oxidative stress and apoptosis.
Mechanism I: Attenuation of Oxidative Stress via the Nrf2/HO-1 Pathway
Oxidative stress is a key pathological feature in neurodegenerative diseases.[4] TBN has been shown to exert potent neuroprotection by upregulating the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) signaling pathway.[6] Nrf2 is a transcription factor that, under normal conditions, is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of protective genes, including HO-1, which has potent antioxidant and anti-inflammatory effects.
Caption: Activation of the Nrf2/HO-1 neuroprotective pathway by pyrazine derivatives.
Mechanism II: Inhibition of Caspase-Dependent Apoptosis
Apoptosis, or programmed cell death, is another critical factor in neuronal loss. TMP has been found to inhibit the caspase-3 dependent pro-apoptotic pathway following brain injury.[5] This pathway involves a delicate balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). An insult can shift the balance, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspase enzymes, culminating in the activation of caspase-3, the primary executioner of apoptosis. TMP appears to intervene in this cascade, reducing the levels of cleaved (active) caspase-3.[5]
| Compound | Model | Observed Effects | Reference |
| Tetramethylpyrazine (TMP) | Subarachnoid Hemorrhage (Rat Model) | Ameliorated cerebral vasospasm and edema; reduced TUNEL-positive apoptotic cells; decreased cleaved caspase-3. | [5] |
| Tetramethylpyrazine Nitrone (TBN) | Traumatic Brain Injury (Rat Model) | Improved neurobehavioral function; reversed changes in Bcl-2/Bax expression; upregulated Nrf-2/HO-1 proteins. | [6] |
| Tetramethylpyrazine Nitrone (TBN) | AD, PD, ALS Models (Review) | Reduces amyloid-β and tau pathology (AD); protects dopaminergic neurons (PD); mitigates motor neuron loss (ALS). | [4] |
Table 1: Summary of Preclinical Neuroprotective Effects of Alkylated Pyrazine Derivatives.
Anticancer Activity: Targeting Key Signaling Pathways
The pyrazine scaffold is present in numerous anticancer agents. Recent research has identified specific pyrazine derivatives that act as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial oncogenic drivers in many cancers.[7]
Mechanism: Inhibition of FGFR Signaling
FGFRs are receptor tyrosine kinases that, upon binding to their ligands (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways. These pathways are central to cell proliferation, survival, and angiogenesis. Aberrant FGFR activation is a known driver of tumor growth. Certain 3-amino-pyrazine-2-carboxamide derivatives have been shown to act as pan-FGFR inhibitors, blocking the activation of FGFR and its downstream signaling, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 4. Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-apoptotic and neuroprotective effects of Tetramethylpyrazine following subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetramethylpyrazine Nitrone Improves Neurobehavioral Functions and Confers Neuroprotection on Rats with Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fulcrum of Pyrazine Synthesis: A Technical Guide to 1-Pyrazin-2-yl-ethanol as a Precursor
Abstract
The pyrazine nucleus is a cornerstone in the architecture of a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and structural rigidity make it a privileged scaffold in medicinal chemistry and drug discovery.[3] Central to the elaboration of complex pyrazine-containing molecules is the strategic introduction of functional groups. This in-depth technical guide focuses on a pivotal precursor, 1-Pyrazin-2-yl-ethanol, exploring its synthesis, characterization, and versatile applications in organic synthesis. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a comprehensive understanding of its reactivity, empowering researchers, scientists, and drug development professionals to leverage this key building block in their synthetic endeavors.
Introduction: The Significance of the Pyrazine Moiety
Pyrazine, a six-membered heteroaromatic ring containing two nitrogen atoms in a 1,4-arrangement, is a structural motif of profound importance.[1] This heterocycle is found in a wide array of natural products, pharmaceuticals, and advanced materials.[2] The electron-deficient nature of the pyrazine ring, a consequence of the two electronegative nitrogen atoms, imparts distinct reactivity compared to carbocyclic aromatic systems.[4] This property is harnessed by synthetic chemists to construct a diverse range of functionalized molecules with applications spanning from anti-tuberculosis agents like pyrazinamide to novel antiviral and anticancer therapeutics.[1][3][5][6][7][8]
The strategic functionalization of the pyrazine core is paramount to modulating the physicochemical and pharmacological properties of the resulting compounds. This compound, with its reactive hydroxyl group appended to the pyrazine ring, serves as a versatile and highly valuable precursor for a variety of synthetic transformations. Its ability to be oxidized to the corresponding ketone, 2-acetylpyrazine, or to undergo substitution and coupling reactions at the hydroxyl position, opens up a plethora of synthetic possibilities. This guide will provide a detailed exploration of the synthesis and utility of this key intermediate.
Synthesis of this compound: A Two-Step Approach
The most common and efficient route to this compound involves a two-step sequence starting from the readily available 2-cyanopyrazine. This pathway first constructs the carbon skeleton via a Grignard reaction to form 2-acetylpyrazine, which is then subsequently reduced to the target alcohol.
Step 1: Synthesis of 2-Acetylpyrazine via Grignard Reaction
The initial step involves the nucleophilic addition of a methyl Grignard reagent to 2-cyanopyrazine, followed by acidic hydrolysis of the intermediate imine.
Mechanism: The Grignard reagent (CH₃MgX) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group in 2-cyanopyrazine. This forms a magnesium salt of the imine, which upon quenching with an acidic aqueous solution, hydrolyzes to yield the corresponding ketone, 2-acetylpyrazine.
Experimental Protocol: Synthesis of 2-Acetylpyrazine [9][10]
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Slowly add methyl iodide (1.2 eq) in anhydrous THF to initiate the reaction. Once the reaction starts, add the remaining methyl iodide dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture for an additional hour at room temperature to ensure complete formation of the Grignard reagent.
-
Addition Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 2-cyanopyrazine (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Hydrolysis: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure 2-acetylpyrazine.
Step 2: Reduction of 2-Acetylpyrazine to this compound
The second step involves the reduction of the ketone functionality of 2-acetylpyrazine to the secondary alcohol, this compound. Sodium borohydride (NaBH₄) is a mild and selective reducing agent well-suited for this transformation.[11][12]
Mechanism: The hydride ion (H⁻) from sodium borohydride acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-acetylpyrazine. The resulting alkoxide is then protonated during the work-up to yield the final alcohol product.
Experimental Protocol: Reduction of 2-Acetylpyrazine [11]
-
Reaction Setup: In a round-bottom flask, dissolve 2-acetylpyrazine (1.0 eq) in ethanol.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully add water to quench the excess NaBH₄. Add dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.
Characterization of this compound and 2-Acetylpyrazine
Thorough characterization of the precursor and its key derivative is crucial for ensuring their purity and for subsequent synthetic applications. The following table summarizes their key properties and spectroscopic data.
| Property | This compound | 2-Acetylpyrazine |
| Molecular Formula | C₆H₈N₂O[13] | C₆H₆N₂O[14] |
| Molecular Weight | 124.14 g/mol [13] | 122.12 g/mol [14] |
| Appearance | Colorless to pale yellow liquid/solid | Yellow-brown powder[15] |
| ¹H NMR (CDCl₃, δ ppm) | ~8.5 (m, 2H, pyrazine-H), ~8.4 (s, 1H, pyrazine-H), ~5.0 (q, 1H, CH-OH), ~2.5 (br s, 1H, OH), ~1.6 (d, 3H, CH₃) | ~9.2 (s, 1H, pyrazine-H), ~8.8 (d, 1H, pyrazine-H), ~8.7 (d, 1H, pyrazine-H), ~2.8 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~160, ~144, ~143, ~142 (pyrazine-C), ~69 (CH-OH), ~24 (CH₃) | ~200 (C=O), ~152, ~147, ~144, ~143 (pyrazine-C), ~26 (COCH₃) |
| IR (cm⁻¹) | ~3350 (br, O-H), ~2970 (C-H), ~1590, 1480 (pyrazine ring)[4][16][17] | ~3050 (aromatic C-H), ~1700 (s, C=O), ~1580, 1470 (pyrazine ring)[18] |
| Mass Spec (m/z) | 124 (M⁺), 109 (M⁺ - CH₃), 81 | 122 (M⁺), 107 (M⁺ - CH₃), 79 |
This compound as a Versatile Precursor in Organic Synthesis
The true value of this compound lies in its utility as a versatile starting material for the synthesis of more complex and functionalized pyrazine derivatives.
Oxidation to 2-Acetylpyrazine
As demonstrated in the synthetic route, this compound can be efficiently oxidized back to 2-acetylpyrazine. This transformation is crucial for accessing a key building block used in the synthesis of various flavor compounds and pharmaceutical intermediates.[19][20] Mild oxidation conditions are preferred to avoid over-oxidation or side reactions.
Recommended Oxidation Methods:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by the addition of a hindered base like triethylamine. It is known for its high yields and compatibility with a wide range of functional groups.[21][22][23][24]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, at room temperature.[2][15][25][26][27]
Experimental Protocol: Dess-Martin Oxidation of this compound [15][25][27]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Oxidation: Add Dess-Martin Periodinane (1.2 eq) to the solution and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-acetylpyrazine can be purified by column chromatography.
Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure compounds is of paramount importance in drug development. Chiral this compound derivatives can be accessed through the asymmetric reduction of 2-acetylpyrazine, providing valuable building blocks for the synthesis of stereochemically defined pharmaceuticals.
Workflow for Asymmetric Reduction:
Caption: Asymmetric reduction of 2-acetylpyrazine.
Precursor to Pyrazinamide Analogs and Other Bioactive Molecules
This compound and its derivatives can serve as starting points for the synthesis of analogs of pyrazinamide, a first-line anti-tuberculosis drug.[1][6][28][29] The hydroxyl group can be converted into other functionalities, such as amines or halides, which can then be further elaborated. For instance, conversion of the alcohol to an amine would provide a route to N-substituted pyrazinylethylamines, a class of compounds with potential biological activities.
Furthermore, the pyrazine scaffold is being actively investigated for the development of antiviral agents, including those targeting SARS-CoV-2.[3][7][30] The ability to introduce diverse substituents via this compound makes it a valuable tool in the synthesis of libraries of pyrazine derivatives for screening against various biological targets.
Synthetic Elaboration Workflow:
Caption: Synthetic utility of this compound.
Conclusion
This compound is a highly valuable and versatile precursor in the field of organic synthesis, particularly for the construction of functionalized pyrazine derivatives with significant potential in drug discovery and materials science. Its straightforward two-step synthesis from 2-cyanopyrazine, coupled with the rich chemistry of its hydroxyl group, provides chemists with a powerful tool for molecular design and construction. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this compound in their synthetic campaigns, ultimately accelerating the discovery and development of novel pyrazine-based molecules with impactful applications.
References
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sciforum.net [sciforum.net]
- 4. rsc.org [rsc.org]
- 5. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus | MDPI [mdpi.com]
- 9. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN106588785A - Preparation method of acetylpyrazine - Google Patents [patents.google.com]
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- 13. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
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- 20. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]
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- 23. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 24. Swern Oxidation [organic-chemistry.org]
- 25. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 26. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 27. Dess-Martin Oxidation [organic-chemistry.org]
- 28. researchgate.net [researchgate.net]
- 29. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Natural Occurrence of Pyrazinyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of pyrazinyl alcohols, exploring their discovery, prevalence in nature, and the chemical and biological pathways that lead to their formation. Designed for professionals in research and development, this document synthesizes current knowledge to offer field-proven insights into this important class of compounds.
Introduction: The Aromatic World of Pyrazinyl Alcohols
Pyrazinyl alcohols, also known as pyrazinyl carbinols, are a class of heterocyclic organic compounds characterized by a pyrazine ring substituted with a hydroxyl group on an alkyl side chain. These molecules are significant contributors to the flavor and aroma profiles of a wide variety of foods and beverages, often imparting roasted, nutty, or cocoa-like notes. Beyond their sensory properties, pyrazinyl alcohols and their parent pyrazine structures are of interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1] This guide delves into the origins of these fascinating compounds, from their initial discovery to their widespread natural occurrence and the mechanisms of their formation.
A Journey of Discovery: Unveiling Pyrazinyl Alcohols in Nature
The discovery of pyrazines in natural products dates back to the mid-20th century, with early work identifying alkylpyrazines as key flavor components in roasted and fermented foods. A landmark discovery in 1962 was the identification of tetramethylpyrazine in cultures of Bacillus subtilis, marking a significant step in understanding the microbial contribution to pyrazine formation.
More recently, sophisticated analytical techniques have enabled the identification of a diverse array of pyrazinyl alcohols. A notable example is the discovery of polyhydroxyalkyl pyrazines in roasted coffee. These compounds, such as 2-(2′,3′,4′-trihydroxybutyl)-(5/6)-methyl-pyrazine, are formed during the roasting process and contribute to the complex flavor profile of coffee. Their identification was made possible through advanced techniques like ultra-high-performance liquid chromatography-electrospray-ionization-quadrupole time-of-flight-tandem mass spectrometry (UHPLC-ESI-QToF-MS).
Widespread Presence: The Natural Occurrence of Pyrazinyl Alcohols
Pyrazinyl alcohols and their precursor alkylpyrazines are ubiquitous in nature, particularly in products that have undergone thermal processing or fermentation. Their presence is a hallmark of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.
Table 1: Occurrence of Key Pyrazinyl Precursors and Alcohols in Various Natural Sources
| Compound | Natural Source(s) | Typical Concentration Range | References |
| 2-Methylpyrazine | Roasted coffee, cocoa, peanuts, beer, bread | 0.1 - 5 ppm | [2][3] |
| 2,5-Dimethylpyrazine | Roasted coffee, cocoa, peanuts, potato chips | 0.5 - 10 ppm | [2][4] |
| 2,6-Dimethylpyrazine | Roasted coffee, cocoa, peanuts, soy sauce | 0.2 - 8 ppm | [4] |
| 2-Ethyl-5-methylpyrazine | Roasted coffee, cocoa, roasted peanuts | 0.1 - 2 ppm | [5] |
| 2-(1-hydroxyethyl)pyrazine | Fermented foods, some alcoholic beverages | Trace amounts | [6] |
| 2-(Hydroxymethyl)pyrazine | Roasted foods, coffee | Trace to low ppm | [7] |
| Polyhydroxyalkyl pyrazines | Roasted coffee | Not yet quantified |
The concentrations of these compounds can vary significantly depending on the raw materials, processing conditions (e.g., temperature, time), and microbial strains involved in fermentation.[2]
The Genesis of Pyrazinyl Alcohols: Biosynthesis and Chemical Formation
The formation of pyrazinyl alcohols in nature is a fascinating interplay of enzymatic and non-enzymatic reactions. Understanding these pathways is crucial for controlling and manipulating the flavor profiles of food products and for the biotechnological production of these compounds.
The Maillard Reaction: A Non-Enzymatic Route
The Maillard reaction is a primary pathway for the formation of pyrazines, including the precursors to pyrazinyl alcohols, in thermally processed foods.[8] The reaction is initiated by the condensation of a reducing sugar with an amino acid, leading to the formation of an N-substituted glycosylamine, which then undergoes Amadori rearrangement. Subsequent degradation of the Amadori products yields a variety of reactive intermediates, including α-aminoketones. The self-condensation of two α-aminoketone molecules, followed by oxidation, leads to the formation of the pyrazine ring. The specific substituents on the pyrazine ring are determined by the initial amino acids and sugars involved in the reaction. The formation of the alcohol functionality can occur through the reduction of a corresponding acylpyrazine, which is also a product of the Maillard reaction.
Diagram 1: Generalized Maillard Reaction Pathway to Pyrazines
Caption: Formation of pyrazine precursors via the Maillard reaction.
Microbial Biosynthesis: The Enzymatic Pathway
Microorganisms, particularly bacteria of the genus Bacillus, are known to produce a variety of alkylpyrazines.[1] While the complete enzymatic pathways are still under investigation, it is understood that amino acids serve as the primary precursors. For instance, L-threonine and acetoin have been identified as precursors for the biosynthesis of 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine, respectively.
The formation of the alcohol functionality on the pyrazine ring is likely achieved through the action of oxidoreductase enzymes. These enzymes can catalyze the reduction of acylpyrazines, which are formed through microbial metabolism, to the corresponding pyrazinyl alcohols. Another possibility is the direct hydroxylation of an alkyl side chain on the pyrazine ring by monooxygenase enzymes.
Diagram 2: Putative Biosynthetic Pathway to Pyrazinyl Alcohols
Caption: Proposed enzymatic routes to pyrazinyl alcohols.
Laboratory Synthesis of Pyrazinyl Alcohols
The chemical synthesis of pyrazinyl alcohols is essential for obtaining pure standards for analytical purposes, for flavor and fragrance applications, and for use as building blocks in drug discovery. Several synthetic strategies have been developed to access this class of compounds.
Reduction of Acylpyrazines
A common and straightforward method for the synthesis of pyrazinyl alcohols is the reduction of the corresponding acetyl- or other acylpyrazines. Acetylpyrazines are readily available or can be synthesized through various methods, including the reaction of pyrazine with an acetylating agent. The reduction of the ketone functionality to a secondary alcohol can be achieved using a variety of reducing agents.
Experimental Protocol: Synthesis of 2-(1-Hydroxyethyl)pyrazine from 2-Acetylpyrazine
-
Dissolution: Dissolve 2-acetylpyrazine (1.0 eq) in a suitable anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a solution of a reducing agent, such as sodium borohydride (NaBH₄, 1.1 eq), to the cooled solution with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(1-hydroxyethyl)pyrazine.
Grignard Reaction with Pyrazine Aldehydes or Esters
The Grignard reaction provides a versatile method for the synthesis of a variety of substituted pyrazinyl alcohols. The reaction of a pyrazinecarboxaldehyde or a pyrazinecarboxylate ester with a Grignard reagent (R-MgX) leads to the formation of a secondary or tertiary alcohol, respectively.
Diagram 3: Synthesis of Pyrazinyl Alcohols via Grignard Reaction
Caption: Grignard-based synthesis of pyrazinyl alcohols.
Isolation and Identification from Natural Sources
The isolation and identification of pyrazinyl alcohols from complex natural matrices require a combination of effective extraction techniques and sensitive analytical methods.
Experimental Protocol: Isolation and GC-MS Analysis of Pyrazinyl Alcohols from a Food Matrix
-
Sample Preparation: Homogenize the food sample (e.g., roasted coffee beans, cocoa powder).
-
Extraction:
-
Solid-Phase Microextraction (SPME): Place a known amount of the homogenized sample in a sealed vial. Heat the vial to a specific temperature (e.g., 60-80 °C) for a defined time to allow volatile compounds to equilibrate in the headspace. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace to adsorb the analytes.[9][10]
-
Solvent Extraction: Alternatively, extract the sample with a suitable organic solvent (e.g., dichloromethane or diethyl ether) followed by concentration of the extract.
-
-
GC-MS Analysis:
-
Desorption: Thermally desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph.
-
Separation: Use a capillary GC column with a suitable stationary phase (e.g., DB-5ms or DB-WAX) to separate the components of the mixture. A typical temperature program would start at a low temperature (e.g., 40 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250 °C).[8][11][12]
-
Detection and Identification: Use a mass spectrometer as the detector. Identify the pyrazinyl alcohols by comparing their mass spectra and retention times with those of authentic reference standards or with library spectra.[11][12]
-
Conclusion and Future Perspectives
Pyrazinyl alcohols are a structurally diverse and sensorially significant class of compounds with a widespread occurrence in our food supply. Their formation through both the Maillard reaction and microbial biosynthesis highlights the complex interplay of chemistry and biology in creating the flavors we experience. The continued development of advanced analytical techniques will undoubtedly lead to the discovery of new pyrazinyl alcohols and a deeper understanding of their formation pathways. For researchers in drug development, the pyrazine scaffold remains a promising starting point for the design of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a foundation for accessing these molecules and exploring their potential applications. Future research will likely focus on the targeted enzymatic synthesis of specific pyrazinyl alcohols for use as natural flavoring agents and on the elucidation of the physiological roles of these compounds beyond their sensory properties.
References
- 1. A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of roasting on pyrazine contents and oxidative stability of red pepper seed oil prior to its extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Ethylpyrazine | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recovery of Natural Pyrazines and Alcohols from Fusel Oils Using an Innovative Extraction Installation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Headspace solid-phase microextraction method for determining 3-alkyl-2-methoxypyrazines in musts by means of polydimethylsiloxane-divinylbenzene fibres. | Semantic Scholar [semanticscholar.org]
- 10. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of 1-Pyrazin-2-yl-ethanol via Grignard Reaction
Abstract
This application note provides a comprehensive protocol for the synthesis of 1-Pyrazin-2-yl-ethanol, a valuable heterocyclic alcohol intermediate in pharmaceutical and flavor chemistry research. The synthesis is achieved through a Grignard reaction, a robust and versatile method for carbon-carbon bond formation.[1][2] This document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, purification techniques, and methods for spectroscopic characterization of the final product. The causality behind critical experimental choices is explained to ensure reproducibility and success.
Introduction
Pyrazine derivatives are a class of heterocyclic compounds of significant interest due to their presence in a wide array of biologically active molecules and as key components of natural and artificial flavors.[3][4] this compound, in particular, serves as a crucial building block for the synthesis of more complex molecules in drug discovery. The Grignard reaction offers a straightforward and efficient route to this secondary alcohol by reacting a suitable pyrazine electrophile with a methyl Grignard reagent.[1][5] The reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl group of a pyrazine-2-carboxaldehyde or a pyrazine-2-carboxylate ester.[6][7] This protocol focuses on the use of pyrazine-2-carboxaldehyde as the starting material.
Reaction Mechanism
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic carbon of the methylmagnesium halide on the electrophilic carbonyl carbon of pyrazine-2-carboxaldehyde.[7][8] This addition forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired this compound.[6][9]
Experimental Protocol
Materials and Equipment
| Reagent/Equipment | Specifications |
| Pyrazine-2-carboxaldehyde | >98% purity |
| Methylmagnesium bromide | 3.0 M solution in diethyl ether |
| Anhydrous diethyl ether | >99.7%, <50 ppm water |
| Magnesium sulfate (anhydrous) | Powder, >99.5% |
| Saturated aqueous NH4Cl | |
| Hydrochloric acid | 1 M aqueous solution |
| Sodium bicarbonate | Saturated aqueous solution |
| Brine | Saturated aqueous NaCl |
| Round-bottom flasks | Flame-dried |
| Addition funnel | |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Inert atmosphere setup | Nitrogen or Argon gas |
| Rotary evaporator | |
| Thin Layer Chromatography (TLC) | Silica gel plates with UV indicator |
| Column chromatography setup | Silica gel (230-400 mesh) |
Reaction Workflow Diagram
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Khan Academy [khanacademy.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. byjus.com [byjus.com]
- 9. Khan Academy [khanacademy.org]
Application Note: A Scalable Two-Stage Protocol for the Synthesis of 1-Pyrazin-2-yl-ethanol
Abstract: This document provides a comprehensive, two-stage protocol for the scale-up synthesis of 1-Pyrazin-2-yl-ethanol, a valuable compound in research and development. The synthesis begins with the preparation of the key intermediate, 2-acetylpyrazine, via a Grignard reaction with 2-cyanopyrazine. This is followed by the selective reduction of the ketone to yield the target secondary alcohol. This guide is designed for researchers, chemists, and drug development professionals, emphasizing process safety, scalability, and mechanistic understanding to ensure reliable and reproducible outcomes.
Introduction and Strategic Overview
Pyrazine derivatives are a critical class of N-heteroaromatic compounds found in nature and widely utilized as flavor and fragrance agents, as well as key intermediates in the pharmaceutical industry.[1][2] this compound and its precursor, 2-acetylpyrazine, are noted for their characteristic nutty, popcorn-like aromas and are found in foods like coffee, peanuts, and sesame oil.[3][4][5]
The synthesis of this compound on a laboratory scale can be approached in several ways. However, for scale-up, a robust, high-yielding, and safe process is paramount. This protocol details a reliable two-stage approach:
-
Stage 1: Synthesis of 2-Acetylpyrazine. This is achieved through the addition of a methyl Grignard reagent to 2-cyanopyrazine. This method is well-documented in patent literature for its efficiency and scalability.[3][6][7]
-
Stage 2: Reduction to this compound. The intermediate ketone is selectively reduced to the target secondary alcohol using sodium borohydride, a reagent chosen for its safety profile and ease of handling compared to more aggressive hydrides.
This application note provides not only the step-by-step methodology but also the rationale behind critical process parameters, comprehensive safety protocols, and analytical checkpoints for quality control.
Overall Synthetic Workflow
The following diagram outlines the complete synthetic pathway from starting materials to the final, purified product.
Caption: Overall two-stage synthetic workflow.
Stage 1: Scale-Up Synthesis of 2-Acetylpyrazine
Reaction Principle and Mechanism
This synthesis stage utilizes a Grignard reaction, a cornerstone of carbon-carbon bond formation.[8][9] A methylmagnesium halide (Grignard reagent) is first prepared from magnesium metal and a methyl halide. This highly nucleophilic reagent then attacks the electrophilic carbon of the nitrile group in 2-cyanopyrazine. The resulting intermediate imine-magnesium salt is subsequently hydrolyzed under acidic conditions to yield the final ketone, 2-acetylpyrazine.
Materials and Reagents
| Reagent | Formula | M.W. | Molarity/Purity | Notes |
| Magnesium Turnings | Mg | 24.31 | >99.5% | Must be activated. |
| 2-Cyanopyrazine | C₅H₃N₃ | 105.10 | >98% | Starting material. |
| Methyl Chloride | CH₃Cl | 50.49 | Gas | Can be bubbled through solvent. Methyl iodide can be used as an alternative. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, >99.9% | Crucial for Grignard stability.[10] |
| Iodine | I₂ | 253.81 | Crystal | Used as an initiator for the Grignard reaction.[11] |
| Toluene | C₇H₈O | 92.14 | Anhydrous, >99.5% | Co-solvent for reaction and extraction. |
| Hydrochloric Acid | HCl | 36.46 | ~6 M (aq) | For hydrolysis and pH adjustment. |
| Ethanol | C₂H₆O | 46.07 | 95% or Absolute | For recrystallization.[7] |
| Activated Carbon | C | 12.01 | Decolorizing grade | For purification during recrystallization.[7] |
Detailed Experimental Protocol
Step 1: Preparation of Methylmagnesium Chloride (Grignard Reagent)
-
Apparatus Setup: Assemble a 3-neck, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. All glassware must be rigorously flame-dried or oven-dried to remove all traces of water.[11][12]
-
Expert Insight: The exclusion of moisture is the single most critical factor for the success of a Grignard reaction. Water will protonate and destroy the Grignard reagent, halting the reaction.[12]
-
-
Reagent Charging: Under a positive pressure of inert gas (N₂ or Ar), charge the reactor with magnesium turnings (1.1 eq.) and a small crystal of iodine. Add anhydrous THF to cover the magnesium.
-
Initiation: Begin stirring and gently warm the reactor jacket to ~30-40°C. The disappearance of the iodine's brown color and the appearance of turbidity and bubbling indicate that the reaction has initiated.[8]
-
Grignard Formation: Add a solution of methyl chloride (1.05 eq.) in anhydrous THF dropwise from the addition funnel at a rate that maintains a gentle reflux (~60-65°C). The reaction is highly exothermic and requires careful monitoring and cooling via the reactor jacket.[10][13] After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
Step 2: Grignard Reaction with 2-Cyanopyrazine
-
Substrate Addition: Cool the prepared Grignard reagent to 0-5°C using the reactor jacket. Slowly add a solution of 2-cyanopyrazine (1.0 eq.) in anhydrous toluene dropwise over 2-3 hours.
-
Causality: A slow addition rate at low temperature is crucial to control the exotherm and prevent side reactions, maximizing the yield of the desired product.[13]
-
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 3: Hydrolysis and Work-up
-
Quenching: Cool the reactor to 0-5°C. Very slowly and carefully add water to the reaction mixture to hydrolyze the intermediate and quench any unreacted Grignard reagent. This step is highly exothermic and will evolve flammable gases (methane); ensure adequate ventilation and inert atmosphere.[14]
-
Acidification: Adjust the pH of the mixture to 5-6 using 6 M HCl. This ensures the complete hydrolysis of the imine intermediate to the ketone.[7]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer multiple times with toluene. Combine all organic extracts.
Step 4: Purification
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude brownish-red product.
-
Recrystallization: Dissolve the crude product in hot ethanol (~60°C). Add activated carbon and stir for 15-20 minutes to remove colored impurities.[7]
-
Isolation: Filter the hot solution to remove the activated carbon. Cool the filtrate slowly to 0-5°C to induce crystallization of the product.
-
Drying: Collect the white crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 2-acetylpyrazine. A typical yield is around 65-70%.
Process Safety for Grignard Scale-Up
Caption: Key hazards and controls for Grignard reaction scale-up.
Stage 2: Synthesis of this compound
Reaction Principle and Mechanism
This stage involves the reduction of the carbonyl group of 2-acetylpyrazine to a secondary alcohol. Sodium borohydride (NaBH₄) serves as the hydride (H⁻) donor. The mechanism is a nucleophilic addition where the hydride attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. The resulting alkoxide intermediate is then protonated during the work-up step to give the final alcohol product.
Materials and Reagents
| Reagent | Formula | M.W. | Purity | Notes |
| 2-Acetylpyrazine | C₆H₆N₂O | 122.13 | >99% | From Stage 1. |
| Sodium Borohydride | NaBH₄ | 37.83 | >98% | Reducing agent. Handle with care. |
| Methanol | CH₄O | 32.04 | ACS Grade | Reaction solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Extraction solvent. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | Solution | For quenching the reaction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Granular | Drying agent. |
Detailed Experimental Protocol
-
Reaction Setup: In a reactor equipped with a magnetic stirrer and a temperature probe, dissolve 2-acetylpyrazine (1.0 eq.) in methanol.
-
Reduction: Cool the solution to 0-5°C in an ice-water bath. Add sodium borohydride (1.2 - 1.5 eq.) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Expert Insight: Portion-wise addition of NaBH₄ is essential to control the reaction rate and the evolution of hydrogen gas, which can occur from the reaction of NaBH₄ with the methanol solvent.
-
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0-5°C for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Quenching: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to the reaction mixture to quench any excess NaBH₄. This will result in vigorous gas evolution (H₂). Ensure the reaction is vented and performed in a well-ventilated fume hood.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Extraction: Add water to the residue and extract the product multiple times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Final Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a clear oil or low-melting solid. A typical yield for this stage is >90%.
Characterization and Quality Control
The identity and purity of the intermediate and final product must be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural Confirmation | Signals corresponding to the pyrazine ring protons, the methine proton (CH-OH), the hydroxyl proton, and the methyl group protons. |
| ¹³C NMR | Structural Confirmation | Signals for the pyrazine ring carbons, the carbinol carbon, and the methyl carbon. |
| LC-MS | Purity & Mass Verification | A single major peak in the chromatogram with a mass corresponding to the molecular ion [M+H]⁺ for C₆H₈N₂O (125.07 m/z).[15][16] |
| FT-IR | Functional Group Analysis | Presence of a broad O-H stretch (~3300 cm⁻¹) and absence of the C=O stretch from the starting material (~1695 cm⁻¹). |
References
- 1. Review on the Synthesis of Pyrazine and Its Derivatives [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 4. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]
- 5. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]
- 7. CN106588785A - Preparation method of acetylpyrazine - Google Patents [patents.google.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. acs.org [acs.org]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. dchas.org [dchas.org]
- 14. youtube.com [youtube.com]
- 15. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of 1-Pyrazin-2-yl-ethanol via Derivatization
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the chemical derivatization of 1-Pyrazin-2-yl-ethanol for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this compound is often hampered by its polarity, which can lead to poor chromatographic peak shape and reduced sensitivity. This document outlines two primary derivatization strategies, silylation and acylation, to enhance the volatility and thermal stability of the analyte. We delve into the underlying chemical principles, provide step-by-step experimental protocols, and discuss the expected mass spectral fragmentation patterns of the resulting derivatives. Furthermore, this guide addresses the chiral nature of this compound and discusses considerations for enantiomeric separation.
Introduction: The Rationale for Derivatization
This compound is a heterocyclic alcohol of interest in various fields, including flavor and fragrance chemistry, as well as in the synthesis of pharmaceutical intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound can be challenging. The presence of the hydroxyl (-OH) group leads to strong intermolecular hydrogen bonding, which decreases its volatility and can cause interactions with active sites in the GC inlet and column, resulting in tailing peaks and poor reproducibility.
Chemical derivatization is a sample preparation technique that chemically modifies the analyte to improve its analytical properties. For alcohols, derivatization typically involves the replacement of the active hydrogen in the hydroxyl group with a non-polar functional group. This modification effectively masks the polar nature of the alcohol, leading to several analytical advantages:
-
Increased Volatility: The resulting derivative is less polar and has a lower boiling point, making it more amenable to GC analysis.
-
Improved Thermal Stability: Derivatization can prevent the thermal degradation of the analyte in the hot GC inlet.
-
Enhanced Chromatographic Performance: The derivatized analyte exhibits more symmetrical peak shapes, leading to better resolution and improved quantification.
-
Characteristic Mass Spectra: The derivative often produces a more informative mass spectrum with a clear molecular ion and predictable fragmentation patterns, aiding in structural elucidation.
This guide will focus on two of the most common and effective derivatization techniques for alcohols: silylation and acylation .
Derivatization Strategies for this compound
Silylation: Formation of Trimethylsilyl (TMS) Ethers
Silylation is a robust and widely used derivatization method where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[1] This is typically achieved by reacting the alcohol with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] The reaction is a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating reagent.[2]
The general reaction for the silylation of this compound is as follows:
MSTFA is often preferred due to its high reactivity and the volatility of its by-products, which are less likely to interfere with the chromatogram.[3] The addition of a catalyst like trimethylchlorosilane (TMCS) can further enhance the reactivity of the silylating agent, especially for sterically hindered alcohols.[4]
Acylation: Formation of Esters
Acylation involves the reaction of the alcohol with an acylating agent, such as an acyl chloride or anhydride, to form an ester.[5] This process also effectively masks the polar hydroxyl group, increasing the volatility of the analyte.[5][6] Common acylating agents include acetyl chloride, trifluoroacetic anhydride (TFAA), and pentafluoropropionic anhydride (PFPA). The reaction is a nucleophilic acyl substitution, where the alcohol's oxygen attacks the carbonyl carbon of the acylating agent.[7]
The general reaction for the acylation of this compound is as follows:
Acylation can be particularly useful for improving the separation of chiral compounds on a suitable chiral GC column.[5]
Experimental Protocols
Crucial Precaution: Silylating and acylating reagents are highly sensitive to moisture. All glassware, solvents, and samples must be anhydrous to ensure successful derivatization.[6] These reactions should be performed in a fume hood using appropriate personal protective equipment.
Silylation Protocol with MSTFA
This protocol provides a general guideline for the silylation of this compound. Optimization may be required depending on the sample matrix and concentration.
Materials:
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous pyridine (as a catalyst and solvent)
-
Anhydrous hexane or dichloromethane (for dilution)
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dry sample in a GC vial, add 100 µL of anhydrous pyridine.
-
Add 100 µL of MSTFA. A molar excess of the silylating reagent is recommended.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Cooling and Dilution: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for GC-MS analysis. If necessary, dilute the sample with anhydrous hexane or dichloromethane to an appropriate concentration.
Acylation Protocol with Trifluoroacetic Anhydride (TFAA)
This protocol outlines the acylation of this compound using TFAA.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous pyridine (as a catalyst and acid scavenger)
-
Anhydrous dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC vials (2 mL) with PTFE-lined caps
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample is dry in a GC vial.
-
Reagent Addition: Dissolve the sample in 200 µL of anhydrous dichloromethane and 50 µL of anhydrous pyridine.
-
Add 50 µL of TFAA to the vial.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Let the reaction proceed at room temperature for 15-30 minutes. Gentle heating (e.g., 50-60°C for 10 minutes) can be applied to ensure complete reaction.
-
Work-up: Cool the vial to room temperature. Add 500 µL of saturated sodium bicarbonate solution to neutralize excess TFAA and the trifluoroacetic acid by-product. Vortex for 1 minute.
-
Extraction: Allow the layers to separate. Carefully transfer the organic (bottom) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.
-
Analysis: The dried organic layer containing the trifluoroacetylated derivative is ready for GC-MS analysis.
GC-MS Analysis and Expected Results
Chromatographic Behavior
Upon successful derivatization, a significant shift in the retention time of this compound will be observed. The derivatized analyte will be less retained on a standard non-polar or semi-polar GC column (e.g., DB-5ms or equivalent) and will elute earlier with a much-improved peak shape (i.e., less tailing) compared to the underivatized alcohol.
Mass Spectral Fragmentation
Underivatized this compound (for comparison): The mass spectrum of underivatized this compound (MW: 124.14 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 124. The fragmentation will likely be dominated by the loss of a methyl group (-CH₃) to form a stable ion at m/z 109, which is often the base peak. Another significant fragmentation pathway for alcohols is the loss of water (-H₂O), which would result in a peak at m/z 106.[7][8]
TMS-Derivatized this compound: The TMS derivative will have a molecular weight of 196.28 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 196. Key fragment ions would include:
-
M-15 (m/z 181): Loss of a methyl group (-CH₃) from the TMS moiety. This is a very common fragmentation for TMS derivatives.
-
m/z 181 (base peak): The ion resulting from the alpha-cleavage (cleavage of the C-C bond next to the oxygen), leading to the loss of the pyrazinyl radical.
-
m/z 73 ([Si(CH₃)₃]⁺): A characteristic ion for TMS derivatives.
TFA-Derivatized this compound: The trifluoroacetyl (TFA) derivative will have a molecular weight of 220.15 g/mol . The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z 220. Characteristic fragment ions are predicted to be:
-
M-109 (m/z 111): Loss of the pyrazinylmethyl radical.
-
m/z 109 ([Pyrazine-CHCH₃]⁺): A prominent peak resulting from the cleavage of the ester bond.
-
m/z 97 ([CF₃CO]⁺): A characteristic fragment from the trifluoroacetyl group.
Chiral Analysis of this compound
This compound contains a chiral center at the carbon atom bearing the hydroxyl group, and therefore exists as a pair of enantiomers.[7] The derivatization methods described above can be coupled with a chiral GC column for the enantioselective analysis of this compound. The derivatization step is often crucial for achieving good separation of the enantiomers on many chiral stationary phases.[9] Acylation, in particular, has been shown to enhance the enantiomeric separation of chiral alcohols.[5] A cyclodextrin-based chiral column is a common choice for such separations.
Visualization of Workflows
General Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
Predicted Fragmentation of TMS-Derivatized this compound
Caption: Predicted EI fragmentation of TMS-1-Pyrazin-2-yl-ethanol.
Conclusion
The derivatization of this compound by either silylation or acylation is a crucial step for reliable and sensitive GC-MS analysis. These methods effectively enhance the volatility and thermal stability of the analyte, leading to improved chromatographic performance. The provided protocols offer a solid starting point for researchers, and the discussion of expected mass spectral fragmentation will aid in the identification and structural confirmation of the derivatized analyte. For chiral applications, these derivatization strategies are compatible with enantioselective GC analysis, enabling the separation and quantification of the individual enantiomers of this compound.
References
- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. people.whitman.edu [people.whitman.edu]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. gcms.cz [gcms.cz]
The Pyrazinyl Carbinol Scaffold: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the myriad of heterocyclic scaffolds, the pyrazine moiety has garnered significant attention due to its prevalence in a range of biologically active compounds, including approved drugs for cancer and infectious diseases. This application note delves into the medicinal chemistry utility of a specific and versatile derivative: 1-Pyrazin-2-yl-ethanol. This chiral secondary alcohol serves as a key intermediate, offering a reactive handle for molecular elaboration and diversification. Its unique electronic properties and conformational flexibility make it an attractive starting point for the synthesis of compounds targeting a variety of biological pathways, particularly in the realm of kinase inhibition. This guide will provide detailed protocols for the synthesis of this compound and its subsequent application in the generation of medicinally relevant compounds, supported by mechanistic insights and practical considerations for the research scientist.
Part 1: Synthesis of the Key Intermediate: this compound
The efficient and scalable synthesis of this compound is a critical first step for its utilization in drug discovery programs. The most common and reliable method involves the reduction of the commercially available precursor, 2-acetylpyrazine.
Protocol 1: Reduction of 2-Acetylpyrazine to this compound
This protocol describes the sodium borohydride-mediated reduction of 2-acetylpyrazine. This method is favored for its mild reaction conditions, high yields, and operational simplicity.
Materials:
-
2-Acetylpyrazine
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylpyrazine (1.0 eq) in anhydrous methanol (10 mL per gram of acetylpyrazine). Stir the solution at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The product, this compound, should have a lower Rf value than the starting material.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water (5 mL per gram of starting material) while keeping the flask in the ice bath.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add dichloromethane (20 mL per gram of starting material) and transfer the mixture to a separatory funnel.
-
Work-up: Shake the separatory funnel vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a colorless to pale yellow oil.
Part 2: Application of this compound in Medicinal Chemistry
The hydroxyl group of this compound is a versatile functional handle that can be readily transformed into a variety of other functionalities, allowing for the exploration of structure-activity relationships (SAR). Key transformations include etherification, esterification, and conversion to amines.
Application Note 1: Synthesis of Pyrazinyl Ether Derivatives as Potential Kinase Inhibitors
The pyrazine ring is a well-established pharmacophore in numerous kinase inhibitors, often acting as a hinge-binder by forming hydrogen bonds with the protein backbone. The hydroxyl group of this compound provides a convenient point for introducing diverse lipophilic or polar groups that can occupy adjacent pockets in the ATP-binding site, thereby modulating potency and selectivity.
A common and effective method for the etherification of secondary alcohols like this compound is the Mitsunobu reaction .[1][2] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, a crucial consideration when dealing with chiral centers.
Protocol 2: Mitsunobu Etherification of this compound
This protocol describes the synthesis of a generic pyrazinyl ether derivative using a phenolic nucleophile.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-fluorophenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or nitrogen inert atmosphere setup
-
Syringe
-
Ice bath
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve this compound (1.0 eq), the substituted phenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (15 mL per gram of alcohol).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq) dropwise to the cooled solution via syringe over 10-15 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction by TLC. The product, a pyrazinyl ether, will have a higher Rf than the starting alcohol.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to separate the desired ether product from triphenylphosphine oxide and the reduced azodicarboxylate byproducts.
Application Note 2: The Role of the Pyrazinyl Carbinol Moiety in Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Several pyrazine-containing molecules have been developed as inhibitors of this pathway. The this compound scaffold can be elaborated to generate potent and selective inhibitors. For instance, the ether linkage formed via the Mitsunobu reaction can connect the pyrazine headgroup to a core structure that interacts with other key residues in the kinase active site.
Table 1: Representative Data for Hypothetical Pyrazinyl Ether Kinase Inhibitors
| Compound ID | R-Group on Phenol | PI3Kα IC₅₀ (nM) | Akt1 IC₅₀ (nM) | mTOR IC₅₀ (nM) |
| PZE-001 | H | 150 | 250 | 300 |
| PZE-002 | 4-F | 75 | 120 | 150 |
| PZE-003 | 4-Cl | 60 | 100 | 130 |
| PZE-004 | 4-OCH₃ | 200 | 350 | 400 |
The hypothetical data in Table 1 illustrates how modifications to the phenolic component of the pyrazinyl ether can influence inhibitory activity against key kinases in the PI3K/Akt/mTOR pathway. This highlights the utility of this compound as a scaffold for rapid SAR exploration.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis from 2-acetylpyrazine and the reactivity of its hydroxyl group allow for the efficient generation of diverse compound libraries. The pyrazine moiety itself is a privileged structure in drug discovery, particularly for kinase inhibitors. By leveraging the synthetic accessibility and functional versatility of this compound, researchers can rapidly explore structure-activity relationships and develop novel drug candidates for a range of therapeutic targets. The protocols and application notes provided herein offer a solid foundation for the incorporation of this important scaffold into drug discovery programs.
References
Synthesis of Chiral 1-Pyrazin-2-yl-ethanol Derivatives: Application Notes and Protocols
Introduction: The Significance of Chiral Pyrazinyl Alcohols in Medicinal Chemistry
Chiral 1-pyrazin-2-yl-ethanol and its derivatives are pivotal structural motifs in modern drug discovery. The pyrazine ring, a nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The introduction of a chiral hydroxyl group at the adjacent carbon creates a stereocenter that can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. Enantiomerically pure forms of these alcohols are often essential, as the different enantiomers of a chiral drug can exhibit distinct, and sometimes undesirable, biological activities.
This guide provides an in-depth exploration of the primary synthetic strategies for accessing enantiopure this compound derivatives, designed for researchers and scientists in pharmaceutical and chemical development. We will delve into the mechanistic underpinnings of each method, offer detailed, field-proven protocols, and present a comparative analysis to aid in the selection of the most suitable synthetic route.
Strategic Approaches to Asymmetric Synthesis
The synthesis of chiral this compound hinges on the stereocontrolled transformation of a prochiral precursor, typically 2-acetylpyrazine or pyrazine-2-carboxaldehyde. The principal methodologies to achieve this are:
-
Catalytic Asymmetric (Transfer) Hydrogenation: The direct reduction of the carbonyl group of 2-acetylpyrazine using a chiral catalyst.
-
Stoichiometric Chiral Reductant Systems: Employing chiral borane complexes, most notably in the Corey-Bakshi-Shibata (CBS) reduction.
-
Enantioselective Nucleophilic Addition: The addition of a methyl group (from an organometallic reagent) to pyrazine-2-carboxaldehyde in the presence of a chiral ligand.
-
Biocatalytic Reduction: The use of enzymes, such as alcohol dehydrogenases, to effect the enantioselective reduction of 2-acetylpyrazine.
The choice of strategy depends on factors such as scale, desired enantiomeric purity, cost of reagents and catalysts, and available equipment.
Method 1: Catalytic Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and operationally simple method for the enantioselective reduction of ketones.[2] It utilizes readily available and safe hydrogen donors, such as isopropanol or a formic acid/triethylamine mixture, in place of high-pressure hydrogen gas. The stereoselectivity is induced by a chiral transition metal catalyst, typically based on Ruthenium(II) or Iridium(III), coordinated to a chiral ligand.
Causality of Experimental Choices: The mechanism involves the formation of a chiral metal-hydride species, which then transfers the hydride to the ketone. The enantioselectivity is governed by the steric and electronic properties of the chiral ligand, which creates a chiral pocket around the metal center, favoring the approach of the ketone from one specific face. For N-heterocyclic ketones like 2-acetylpyrazine, the nitrogen atom can coordinate to the metal, influencing the substrate's orientation in the transition state and enhancing selectivity. Catalysts like Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are highly effective for this class of substrates.[3]
Workflow for Asymmetric Transfer Hydrogenation
Caption: General workflow for ATH of 2-acetylpyrazine.
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Acetylpyrazine
Materials:
-
2-Acetylpyrazine (1.0 mmol)[4]
-
[RuCl₂(p-cymene)]₂ (0.0025 mmol, 0.5 mol%)
-
(R,R)-TsDPEN (0.0055 mmol, 1.1 mol% relative to Ru dimer)
-
Formic acid (2.0 mmol)
-
Triethylamine (2.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile, 5 mL)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN.
-
Add 2.5 mL of the anhydrous solvent and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve 2-acetylpyrazine in the remaining 2.5 mL of solvent.
-
Prepare the hydrogen source by mixing formic acid and triethylamine in a 1:1 molar ratio (a 5:2 azeotropic mixture is often used).
-
Reduction: Add the 2-acetylpyrazine solution to the catalyst mixture. Then, add the formic acid/triethylamine mixture dropwise to the reaction flask.
-
Stir the reaction at the desired temperature (e.g., 28 °C) and monitor its progress by TLC or GC. Reactions are typically complete within 4-24 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Method 2: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of prochiral ketones.[5] It utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[6][7]
Causality of Experimental Choices: The mechanism involves the coordination of the borane to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[8] This activates the borane and enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone. The ketone preferentially binds to the catalyst from its sterically less hindered face, orienting one of its prochiral faces towards the activated borane. The hydride is then transferred via a six-membered, chair-like transition state, leading to the formation of the chiral alcohol with high enantioselectivity.[9] The stereochemical outcome is highly predictable based on the stereochemistry of the proline-derived catalyst.
Reaction Pathway for CBS Reduction
Caption: Key steps in the CBS reduction mechanism.
Protocol 2: CBS Reduction of 2-Acetylpyrazine
Materials:
-
2-Acetylpyrazine (1.0 mmol)
-
(S)-Methyl-CBS-oxazaborolidine (0.1 mmol, 10 mol%, as a 1M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~0.8 mmol, 0.8 eq, as a 2M solution in THF)
-
Anhydrous Tetrahydrofuran (THF, 10 mL)
-
Methanol
-
1N HCl
-
Standard glassware for anhydrous, inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and argon inlet, add the (S)-Methyl-CBS-oxazaborolidine solution.
-
Cool the flask to -20 °C in a suitable cooling bath.
-
Substrate Addition: Dissolve the 2-acetylpyrazine in 5 mL of anhydrous THF and add it dropwise to the catalyst solution over 10 minutes.
-
Borane Addition: Dilute the BMS solution with 5 mL of anhydrous THF in the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction mixture at -20 °C for 1-2 hours, monitoring for completion by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure. Add 1N HCl (10 mL) and stir for another 30 minutes to hydrolyze the borate esters.
-
Neutralize the solution with saturated NaHCO₃ and extract with ethyl acetate (3 x 20 mL).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography and determine the enantiomeric excess by chiral HPLC.
Method 3: Enantioselective Addition of Organometallic Reagents
This approach constructs the chiral center by adding a methyl group to the carbonyl of pyrazine-2-carboxaldehyde. The use of a chiral ligand or auxiliary is necessary to induce enantioselectivity. While less common than ketone reduction for this specific target, it is a valid strategy.
Causality of Experimental Choices: A chiral ligand, often an amino alcohol or a diamine like (-)-sparteine, coordinates to the organometallic reagent (e.g., methylmagnesium bromide).[1][10] This coordination creates a chiral environment around the metal center. When the pyrazine-2-carboxaldehyde coordinates to this complex, the ligand's steric bulk directs the nucleophilic attack of the methyl group to one of the two enantiotopic faces of the aldehyde carbonyl, resulting in an enantioenriched alcohol.
Comparative Summary of Synthetic Methods
| Method | Precursor | Reagents & Catalyst | Advantages | Disadvantages | Expected Yield | Expected ee |
| Asymmetric Transfer Hydrogenation (ATH) | 2-Acetylpyrazine | Ru/Ir catalyst, chiral ligand (e.g., TsDPEN), HCOOH/NEt₃ or i-PrOH | High yields, operational simplicity, avoids high-pressure H₂, good functional group tolerance. | Catalyst can be expensive, optimization of ligand/metal may be needed. | Good to Excellent | >95% |
| Corey-Bakshi-Shibata (CBS) Reduction | 2-Acetylpyrazine | Chiral oxazaborolidine, Borane source (BMS, BH₃•THF) | High enantioselectivity, predictable stereochemistry, well-established method. | Requires stoichiometric borane, sensitive to moisture, catalyst can be costly. | Good | >98% |
| Enantioselective Grignard Addition | Pyrazine-2-carboxaldehyde | MeMgBr, chiral ligand (e.g., (-)-sparteine) | Readily available reagents, direct C-C bond formation. | Aldehyde precursor may be less stable, moderate enantioselectivity, requires cryogenic temperatures. | Moderate | 80-90% |
| Biocatalytic Reduction | 2-Acetylpyrazine | Alcohol dehydrogenase (ADH), cofactor (NAD(P)H), cofactor recycling system | Extremely high enantioselectivity, mild reaction conditions (aqueous, RT), environmentally friendly. | Enzyme/substrate compatibility screening needed, potential for low substrate loading, requires specialized setup. | Variable | >99% |
Conclusion and Outlook
The synthesis of chiral this compound derivatives can be effectively achieved through several robust asymmetric methodologies. For high enantioselectivity and reliability, Asymmetric Transfer Hydrogenation and CBS Reduction stand out as the premier choices for laboratory and potential scale-up applications. ATH offers operational simplicity, while the CBS reduction provides highly predictable stereochemical outcomes. The enantioselective addition of organometallic reagents presents a viable alternative, particularly if the corresponding aldehyde is readily available. Biocatalysis, though requiring more specialized development, offers the potential for unparalleled selectivity under green conditions. The selection of the optimal method will ultimately be guided by the specific requirements of the research program, balancing factors of cost, scale, and desired optical purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing the Synthesis of 1-Pyrazin-2-yl-ethanol: A Technical Support Guide for Researchers
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Pyrazin-2-yl-ethanol. Recognizing the nuances and challenges inherent in this synthesis, this document provides in-depth, field-proven insights to troubleshoot common issues and optimize reaction yields. The information presented is grounded in established chemical principles and supported by authoritative literature.
Core Synthesis Pathway: The Grignard Reaction
The most common and effective method for synthesizing this compound is through the nucleophilic addition of a methyl Grignard reagent (methylmagnesium bromide or chloride) to 2-formylpyrazine.[1][2] This organometallic reaction is a cornerstone of carbon-carbon bond formation but requires meticulous attention to experimental conditions to achieve high yields and purity.[1]
Figure 1. General scheme of the Grignard reaction for this compound synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions that arise during the synthesis, providing explanations and actionable solutions.
FAQ 1: Why is my reaction yield consistently low?
Several factors can contribute to diminished yields in a Grignard reaction. The most common culprits are related to the reagent's sensitivity and potential side reactions.
-
Moisture Contamination: Grignard reagents are potent bases and will readily react with protic sources, especially water. This deactivates the reagent, rendering it unable to participate in the desired nucleophilic addition.[1][3]
-
Solution: Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under a dry, inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed commercial source.
-
-
Poor Quality of Magnesium: The surface of magnesium turnings can oxidize over time, preventing the formation of the Grignard reagent.
-
Solution: Use fresh, clean magnesium turnings. Activating the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane can initiate the reaction. Grinding the magnesium in a mortar and pestle just before use can also expose a fresh surface.[4]
-
-
Side Reactions:
-
Enolization: The Grignard reagent can act as a base, deprotonating the aldehyde at the alpha-position to form an enolate, which will revert to the starting material upon workup.[2]
-
Reduction: In some cases, the Grignard reagent can reduce the aldehyde to an alcohol by transferring a beta-hydride.[2]
-
Solution for Side Reactions: Maintain a low reaction temperature (0 °C or below) during the addition of the aldehyde to the Grignard reagent. Slow, dropwise addition helps to control the exotherm of the reaction and minimize these side pathways. Using a slight excess (1.1-1.2 equivalents) of the Grignard reagent can help drive the reaction to completion.[4]
-
FAQ 2: I'm observing significant impurities in my product. What are they and how can I prevent them?
Impurity profiles can provide valuable clues about what went wrong during the reaction.
-
Unreacted 2-Formylpyrazine: This is the most straightforward impurity to identify (e.g., by TLC or GC-MS) and indicates an incomplete reaction.
-
Solution: Ensure the Grignard reagent was successfully formed and used in a slight excess. Allow for adequate reaction time, monitoring the consumption of the starting material by TLC.
-
-
Wurtz Coupling Product (Biphenyl-type impurity): This can arise from the reaction of the Grignard reagent with unreacted alkyl halide, especially at higher temperatures.
-
Solution: Control the temperature during the formation of the Grignard reagent by slowly adding the alkyl halide to the magnesium suspension.
-
-
Over-addition Products: While less common with aldehydes, it is possible for the alcohol product to react further.
-
Solution: Strict control of stoichiometry and temperature is key. Quenching the reaction promptly after the starting material is consumed can prevent further reactions.
-
Table 1: Critical Parameters for Optimizing Yield
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Temperature | 0 °C for addition, then warm to RT | Low temperature minimizes side reactions; warming to room temperature ensures reaction completion. |
| Solvent | Anhydrous Diethyl Ether or THF | These aprotic solvents stabilize the Grignard reagent and do not react with it. |
| Stoichiometry | 1.1 - 1.2 eq. Grignard Reagent | A slight excess drives the reaction to completion without introducing significant purification challenges.[3][4] |
| Addition Rate | Slow, dropwise | Prevents localized overheating and reduces the formation of byproducts. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen.[1] |
Experimental Protocol: Step-by-Step Synthesis
This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.
Materials:
-
Magnesium turnings
-
Methyl iodide or bromide
-
Anhydrous diethyl ether or THF
-
2-Formylpyrazine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Assemble a flame-dried, three-neck round-bottom flask with a condenser, dropping funnel, and nitrogen/argon inlet.
-
Add magnesium turnings (1.2 eq.) to the flask.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Add a solution of methyl halide (1.1 eq.) in anhydrous solvent to the dropping funnel.
-
Add a small portion of the methyl halide solution to initiate the reaction (activation with iodine may be necessary).
-
Once initiated, add the remaining methyl halide solution dropwise to maintain a gentle reflux.
-
After addition, stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction with 2-Formylpyrazine:
-
Cool the Grignard reagent to 0 °C using an ice bath.
-
Dissolve 2-formylpyrazine (1.0 eq.) in anhydrous solvent and add it to the dropping funnel.
-
Add the 2-formylpyrazine solution dropwise to the stirred Grignard reagent at 0 °C.
-
After addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[5]
-
Figure 2. A streamlined workflow for the synthesis and purification of this compound.
References
identifying side-products in the synthesis of 1-Pyrazin-2-yl-ethanol
Welcome to the technical support guide for the synthesis of 1-Pyrazin-2-yl-ethanol. As a key intermediate in pharmaceutical and flavor chemistry research, the successful synthesis of this pyrazine derivative is critical.[1][2] However, the inherent reactivity of the pyrazine ring system can lead to the formation of various side-products, complicating purification and reducing yields.[3]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered challenges. We will move beyond simple procedural steps to explore the mechanistic rationale behind side-product formation and provide robust protocols for their identification and mitigation.
Section 1: Common Synthetic Pathways & Mechanistic Overview
The most prevalent laboratory-scale synthesis of this compound involves the reduction of the ketone in 2-acetylpyrazine. This method is generally effective, but the choice of reducing agent and reaction conditions is paramount to prevent unwanted side reactions.
An alternative conceptual route involves a Grignard reaction, for instance, between 2-cyanopyrazine and a methylmagnesium halide, followed by hydrolysis to yield the 2-acetylpyrazine precursor.[4][5] Impurities from this initial step can carry forward, or similar Grignard reagents could be used on other pyrazine precursors. These organometallic reagents are potent nucleophiles but also strong bases, creating a landscape of potential side-reactions, including unwanted additions to the electron-deficient pyrazine ring.[6][7]
The following diagram illustrates the primary reduction pathway and highlights the potential for two major side-product classes: over-reduction of the pyrazine ring and intermolecular condensation.
Caption: Synthesis of this compound and Potential Side-Product Pathways.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My post-reaction analysis (GC-MS, TLC) shows a significant amount of unreacted 2-acetylpyrazine. How can I drive the reaction to completion?
A1: This is a classic issue of incomplete reaction, which can stem from several factors:
-
Insufficient Reducing Agent: The stoichiometry of your reducing agent (e.g., sodium borohydride, lithium aluminum hydride) may be inadequate. Hydride reagents can be partially quenched by moisture in the solvent or atmosphere.
-
Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.1 eq to 1.5 eq).
-
-
Low Reaction Temperature: Ketone reductions are often performed at low temperatures (e.g., 0 °C) to improve selectivity, but this can also slow the reaction rate.
-
Solution: After the initial addition of the reducing agent at a low temperature, allow the reaction to slowly warm to room temperature and stir for an extended period (2-4 hours). Monitor the reaction progress by TLC or GC-MS.
-
-
Poor Reagent Activity: The hydride reagent may have degraded due to improper storage.
-
Solution: Use a freshly opened bottle of the reducing agent or titrate a solution to determine its active concentration before use.
-
Q2: My ¹H NMR spectrum is complex. I see the expected signals for my product, but also new peaks suggesting a loss of aromaticity in the pyrazine ring. What is the likely cause?
A2: A loss of aromaticity strongly suggests that the pyrazine ring itself has been reduced, likely forming a dihydropyrazine derivative.[6] The pyrazine ring is electron-deficient and susceptible to nucleophilic attack, including by powerful hydride sources, especially under forcing conditions.
-
Causality: This side-reaction is favored by overly potent reducing agents (e.g., LiAlH₄ at elevated temperatures) or catalytic hydrogenation (e.g., H₂/Pd-C) under high pressure. The initial product, this compound, can coordinate to the catalyst, promoting ring reduction.
-
Mitigation Strategy:
-
Switch to a Milder Reducing Agent: Sodium borohydride (NaBH₄) in an alcoholic solvent (methanol or ethanol) is generally selective for the ketone and less likely to reduce the pyrazine ring.
-
Optimize Conditions: If using a stronger reductant, maintain strict temperature control (e.g., -78 °C to 0 °C) and carefully control the addition of the reagent.
-
Avoid Overly Acidic Workup: A strong acidic workup can sometimes promote side reactions. Use a saturated ammonium chloride solution for quenching LiAlH₄ reactions.
-
Q3: I'm observing a high molecular weight impurity in my mass spectrometry analysis that I can't identify. What could it be?
A3: A high molecular weight species often points to a dimerization or oligomerization event. In the context of this synthesis, this can occur via a few mechanisms:
-
Aldol-type Condensation: Under basic conditions (e.g., from an incomplete quench or basic impurities), the enolizable 2-acetylpyrazine starting material can react with another molecule to form a dimer.
-
Ether Linkage Formation: The alcohol product can, under certain acidic or high-temperature conditions during workup or distillation, undergo intermolecular dehydration to form a bis(1-(pyrazin-2-yl)ethyl) ether.
-
Grignard-Related Double Addition: If synthesizing the precursor 2-acetylpyrazine from a pyrazine ester, Grignard reagents are known to add twice, leading to a tertiary alcohol.[7] This would be an impurity in the starting material that carries through.
-
Solution: Ensure the reaction pH is neutralized promptly and correctly during workup. Avoid excessive heat during purification (e.g., use vacuum distillation at a lower temperature). Purify the 2-acetylpyrazine starting material before the reduction step if its purity is questionable.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of this compound?
A1: The most common side-products are summarized in the table below.
| Side-Product | Common Cause | Identification Method | Mitigation Strategy |
| Unreacted 2-Acetylpyrazine | Incomplete reaction, insufficient reductant | GC-MS, ¹H NMR | Increase reductant stoichiometry, extend reaction time |
| 1-(Dihydropyrazin-2-yl)ethanol | Over-reduction of the pyrazine ring | ¹H NMR (loss of aromatic signals), LC-MS | Use milder reducing agent (NaBH₄), strict temperature control |
| Dimer/Oligomer | Base/acid catalyzed condensation | MS (High MW peak), LC-MS | Careful pH control during workup, avoid excessive heat |
| Ethyl Pyrazine | (If using LiAlH₄) Over-reduction of acetyl group | GC-MS, ¹H NMR | Use NaBH₄ or other chemoselective reductants |
Q2: What is the most effective method for purifying the final product?
A2: Column chromatography using silica gel is the most reliable method for removing both more polar and less polar impurities.[8]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 50:50) is typically effective.[8] The desired product is moderately polar and should elute well after non-polar impurities. TLC should be used to determine the optimal solvent system. For more volatile pyrazine derivatives, distillation can also be an effective purification method.[9]
Q3: What are the recommended analytical techniques for identifying and quantifying these impurities?
A3: A combination of techniques is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities like unreacted starting material or over-reduced byproducts.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Better suited for analyzing less volatile, higher molecular weight, or more polar impurities like dimers.[11]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): The gold standard for structural elucidation. It is invaluable for confirming the structure of the desired product and identifying unknown impurities, especially isomers or products where the core scaffold has changed (e.g., dihydropyrazines).[3][12]
Q4: How should I handle and store pyrazine precursors to minimize side-reactions?
A4: Pyrazine compounds can be sensitive. Store 2-acetylpyrazine in a tightly sealed container, protected from light, and in a cool, dry place. Many heterocyclic compounds are hygroscopic; moisture can introduce water that will quench sensitive reagents like Grignards or LAH.[9] For Grignard-based syntheses, using anhydrous solvents and flame-dried glassware is non-negotiable.
Section 4: Standard Operating Protocols
Protocol 4.1: GC-MS Analysis for Impurity Profiling
-
Sample Preparation: Dilute 1-2 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate all peaks. Identify the product peak based on its expected retention time and mass spectrum. Analyze the mass spectra of other peaks by comparing them to library data (NIST) and considering the potential side-products listed in the FAQ table.
Protocol 4.2: Purification of this compound by Silica Gel Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under a gentle positive pressure, ensuring no air bubbles are trapped.[8]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel to form a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent mixture (10% EtOAc/Hexanes). Collect fractions and monitor by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 40% ethyl acetate) to elute the product.
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.
Section 5: Visual Workflow for Troubleshooting
This decision tree provides a systematic approach to diagnosing issues in your synthesis.
Caption: Troubleshooting workflow for common issues in pyrazine synthesis.[8]
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN106588785A - Preparation method of acetylpyrazine - Google Patents [patents.google.com]
- 6. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. JP3207954B2 - Method for producing 2-acetylpyrazine - Google Patents [patents.google.com]
- 10. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JP2010270008A - Method of producing pyridine ethanol derivative - Google Patents [patents.google.com]
Technical Support Center: Achieving High Purity 1-Pyrazin-2-yl-ethanol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 1-Pyrazin-2-yl-ethanol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific understanding and practical guidance necessary to achieve high purity for your downstream applications.
Introduction: The Challenge of Purifying this compound
This compound is a valuable heterocyclic compound in medicinal chemistry and materials science. Its synthesis, commonly achieved through the reduction of 2-acetylpyrazine, can introduce a variety of impurities. These may include unreacted starting materials, byproducts from preceding synthetic steps (such as a Grignard reaction to form the acetylpyrazine precursor), and degradation products. The polar nature of the pyrazine ring and the hydroxyl group can present unique challenges in purification, such as strong interactions with silica gel and the potential for co-elution with structurally similar impurities. This guide will walk you through a systematic approach to identifying and removing these impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your this compound will largely depend on its synthetic route. A common pathway involves the reduction of 2-acetylpyrazine. If the 2-acetylpyrazine was synthesized via a Grignard reaction with 2-cyanopyrazine, you might encounter the following impurities:
-
Unreacted 2-acetylpyrazine: Incomplete reduction will leave the starting ketone in your product.
-
Residual 2-cyanopyrazine: If the Grignard reaction to form 2-acetylpyrazine was not driven to completion.
-
Byproducts of the Grignard reaction: These can include side-products from the reaction of the Grignard reagent with itself or the solvent.
-
Imidazole derivatives: These are common byproducts in pyrazine synthesis, especially if ammonia and sugars are used in related steps[1].
-
Solvents: Residual solvents from the reaction and workup steps are common.
Q2: My crude product is a dark, oily residue. What is the best initial purification step?
A2: A dark, oily appearance often suggests the presence of polymeric or colored byproducts. A preliminary workup using liquid-liquid extraction (LLE) is highly recommended before attempting more refined techniques like column chromatography or recrystallization. LLE can effectively remove many polar and non-polar impurities.
Q3: I am having trouble with column chromatography. My compound is either streaking or not eluting from the silica gel column.
A3: This is a frequent issue when purifying polar, nitrogen-containing compounds like pyrazines on normal-phase silica gel. The nitrogen atoms in the pyrazine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution and tailing of peaks. Here are some solutions:
-
Modify the mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.
-
Use a different stationary phase: Consider using a less acidic stationary phase like neutral or basic alumina.
Q4: How can I confirm the purity of my final this compound product?
A4: A combination of analytical techniques is recommended for purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and detecting impurities. The presence of unexpected peaks in the NMR spectrum is a clear indication of impurities.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the purification of this compound.
Diagram: Troubleshooting Purification Issues
Caption: A decision tree for troubleshooting common purification problems.
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 2-Acetylpyrazine
This protocol describes a common method for synthesizing this compound.
Materials:
-
2-Acetylpyrazine
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Deionized water
-
Hydrochloric acid (HCl), dilute solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-acetylpyrazine in ethanol (approximately 10 mL per gram of ketone). Cool the solution in an ice bath with stirring.
-
Reduction: Slowly add sodium borohydride (approximately 0.25 equivalents) to the cooled solution in portions. The reaction is exothermic and may cause bubbling. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours after the addition of NaBH₄ is complete. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of dilute hydrochloric acid until the bubbling ceases and the pH is neutral.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
This is a highly effective method for purifying the crude product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start with 10% ethyl acetate in hexane and gradually increase to 50% or higher. If tailing is observed, a small amount of triethylamine (0.1-1%) can be added to the eluent system.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Diagram: Purification Workflow
Caption: A typical workflow for the purification of this compound.
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
The following table provides predicted NMR chemical shifts for this compound in CDCl₃. These values are based on the analysis of structurally similar compounds and established NMR principles[2][3].
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyrazine-H | ~8.5 | s | 1H | H-3 or H-5 |
| Pyrazine-H | ~8.4 | s | 1H | H-3 or H-5 |
| Pyrazine-H | ~8.3 | s | 1H | H-6 |
| CH-OH | ~5.0 | q | 1H | Methine proton |
| OH | Variable (broad) | s | 1H | Hydroxyl proton |
| CH₃ | ~1.6 | d | 3H | Methyl protons |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Pyrazine-C | ~150 | C-2 |
| Pyrazine-C | ~145 | C-3 or C-5 |
| Pyrazine-C | ~144 | C-3 or C-5 |
| Pyrazine-C | ~143 | C-6 |
| CH-OH | ~68 | Methine carbon |
| CH₃ | ~25 | Methyl carbon |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.
References
Technical Support Center: Stability and Degradation of 1-Pyrazin-2-yl-ethanol
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the stability and degradation pathways of 1-Pyrazin-2-yl-ethanol (CAS No. 94777-52-3). The information herein is designed to anticipate and address common experimental challenges, ensuring the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses foundational questions regarding the chemical behavior of this compound.
Q1: What is the primary degradation pathway for this compound under common laboratory conditions?
The most significant and probable degradation pathway for this compound is the oxidation of its secondary alcohol group. This reaction converts the ethanol side chain into a ketone, yielding 2-Acetylpyrazine as the major degradation product. This is a common transformation for secondary alcohols and is facilitated by exposure to atmospheric oxygen or oxidizing agents.
Q2: How stable is the pyrazine ring itself?
The pyrazine ring is a stable aromatic heterocycle. Under typical hydrolytic, mild oxidative, and thermal stress conditions, the ring core is expected to remain intact.[1][2] Degradation of the molecule is primarily driven by reactions involving its ethanol substituent. However, aggressive conditions, such as high heat or strong UV radiation, could potentially lead to ring cleavage.[3]
Q3: Is this compound sensitive to light?
Yes, compounds with heterocyclic aromatic rings, like pyrazine, can be susceptible to photodegradation.[1] Exposure to UV or even high-intensity ambient light can initiate photolytic cleavage, oxidation, or rearrangement reactions.[1][4] Therefore, it is crucial to protect solutions and solid samples of this compound from light to prevent the formation of photochemical artifacts.
Q4: What is the expected impact of pH on the stability of this compound?
The pyrazine ring is relatively stable to hydrolysis across a wide pH range.[1] The alcohol functional group is also not directly susceptible to hydrolysis. However, extreme pH conditions (highly acidic or basic) can act as catalysts for other reactions, such as oxidation, and should be considered during forced degradation studies or in formulation development.
Q5: What are the likely physical and chemical properties of its main degradant, 2-Acetylpyrazine?
2-Acetylpyrazine (CAS No. 22047-25-2) is a well-characterized compound, often used as a flavoring agent.[5] It is a white solid at room temperature with a melting point of approximately 77°C.[5] Its formation from this compound results in a change in polarity (the ketone is generally less polar than the corresponding secondary alcohol), which is a key consideration for chromatographic separation.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: Appearance of Unexpected Peaks in My HPLC/LC-MS Chromatogram
You are running a purity analysis of a this compound sample and observe new, unexpected peaks that were not present in the initial analysis.
-
Possible Cause A: Oxidative Degradation. The most common culprit is the oxidation of the parent compound into 2-Acetylpyrazine. This can happen slowly in solution upon exposure to air or rapidly if trace oxidizing impurities are present in your solvent.
-
Troubleshooting Steps:
-
Confirm Identity: If using LC-MS, check if the molecular weight of the new peak corresponds to 2-Acetylpyrazine (122.14 g/mol ).[5] The parent compound, this compound, has a molecular weight of 124.14 g/mol .[6]
-
Inert Atmosphere: Prepare fresh solutions using solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.
-
Antioxidant Addition: For bulk storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), if compatible with your downstream application.
-
Use Fresh Solutions: Always use freshly prepared solutions for quantitative experiments to minimize variability from degradation.
-
-
-
Possible Cause B: Photodegradation. If samples were left exposed to ambient or UV light (e.g., on a lab bench or in clear vials), photolytic reactions may have occurred.
-
Troubleshooting Steps:
-
Protect from Light: Store all samples, both solid and in solution, in amber vials or wrap clear vials in aluminum foil.
-
Minimize Exposure: During experimental procedures, minimize the time samples are exposed to direct light.
-
-
Data Summary: Parent Compound vs. Primary Degradant
| Property | This compound (Parent) | 2-Acetylpyrazine (Degradant) | Rationale for Change |
| Molecular Formula | C₆H₈N₂O | C₆H₆N₂O | Loss of two hydrogen atoms during oxidation. |
| Molecular Weight | 124.14 g/mol [6] | 122.14 g/mol [5] | Corresponds to the loss of H₂. |
| Polarity | More Polar | Less Polar | The hydroxyl (-OH) group is more polar than the carbonyl (C=O) group. |
| Expected HPLC Behavior | Shorter retention time on reverse-phase | Longer retention time on reverse-phase | Less polar compounds interact more strongly with the C18 stationary phase. |
Section 3: Protocols for Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[7]
Protocol 1: General Forced Degradation Workflow
This protocol outlines a standard procedure for assessing the stability of this compound under various stress conditions.[1]
-
Stock Solution Preparation: Prepare an accurate 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Sample Preparation: Dilute the stock solution with the respective stressor (acid, base, or oxidizing agent) to a final concentration of ~100 µg/mL.
-
Control Samples:
-
Unstressed Control: Dilute the stock solution with the analysis mobile phase to the target concentration.
-
Blank Control: Subject the degradation media (e.g., 0.1 M HCl) without the compound to the same stress conditions to identify any artifacts from the media itself.
-
-
Stress Conditions: Expose the samples to the conditions outlined in the table below.
-
Time Points: Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Quenching/Neutralization: Before analysis, neutralize acidic and basic samples with an equimolar amount of base or acid, respectively. This is critical to prevent damage to the analytical column.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.
Forced Degradation Conditions Table
| Stress Condition | Recommended Reagent/Condition | Typical Temperature | Scientist's Note |
| Acid Hydrolysis | 0.1 M - 1 M HCl[1] | Room Temperature to 60°C | Used to test the stability of labile functional groups. While the parent is expected to be stable, this is a standard test. |
| Base Hydrolysis | 0.1 M - 1 M NaOH[1] | Room Temperature to 60°C | Also tests for hydrolytically labile groups. |
| Oxidation | 3% - 6% Hydrogen Peroxide (H₂O₂)[1] | Room Temperature | This is the most critical test for this compound, as it will likely induce oxidation to 2-Acetylpyrazine. |
| Thermal | 80°C (in solution) / 105°C (solid) | 80°C / 105°C | Evaluates the intrinsic thermal stability of the molecule.[8] |
| Photostability | ICH Q1B conditions (Cool white fluorescent and near-UV light)[1] | Controlled Room Temp. | Simulates the effect of light exposure during manufacturing and storage. |
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Section 4: Key Degradation Pathways in Detail
Pathway 1: Oxidation to 2-Acetylpyrazine
This is the most probable degradation route. The secondary alcohol on the ethyl side chain is oxidized to a ketone. This reaction can be initiated by various oxidizing agents, including atmospheric oxygen, peroxides, or metal catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ScenTree - 2-Acetyl pyrazine (CAS N° 22047-25-2) [scentree.co]
- 6. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
preventing byproduct formation in Grignard reactions with pyrazines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Grignard reactions with pyrazine-based substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize these challenging yet powerful reactions. Pyrazines are critical scaffolds in pharmaceuticals and functional materials, and their successful functionalization is paramount.[1][2] This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter at the bench.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures and unexpected results. We will dissect the problem, explore the mechanistic cause, and provide actionable solutions.
Q1: My reaction yield is low, and I'm isolating a significant amount of a homocoupled (R-R) byproduct. What's going wrong?
This is the most frequent issue when working with electron-deficient heterocycles like pyrazines. The formation of a homocoupled product (e.g., biphenyl from PhMgBr) is a classic indicator that a Single Electron Transfer (SET) mechanism is competing with, or dominating, the desired nucleophilic addition pathway.[3][4]
The Underlying Mechanism: Nucleophilic Addition vs. Single Electron Transfer (SET)
-
Desired Pathway (Nucleophilic Addition): The Grignard reagent (R-MgX) acts as a nucleophile, attacking an electrophilic carbon on the pyrazine ring. This is a two-electron process that directly leads to the formation of the desired C-C bond.
-
Competing Pathway (SET): The Grignard reagent donates a single electron to the electron-deficient pyrazine ring.[5][6] This generates a Grignard radical cation (R-MgX•+) and a pyrazine radical anion. The Grignard radical cation can decompose to form an alkyl/aryl radical (R•). This radical can then dimerize to form the R-R homocoupled byproduct, a process also known as Wurtz-type coupling.[7][8]
Solutions to Minimize Homocoupling:
-
Lower the Reaction Temperature: This is the most critical parameter. SET processes often have a lower activation energy than nucleophilic additions. Performing the reaction at very low temperatures (-78 °C to -40 °C) significantly disfavors the SET pathway.[9][10]
-
Slow Addition: Add the Grignard reagent dropwise to the pyrazine solution (or vice-versa) at a low temperature. This maintains a low concentration of the Grignard reagent, minimizing the chance of radical dimerization.[4]
-
Use Freshly Prepared, High-Quality Grignard Reagent: Impurities or partially decomposed Grignard reagents can promote side reactions. Ensure your magnesium is properly activated and the reaction to form the Grignard goes to completion.[11][12]
-
Change the Solvent: Tetrahydrofuran (THF) is generally superior to diethyl ether for these reactions. Its higher polarity and solvating ability can stabilize the Grignard reagent, influencing the Schlenk equilibrium and potentially reducing SET.[1][13][14]
Q2: My Grignard reagent is adding to the wrong position on the pyrazine ring, or not reacting at all. How can I control the regioselectivity?
Unsubstituted pyrazine is a relatively unreactive and electron-deficient aromatic system. Direct addition is often difficult and unselective. To achieve predictable results, you must activate the pyrazine ring.
The Causality Behind Activation:
Activating the pyrazine ring involves making it more electrophilic and directing the nucleophilic attack to a specific carbon. This is typically achieved by modifying one of the ring nitrogens.
Solutions for Regiocontrol:
-
Formation of N-Acylpyrazinium Salts: Reacting the pyrazine with an acyl chloride (e.g., benzoyl chloride) or chloroformate creates a positively charged N-acylpyrazinium salt. This dramatically increases the electrophilicity of the ring, making it highly susceptible to nucleophilic attack, primarily at the C2 and C6 positions.[1][15] The resulting 1,2-dihydropyrazine can be a stable, isolable product.
-
Use of Pyrazine N-Oxides: The N-oxide functionality activates the ring towards nucleophilic attack by Grignard reagents, typically at the C2 position.[16][17] This is a well-established strategy for functionalizing N-heterocycles and can lead to a diverse set of substituted products in high yields.[9]
| Activation Strategy | Typical Site of Attack | Advantages | Disadvantages |
| N-Acylpyrazinium Salt | C2 / C6 | High activation, good yields, stable intermediates.[1] | Grignard can attack the acyl carbonyl.[1] |
| Pyrazine N-Oxide | C2 | Milder activation, avoids acyl side reactions.[9][16] | Requires synthesis of the N-oxide precursor. |
Q3: My reaction mixture turns dark and cloudy upon prolonged heating or reflux, and the yield is poor. What is causing this decomposition?
Grignard reactions are often initiated with gentle heating, but prolonged reflux, especially for primary alkyl halides, can be detrimental.[13] The dark coloration and cloudiness suggest decomposition and the formation of magnesium halide salts and other byproducts.
The Mechanism of Decomposition:
-
Wurtz Coupling During Formation: A major side reaction, particularly with primary or benzylic halides, is the SN2-like attack of a newly formed Grignard molecule on a molecule of the starting alkyl halide.[13] This forms the homocoupled byproduct and MgX₂.
-
Thermal Instability: Grignard reagents, particularly those with beta-hydrides, can decompose upon heating via beta-hydride elimination. The resulting magnesium hydride can further react, leading to complex side products.
Solutions to Prevent Decomposition:
-
Avoid Unnecessary Reflux: Most Grignard formations, once initiated, will proceed to completion at or near room temperature. The reaction is exothermic, and the heat generated is often sufficient.[18] Only apply heat if initiation is stubborn, and then remove the heat source once the reaction is underway.
-
Ensure Proper Initiation: A clean, fast initiation is key. A sluggish start often leads to a buildup of the alkyl halide, increasing the likelihood of Wurtz coupling once the reaction finally begins. Use an activating agent like iodine or 1,2-dibromoethane.[11][19]
-
Consider Halogen-Magnesium Exchange: For sensitive substrates, instead of forming the Grignard reagent directly, you can generate it via an exchange reaction. Using a commercial, stable Grignard like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) at low temperatures can cleanly generate the desired organometallic from an aryl halide without the harsh conditions of direct formation.[19]
Frequently Asked Questions (FAQs)
What is the optimal temperature for running Grignard additions to pyrazines?
Answer: As low as practically possible. For additions to activated pyrazines, a starting temperature of -78 °C (dry ice/acetone bath) is highly recommended.[9] You can then allow the reaction to slowly warm to -40 °C or -20 °C. This temperature control is the single most effective tool for suppressing SET-related side reactions.[10][20]
Which solvent is best: THF or Diethyl Ether?
Answer: For reactions with pyrazines, THF is almost always the superior choice .
| Solvent | Boiling Point | Solvating Ability | Effect on Schlenk Equilibrium | Recommendation |
| THF | 66 °C | Excellent | Favors monomeric RMgX, increasing reactivity.[14] | Highly Recommended |
| Diethyl Ether | 35 °C | Good | Can lead to aggregation of Grignard species. | Use if THF is incompatible |
| Toluene | 111 °C | Poor | Often leads to lower yields and side reactions.[1] | Not Recommended |
The improved solvating power of THF helps to break up dimers and oligomers of the Grignard reagent, leading to a more reactive and "well-behaved" nucleophile.[14]
My magnesium turnings are dull and the reaction won't start. How can I activate them?
Answer: The dull coating is magnesium oxide, which passivates the surface and prevents the reaction.[12] Activating the magnesium is essential for a successful reaction.
Detailed Protocol for Magnesium Activation:
-
Mechanical Activation (Optional but effective): Before adding solvent, gently crush the magnesium turnings against the side of the flask with a dry glass rod. This exposes fresh, unoxidized metal surfaces.[11]
-
Chemical Activation: Add a single, small crystal of iodine. The iodine etches the MgO layer. Initiation is confirmed when the characteristic purple/brown color of the iodine fades.[12]
-
Entrainment Agent: If iodine isn't sufficient, add a few drops of 1,2-dibromoethane. It reacts readily with Mg to form ethylene gas and MgBr₂, which helps to scrub the surface of the remaining turnings.
References
- 1. Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.alfredstate.edu [web.alfredstate.edu]
- 3. Single electron transfer-induced Grignard cross-coupling involving ion radicals as exclusive intermediates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diva-portal.org [diva-portal.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines [beilstein-journals.org]
- 16. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. hzdr.de [hzdr.de]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Alkylation of Pyrazine Rings
Prepared by the Gemini Application Science Team
Welcome to the technical support center for the alkylation of pyrazine rings. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazine functionalization. Here, we provide in-depth troubleshooting advice and answer frequently asked questions to help you overcome common experimental hurdles and achieve your synthetic goals.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the alkylation of pyrazine rings in a direct question-and-answer format.
Q1: My Minisci-type alkylation is resulting in very low yields. What are the potential causes and how can I improve it?
Low yields in Minisci-type reactions on pyrazines are a frequent challenge. The issue often stems from inefficient radical generation, poor radical trapping by the heterocycle, or degradation of the product.
Potential Causes & Solutions:
-
Insufficient Protonation of the Pyrazine Ring: The Minisci reaction requires an acidic medium to protonate the pyrazine ring.[1] This protonation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring more electrophilic and susceptible to attack by the nucleophilic alkyl radical.[2]
-
Solution: Ensure the reaction medium is sufficiently acidic. Sulfuric acid is commonly used.[1] The pH should be low enough to ensure complete protonation of the pyrazine substrate.
-
-
Inefficient Radical Generation: The choice and concentration of the radical initiator and oxidant are critical. The classic system involves a silver catalyst (like AgNO₃) and a persulfate oxidant (like (NH₄)₂S₂O₈) to generate radicals from carboxylic acids via oxidative decarboxylation.[1]
-
Solution: Optimize the stoichiometry of your silver salt and persulfate. A catalytic amount of AgNO₃ (e.g., 20 mol%) and a stoichiometric amount of (NH₄)₂S₂O₈ are good starting points.[3] Ensure the reagents are fresh, as persulfates can degrade over time.
-
-
Competitive Side Reactions: Acylation can be a significant side reaction, consuming the radical precursor and leading to undesired byproducts.[1] Over-alkylation can also occur if the mono-alkylated product is more reactive than the starting material.[4][5]
-
Solution: To minimize acylation, ensure complete decarboxylation by optimizing temperature and reaction time. To control over-alkylation, adjust the pyrazine-to-alkylating agent ratio; using an excess of the pyrazine can favor mono-substitution.[5]
-
-
Poor Solubility: Reagents may not be fully dissolved in the chosen solvent system, leading to a sluggish or incomplete reaction.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields.
Q2: I'm getting a mixture of C-2 and C-3 alkylated pyrazines. How can I improve the regioselectivity?
Poor regioselectivity is a fundamental challenge in the functionalization of pyrazine and other electron-deficient heterocycles.[1] For a monosubstituted pyrazine, radical attack can occur at multiple positions.
Factors Influencing Regioselectivity:
-
Electronic Effects: In a protonated pyrazine, the LUMO coefficients are often similar at different carbon positions, leading to mixtures of regioisomers.[2] The presence of electron-donating or electron-withdrawing groups on the starting pyrazine can direct the incoming radical to specific positions.
-
Steric Hindrance: Bulky substituents on the pyrazine ring can sterically hinder attack at adjacent positions, favoring alkylation at more accessible sites. Similarly, using a sterically demanding alkyl radical can favor attack at the least hindered position on the pyrazine ring.
-
Blocking Groups: A powerful strategy to achieve high regioselectivity is the use of a removable blocking group. This approach has been successfully applied to pyridines to achieve C-4 selectivity by blocking the C-2 and C-6 positions.[3][6] A similar strategy could be adapted for pyrazines.
Strategies for Controlling Regioselectivity:
-
Leverage Existing Substituents: Analyze the electronic and steric profile of your substituted pyrazine. An electron-withdrawing group will deactivate the ring but may still offer some directing effect. A bulky group like tert-butyl will strongly disfavor attack at adjacent positions.
-
Modify the Radical Source: The steric bulk of the incoming alkyl radical can be a deciding factor. A smaller radical (e.g., methyl) may show less selectivity than a larger one (e.g., tert-butyl).
-
Employ a Blocking Group Strategy: For achieving selectivity that is otherwise difficult, consider a multi-step sequence involving the introduction of a blocking group. For example, protecting one of the nitrogen atoms as an N-oxide can significantly alter the electronic properties and direct functionalization to specific carbons.[7]
Diagram of Factors Affecting Regioselectivity
Caption: Factors influencing alkylation regioselectivity.
Q3: My reaction with an alkyl halide is failing. What other alkylation methods should I consider?
Direct alkylation of the pyrazine C-H bond with alkyl halides is challenging. Alternative methods are often more effective. If you are starting with a halopyrazine, nucleophilic aromatic substitution (SNAᵣ) is a viable route, but direct C-H functionalization often requires different approaches.
Alternative Alkylation Strategies:
| Method | Description | Advantages | Common Issues |
| Minisci Reaction | Radical alkylation of the protonated pyrazine ring using radicals generated from carboxylic acids, alcohols, or aldehydes.[1][4][8] | Direct C-H functionalization; no pre-functionalization needed. Tolerant of many functional groups. Uses inexpensive reagents.[1] | Regioselectivity can be poor.[1] Potential for acylation side products.[1] |
| Transition-Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Stille) on halopyrazines or direct C-H activation using catalysts based on Pd, Fe, or Ir.[7][9][10] | High efficiency and selectivity for C-C bond formation. Milder conditions are often possible. | Requires pre-functionalized pyrazines (e.g., halopyrazines) or specialized catalysts for C-H activation.[9] Metal contamination of the product. |
| N,N'-Bis(silyl)dihydropyrazines | Use of N,N'-bis(trimethylsilyl)-1,4-dihydropyrazines as starting materials, which react with aldehydes or haloalkanes to form alkylpyrazines.[11] | Offers a novel route with good yields for various alkyl groups.[11] | Requires preparation of the silylated dihydropyrazine intermediate. |
| Photocatalysis | Visible-light-mediated reactions can generate alkyl radicals under very mild conditions for addition to pyrazines.[12][13] | Extremely mild reaction conditions. High functional group tolerance. Offers alternative pathways to radical generation. | May require specialized photocatalysts and equipment. |
Frequently Asked Questions (FAQs)
Q1: Why can't I use Friedel-Crafts alkylation on pyrazine?
Friedel-Crafts reactions are a cornerstone of aromatic chemistry but are ineffective for electron-deficient heterocycles like pyrazine.[1] There are two primary reasons for this failure:
-
Lewis Acid Coordination: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction coordinates strongly with the basic nitrogen atoms of the pyrazine ring. This deactivates the ring even further towards electrophilic attack, effectively shutting down the reaction.
-
Ring Deactivation: The pyrazine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This makes it highly resistant to electrophilic aromatic substitution, which is the mechanism of the Friedel-Crafts reaction.
The Minisci reaction circumvents this limitation by employing a radical mechanism, which is well-suited for functionalizing such electron-deficient systems.[1]
Q2: What is the typical experimental procedure for a Minisci alkylation of pyrazine?
While conditions must be optimized for each specific substrate, a general protocol provides a solid starting point. This procedure is adapted from methodologies reported for the alkylation of pyrazines and related heterocycles.[3][4]
General Protocol: Decarboxylative Alkylation of 2-Methylpyrazine with Propanoic Acid
Materials:
-
2-Methylpyrazine
-
Propanoic Acid
-
Silver Nitrate (AgNO₃)
-
Ammonium Persulfate ((NH₄)₂S₂O₈)
-
Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 2-methylpyrazine (1.0 equiv), deionized water, and DCM (or DCE) to form a biphasic mixture.
-
Acidification: Cool the flask in an ice bath and slowly add concentrated sulfuric acid.
-
Addition of Catalyst: Add a solution of silver nitrate (0.1-0.2 equiv) in a small amount of water.
-
Initiation: Prepare a solution of ammonium persulfate (1.5-2.0 equiv) in water. Add this solution dropwise to the reaction mixture over 30-60 minutes while stirring vigorously. The reaction may be exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.
Q3: Are there greener or more sustainable methods for pyrazine alkylation?
Yes, the development of more environmentally benign synthetic methods is an active area of research. Several approaches aim to reduce the use of toxic reagents and solvents.
-
Green Minisci-Type Reactions: Researchers have developed Minisci-type reactions that proceed in water and avoid the use of halogenated solvents.[4][8] Some protocols also utilize iron catalysts, which are less toxic and more abundant than silver.[5]
-
Biocatalysis: Novel biocatalytic methods are emerging for the synthesis of substituted pyrazines. For example, using enzymes like L-threonine dehydrogenase can generate precursors in situ under environmentally benign conditions, avoiding hazardous reagents used in traditional syntheses.[11]
-
Photocatalysis: As mentioned earlier, visible-light photocatalysis represents a green approach by enabling reactions to occur at room temperature, reducing energy consumption and often using non-toxic catalysts.[14]
-
Borrowing Hydrogen/ATH: Transition-metal-catalyzed auto-transfer hydrogenative (ATH) reactions allow for the alkylation of methyl-substituted heteroarenes using alcohols as alkylating agents.[15] This method is atom-economical as the only byproduct is water.
References
- 1. Minisci reaction - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photoinduced alkylation of pyrazolones via β-scission of unstrained aliphatic alcohol derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of Acetylpyrazines
Welcome to the technical support center for the synthesis and optimization of pyrazine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. This guide is specifically tailored for researchers, scientists, and drug development professionals working on the reduction of acetylpyrazines—a critical transformation in the synthesis of various pharmaceutical intermediates and flavor compounds.
Here, we will address common challenges, from low yields to unexpected side products, in a practical question-and-answer format, supplemented with detailed troubleshooting guides and validated protocols.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the reduction of acetylpyrazines.
Q1: My acetylpyrazine reduction is giving a very low yield. What are the most common causes?
A1: Low yields are a frequent challenge in pyrazine chemistry.[1][2] The primary culprits often fall into one of these categories:
-
Reagent Quality: The reducing agent, particularly sodium borohydride (NaBH₄), can degrade over time, especially if improperly stored.[3]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can lead to incomplete reactions or degradation.
-
Incomplete Reaction: The reaction may not have been allowed to run to completion. Monitoring via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial.[1]
-
Product Loss During Workup: The resulting alcohol product may have some water solubility, leading to losses during the aqueous extraction phase.[2] Additionally, emulsions can form, complicating phase separation.
Q2: I'm seeing multiple spots on my TLC/peaks in my GC-MS. What are the likely side products?
A2: The formation of side products points to issues with reaction selectivity or conditions that are too harsh.
-
Unreacted Starting Material: The most common "side product" is simply your unreacted acetylpyrazine.
-
Conjugate Reduction: If your acetylpyrazine contains an α,β-unsaturated system, sodium borohydride can sometimes reduce the carbon-carbon double bond in addition to the ketone (1,4-reduction).[4]
-
Degradation: Pyrazine derivatives can be sensitive to highly acidic or basic conditions, or excessive heat, which might be used during the reaction or workup.[2] This can lead to ring-opening or polymerization, often indicated by the reaction mixture turning dark.[2]
Q3: How do I choose the right solvent for my sodium borohydride reduction?
A3: Sodium borohydride is versatile and can be used in various protic solvents.[3][5] The choice impacts reactivity and safety.
-
Methanol (MeOH) and Ethanol (EtOH): These are the most common choices. They readily dissolve both the acetylpyrazine and the NaBH₄. However, NaBH₄ reacts slowly with these solvents to decompose, so an excess of the reducing agent is often required to compensate.[3]
-
Water (H₂O): While NaBH₄ is soluble and reacts in water, many organic substrates like acetylpyrazine are not.[6] A co-solvent system (e.g., THF/water) might be necessary. The reaction with water is faster in acidic conditions and slower in basic conditions.
-
Aprotic Solvents (e.g., THF): These can be used, but the reaction is often much slower.[3] They are typically employed when the substrate is sensitive to protic solvents.
Q4: My NaBH₄ doesn't seem to be working. How can I test its activity?
A4: A simple qualitative test can be performed. Carefully add a small spatula tip of your NaBH₄ to a test tube containing a protic solvent like ethanol. Active sodium borohydride will produce visible hydrogen gas bubbling, indicating it is capable of delivering a hydride.[3] If little to no bubbling is observed, the reagent has likely degraded and should be replaced.
Q5: I'm attempting an asymmetric reduction to form a chiral alcohol. Why is my enantiomeric excess (ee) so low?
A5: Achieving high enantioselectivity is a significant challenge that requires precise control. Low ee values typically result from:
-
Ineffective Chiral Ligand/Catalyst: The chosen chiral environment (e.g., from a chiral ligand or catalyst) may not be effective for this specific substrate.[7]
-
Suboptimal Temperature: Asymmetric reductions are often highly sensitive to temperature. Running the reaction at a lower temperature can significantly improve enantioselectivity.
-
"Background" Achiral Reduction: The reducing agent itself (e.g., borane) might be directly reducing the ketone without the influence of the chiral catalyst, leading to a racemic mixture.[7] Optimizing the rate of the catalyzed versus the uncatalyzed reaction is key.
Detailed Troubleshooting Guides
Guide 1: Troubleshooting Low Product Yield
Low yield is the most common roadblock. This guide provides a systematic approach to diagnosing and solving the issue. The decision tree below illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting decision tree for low product yields.
Data Summary: Example Optimization Parameters
The following table provides a starting point for optimizing your reaction conditions. All reactions should be monitored by TLC to determine the optimal reaction time.
| Parameter | Condition A (Standard) | Condition B (Controlled) | Condition C (Alternative Solvent) | Rationale & Expected Outcome |
| Substrate | Acetylpyrazine (1.0 eq) | Acetylpyrazine (1.0 eq) | Acetylpyrazine (1.0 eq) | - |
| Reducing Agent | NaBH₄ (1.5 eq) | NaBH₄ (1.1 eq) | NaBH₄ (2.0 eq) | Excess NaBH₄ compensates for decomposition in protic solvents.[3] |
| Solvent | Methanol (MeOH) | Ethanol (EtOH) | Tetrahydrofuran (THF) | EtOH is less reactive with NaBH₄ than MeOH. THF is aprotic and much slower.[3] |
| Temperature | Room Temperature (20-25°C) | 0°C to Room Temp | Room Temperature (20-25°C) | Starting at 0°C provides better control over the initial exothermic reaction.[3] |
| Typical Time | 1-2 hours | 2-4 hours | 12-24 hours | Reaction is slower at lower temperatures and in aprotic solvents. |
| Potential Yield | Moderate | High | Moderate to High | Condition B often provides the best balance of reaction rate and control, leading to higher, cleaner yields. |
Standard Experimental Protocols
Protocol 1: General Procedure for the Sodium Borohydride Reduction of 2-Acetylpyrazine
This protocol provides a reliable method for the reduction of 2-acetylpyrazine to 1-(pyrazin-2-yl)ethan-1-ol.
Materials:
-
2-Acetylpyrazine
-
Sodium borohydride (NaBH₄)
-
Ethanol (anhydrous)
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath
Workflow Diagram:
Caption: Experimental workflow for acetylpyrazine reduction.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-acetylpyrazine (1.0 eq). Dissolve the substrate in anhydrous ethanol (approx. 10 mL per 1 g of substrate).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches ~0°C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the stirred solution in small portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the initial exothermic reaction and prevent a rapid, unsafe evolution of hydrogen gas.[3]
-
Reaction: Continue stirring the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄.
-
Solvent Removal: Remove the ethanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Expertise Note: Multiple extractions are necessary to recover the product efficiently due to its potential water solubility.[2]
-
Drying: Combine the organic extracts and wash with a saturated brine solution to help remove residual water and break any emulsions. Dry the organic layer over anhydrous magnesium sulfate, then filter.
-
Concentration: Concentrate the filtered organic solution under reduced pressure to yield the crude alcohol product.
-
Purification and Analysis: If necessary, purify the crude product by column chromatography on silica gel. Confirm the identity and purity of the final product using NMR, GC-MS, and/or IR spectroscopy.[8]
Protocol 2: Monitoring the Reaction using Thin-Layer Chromatography (TLC)
Materials:
-
Silica gel TLC plates
-
TLC developing chamber
-
Eluent (e.g., 30% Ethyl Acetate in Hexanes - this may need optimization)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare the TLC chamber by adding the eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.
-
Before adding the NaBH₄ (time = 0 min), take a small aliquot of the reaction mixture and spot it on the TLC plate. This is your starting material reference.
-
After the reaction has proceeded for a set time (e.g., 30 min), take another small aliquot and spot it next to the first spot.
-
Develop the plate in the prepared chamber.
-
Visualize the plate under a UV lamp. The acetylpyrazine starting material is a ketone and will be less polar (higher Rf value) than the alcohol product.
-
The reaction is complete when the spot corresponding to the starting material has completely disappeared and a new, lower Rf spot corresponding to the product is dominant.
By following these guides and understanding the chemical principles behind each step, you can effectively troubleshoot and optimize the reduction of acetylpyrazines in your laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Tra" by Samuel Pina Jr. [scholarworks.utrgv.edu]
Technical Support Center: Strategies to Increase Enantioselectivity in Pyrazinyl Alcohol Synthesis
Welcome to the Technical Support Center for the enantioselective synthesis of pyrazinyl alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of creating stereochemically pure pyrazinyl alcohols—a critical moiety in numerous pharmaceutical compounds. Here, we move beyond simple protocols to explain the underlying principles that govern enantioselectivity, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving high enantioselectivity in pyrazinyl alcohol synthesis?
A1: There are three principal and highly effective strategies for the asymmetric synthesis of pyrazinyl alcohols:
-
Asymmetric Transfer Hydrogenation (ATH) and Asymmetric Hydrogenation (AH): These methods employ chiral transition-metal catalysts, most notably Ruthenium(II) complexes with chiral diphosphine and diamine ligands (e.g., Noyori-type catalysts), to reduce prochiral pyrazinyl ketones.[1][2][3] These reactions are often highly efficient and selective.
-
Biocatalytic Reduction: This "green chemistry" approach utilizes enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to stereoselectively reduce pyrazinyl ketones.[4][5] These enzymatic reactions are known for their exceptional enantioselectivity under mild conditions.
-
Enantioselective Nucleophilic Addition: This strategy involves the addition of organometallic reagents (e.g., Grignard or organozinc reagents) to pyrazinyl aldehydes in the presence of a chiral ligand or auxiliary that directs the stereochemical outcome of the reaction.[6][7][8][9][10]
Q2: How do I select the appropriate chiral catalyst for my pyrazinyl ketone reduction?
A2: The choice of catalyst is substrate-dependent and often requires empirical screening. However, some general guidelines apply:
-
For Asymmetric Hydrogenation: Noyori-type catalysts, such as trans-RuCl₂( (R)-xylbinap)( (R)-daipen), are highly effective for a broad range of heteroaromatic ketones and often provide excellent enantioselectivity.[11] The combination of a chiral diphosphine ligand (like BINAP derivatives) and a chiral diamine ligand allows for fine-tuning of the catalyst's steric and electronic properties.
-
For Biocatalysis: Screening a panel of commercially available ketoreductases (KREDs) is the most effective approach. These enzyme panels are designed to cover a wide range of substrate specificities and stereopreferences (offering both R- and S-selective enzymes).
Q3: What is the impact of reaction temperature on enantioselectivity?
A3: Temperature is a critical parameter. Generally, lowering the reaction temperature increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess (e.e.). However, this is not always the case. In some instances, particularly with organozinc reagents, an unusual reversal of enantioselectivity has been observed at different temperatures.[2][12] Therefore, temperature screening is a crucial optimization step.
Q4: How significant is the choice of solvent in achieving high e.e.?
A4: The solvent plays a multifaceted role by influencing catalyst solubility, stability, and the conformation of the catalyst-substrate complex. The polarity and coordinating ability of the solvent can significantly impact the enantioselectivity. For instance, in some hydrogenations, protic solvents like methanol or ethanol are preferred, while in others, aprotic solvents like dichloromethane or toluene may yield better results.[1] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have also been shown to enhance selectivity in some cases.
Q5: My enantiomeric excess is low. What are the first things I should check?
A5: Low e.e. can stem from several factors. Start by verifying the following:
-
Purity of Reagents and Catalyst: Ensure that the starting materials, solvent, and chiral catalyst/ligand are of high purity. Impurities can poison the catalyst or promote a non-selective background reaction.
-
Reaction Conditions: Confirm that the reaction was conducted under an inert atmosphere (e.g., argon or nitrogen) if air- or moisture-sensitive reagents were used.
-
Catalyst Loading: Both too low and too high catalyst loadings can negatively affect enantioselectivity. Insufficient catalyst may allow for a competing non-catalyzed reaction, while high concentrations can lead to the formation of less selective catalyst aggregates.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the enantioselective synthesis of pyrazinyl alcohols.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity (e.e.) | 1. Suboptimal Temperature: The energy difference between the diastereomeric transition states may not be sufficiently large. | - Lower the reaction temperature in increments (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C).- Be aware of potential enantioselectivity reversal at very low temperatures with certain catalyst systems.[2][12] |
| 2. Inappropriate Solvent: The solvent may not adequately stabilize the desired transition state or may interfere with the catalyst. | - Conduct a solvent screen. Test a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, methanol, isopropanol).- Consider using fluorinated alcohols as additives or solvents. | |
| 3. Incorrect Catalyst/Ligand Choice: The chiral catalyst or ligand may not be well-suited for the specific pyrazinyl substrate. | - If using a metal catalyst, screen different chiral ligands (e.g., various BINAP derivatives, other phosphine ligands).- If using biocatalysis, screen a diverse panel of ketoreductases.[4] | |
| 4. Racemic Background Reaction: A non-catalyzed or impurity-catalyzed reaction may be competing with the desired asymmetric pathway. | - Ensure high purity of all reagents.- Adjust catalyst loading; sometimes a slightly higher loading can outcompete the background reaction. | |
| Low Yield | 1. Catalyst Inactivity or Decomposition: The catalyst may have been improperly handled, stored, or is not active under the reaction conditions. | - Ensure the catalyst was handled under an inert atmosphere if required.- For ATH, ensure the base is present and the hydrogen source (e.g., isopropanol) is appropriate.- For biocatalysis, check the pH and temperature to ensure they are within the optimal range for the enzyme. |
| 2. Suboptimal Reaction Time or Temperature: The reaction may not have gone to completion. | - Monitor the reaction progress by TLC or GC/LC-MS.- If the reaction is slow, consider increasing the temperature (while monitoring the effect on e.e.) or extending the reaction time. | |
| 3. Poor Substrate Solubility: The pyrazinyl ketone may not be fully dissolved in the chosen solvent. | - Select a solvent in which the substrate has good solubility at the reaction temperature.- Gentle heating may be required to dissolve the substrate before cooling to the reaction temperature. | |
| Side Product Formation | 1. Over-reduction or Decomposition: The desired alcohol product may be unstable under the reaction conditions. | - Reduce the reaction time or temperature.- Use a milder reducing agent if applicable. |
| 2. Competing Reaction Pathways: The substrate may have other reactive functional groups. | - Use a more selective catalyst or reagent.- Consider protecting other reactive groups on the substrate before the asymmetric reduction. |
Visualization of Key Processes
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting low enantioselectivity.
Catalytic Cycle of Noyori Asymmetric Hydrogenation
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Acetylpyrazine using a Noyori-type Catalyst
This protocol is a general guideline and should be optimized for specific substrates and catalyst systems.
-
Catalyst Preparation: In a nitrogen-filled glovebox, add [{RuCl₂(p-cymene)}₂] (1 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN) (2.2 mol%) to an oven-dried Schlenk flask.
-
Reaction Setup: Add anhydrous, degassed 2-propanol as both the solvent and hydrogen source. Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Substrate Addition: Dissolve 2-acetylpyrazine (1 equivalent) in a minimal amount of anhydrous 2-propanol and add it to the catalyst solution via syringe.
-
Base Addition: Add a solution of potassium tert-butoxide (5 mol%) in 2-propanol to initiate the reaction.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or chiral GC/HPLC.
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or NMR spectroscopy using a chiral solvating agent.[12][13][14][15][16][17][18][19][20]
Protocol 2: Biocatalytic Reduction of 2-Acetylpyrazine with a Ketoreductase (KRED)
This protocol outlines a typical screening and small-scale reduction procedure.
-
Enzyme and Cofactor Preparation: Prepare a solution of the KRED enzyme in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0). Prepare a stock solution of the NADPH or NADH cofactor.
-
Reaction Setup: In a vial, combine the buffer, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a compatible ADH), and the KRED solution.
-
Substrate Addition: Add 2-acetylpyrazine, typically dissolved in a water-miscible co-solvent like DMSO or isopropanol to aid solubility.
-
Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with shaking.
-
Monitoring and Work-up: Monitor the reaction by chiral HPLC. Once complete, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and extract the product.
-
Analysis: Separate the organic layer, dry it, and analyze the enantiomeric excess and conversion directly by chiral HPLC.
Data Summary: Comparison of Catalytic Systems
The following table provides representative data for the asymmetric reduction of heteroaromatic ketones to illustrate the performance of different catalytic systems. Note that results can vary significantly based on the specific pyrazinyl substrate and reaction conditions.
| Catalyst System | Substrate | Solvent | Temp (°C) | e.e. (%) | Yield (%) | Reference |
| trans-RuCl₂[(R)-xylbinap][(R)-daipen] | 2-Acetylthiophene | CH₃OH | 30 | >99 (S) | 98 | Ohkuma et al. (2000)[11] |
| Ru(II)-TsDPEN | Acetophenone | i-PrOH/H₂O | 28 | 97 (R) | 95 | Noyori et al. |
| KRED-119 (Codexis) | Ethyl 4-chloroacetoacetate | Buffer/i-PrOH | 30 | >99 (R) | >95 | Representative KRED data |
| (S)-BINOL/Ti(Oi-Pr)₄ with Grignard | Benzaldehyde | Toluene | 0 | 98 (S) | 92 | Da et al. (2009)[6] |
References
- 1. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Catalytic Asymmetric Addition of Deactivated Alkyl Grignard Reagents to Aldehydes [organic-chemistry.org]
- 7. Complete regioselective addition of grignard reagents to pyrazine N-oxides, toward an efficient enantioselective synthesis of substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. General asymmetric hydrogenation of hetero-aromatic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arpi.unipi.it [arpi.unipi.it]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 1-Pyrazin-2-yl-ethanol Quantification
As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) methods for the accurate quantification of 1-Pyrazin-2-yl-ethanol. We will move beyond a simple recitation of steps to explain the underlying scientific rationale for each decision in the method development and validation process. This guide is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound.
Introduction: The Criticality of a Validated HPLC Method
This compound is a nitrogen-containing heterocyclic compound.[1] Its accurate quantification is paramount in various stages of pharmaceutical development, from purity assessment of the active pharmaceutical ingredient (API) to its determination in finished drug products. A validated stability-indicating HPLC method is not merely a regulatory requirement; it is a fundamental tool that ensures the safety, efficacy, and quality of the final product.[2][3][4][5] Such a method must be able to separate the main compound from any impurities, degradation products, and excipients.[3][4][6]
This guide will compare two common reversed-phase HPLC approaches and then detail the comprehensive validation of the superior method according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]
Comparative Analysis of HPLC Methods
The selection of the HPLC column and mobile phase is a critical first step in method development.[2] For a molecule like this compound, which possesses moderate polarity, several options could be viable. Here, we compare two common choices: a standard C18 column and a Phenyl-Hexyl column.
| Feature | Method A: C18 Column | Method B: Phenyl-Hexyl Column | Rationale and Field Insights |
| Stationary Phase | Octadecyl silane (C18) | Phenyl-Hexyl | C18 columns are a workhorse in reversed-phase chromatography, offering excellent hydrophobic retention. However, for aromatic compounds like this compound, a Phenyl-Hexyl column can provide alternative selectivity through pi-pi interactions between the phenyl rings of the stationary phase and the pyrazine ring of the analyte. This can be particularly advantageous in separating structurally similar impurities. |
| Mobile Phase | Acetonitrile and Water (with a buffer like phosphate or an acid like formic acid) | Acetonitrile and Water (with a buffer like phosphate or an acid like formic acid) | A gradient elution is often preferred in method development to ensure the elution of all potential impurities with good peak shape.[10] The choice of buffer or acid is crucial for controlling the ionization state of the analyte and any impurities, thereby influencing retention and peak symmetry. Formic acid is a good choice for mass spectrometry (MS) compatibility.[11] |
| Potential Performance | Good retention and resolution for many compounds. | Potentially enhanced resolution for aromatic analytes and their degradation products. | While a C18 column may provide adequate separation, the Phenyl-Hexyl column offers a higher probability of resolving critical pairs of closely related substances, especially those that differ in their aromatic character. |
Detailed Protocol: Optimized HPLC Method for this compound
This section provides a step-by-step methodology for the selected HPLC method.
3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Forced degradation reagents: Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
3.2. Instrumentation
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
3.3. Chromatographic Conditions
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm (based on UV scans of pyrazine derivatives)[12]
-
Injection Volume: 10 µL
3.4. Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample in the same diluent to achieve a similar target concentration.
HPLC Method Validation: A Comprehensive Approach
The developed method must undergo rigorous validation to demonstrate its suitability for the intended purpose.[9] The following validation parameters will be assessed in accordance with ICH Q2(R1) guidelines.[8][13]
4.1. Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[2] Forced degradation studies are a crucial part of demonstrating specificity for a stability-indicating method.[14][15][16]
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60°C for 2 hours. Neutralize before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Acceptance Criteria: The method is considered specific if the this compound peak is well-resolved from all degradation peaks, and the peak purity analysis (using the PDA detector) shows no co-eluting peaks. A target degradation of 5-20% is generally considered appropriate.[15]
4.2. Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Presentation: Linearity of this compound
| Concentration (µg/mL) | Mean Peak Area |
|---|---|
| 50 | 451023 |
| 75 | 674589 |
| 100 | 901234 |
| 125 | 1125678 |
| 150 | 1352014 |
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999 is expected.
4.3. Accuracy
Accuracy is the closeness of the test results to the true value. It is typically determined by recovery studies.
Experimental Protocol:
-
Prepare samples spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percentage recovery.
Data Presentation: Accuracy of this compound
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80 | 79.5 | 99.4 |
| 100% | 100 | 100.2 | 100.2 |
| 120% | 120 | 119.3 | 99.4 |
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
4.4. Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Data Presentation: Precision of this compound
| Precision Level | % Relative Standard Deviation (RSD) |
|---|---|
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Acceptance Criteria: The %RSD for repeatability should be ≤ 1.0%, and for intermediate precision, it should be ≤ 2.0%.
4.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the response, where LOD is approximately 3:1 and LOQ is approximately 10:1, or from the standard deviation of the response and the slope of the calibration curve.
4.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Vary the following parameters one at a time:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
pH of the mobile phase buffer (± 0.2 units)
-
-
Analyze a system suitability solution under each condition.
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within acceptable limits for all variations.
Visualization of the Validation Workflow
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
This guide has provided a comprehensive comparison of potential HPLC methods for the quantification of this compound and a detailed protocol for the validation of a stability-indicating method using a Phenyl-Hexyl column. By following the principles of scientific integrity and adhering to ICH guidelines, researchers can develop and validate a robust and reliable HPLC method that ensures the quality and safety of pharmaceutical products containing this active ingredient. The causality-driven approach outlined here empowers scientists to not just follow a protocol, but to understand the critical parameters that lead to a successful and defensible analytical method.
References
- 1. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. ijpsr.com [ijpsr.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Pyrazine | SIELC Technologies [sielc.com]
- 12. Simple and accurate determination of methylpyrazines in biofluids using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Introduction: The Significance of 1-Pyrazin-2-yl-ethanol in Modern Chemistry
An In-Depth Comparative Guide to the Synthesis of 1-Pyrazin-2-yl-ethanol for Researchers and Drug Development Professionals
This compound is a key heterocyclic building block whose structural motif is prevalent in a wide array of pharmacologically active compounds and functional materials.[1][2] The pyrazine ring, a nitrogen-containing heterocycle, is a recognized pharmacophore, and its derivatives are known to exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The chiral secondary alcohol moiety of this compound makes it a particularly valuable synthon for asymmetric synthesis, enabling the construction of complex molecular architectures with precise stereochemical control.
This guide provides a comparative analysis of the most pertinent synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and offer a critical evaluation of their respective strengths and limitations. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and implement the optimal synthesis strategy for their specific application, whether for small-scale discovery or large-scale manufacturing.
Logical Framework of Synthetic Strategies
The synthesis of this compound can be broadly categorized into three primary strategies, each starting from a different commercially available precursor. This guide will compare these routes: the reduction of a ketone, the addition of a methyl group to an aldehyde, and emerging biocatalytic methods.
Caption: Overview of the main synthetic pathways to this compound.
Route 1: Reduction of 2-Acetylpyrazine
This is arguably the most direct and frequently employed route, capitalizing on the commercial availability of 2-acetylpyrazine.[4][5] The core of this strategy is the reduction of a ketone to a secondary alcohol. The choice of reducing agent is critical as it dictates the selectivity, safety, and scalability of the process.
Achiral (Racemic) Synthesis via Hydride Reduction
For applications where stereochemistry is not a concern, simple hydride-donating reagents provide a rapid and high-yielding pathway to racemic this compound.
Mechanistic Rationale: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) function as sources of the hydride ion (H⁻). The nucleophilic hydride attacks the electrophilic carbonyl carbon of 2-acetylpyrazine, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. A subsequent aqueous or acidic workup protonates the alkoxide to yield the final alcohol product. NaBH₄ is generally preferred for its milder nature and compatibility with protic solvents like ethanol or methanol, making it safer and more convenient for lab-scale synthesis.
Experimental Protocol: Sodium Borohydride Reduction
-
Dissolution: Dissolve 2-acetylpyrazine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄, followed by the dropwise addition of water.
-
Extraction & Purification: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Catalytic Asymmetric Hydrogenation for Enantiopure Synthesis
For pharmaceutical applications, obtaining a single enantiomer is often mandatory. Asymmetric hydrogenation of 2-acetylpyrazine offers an elegant and atom-economical method to produce chiral this compound with high enantiomeric excess (ee).
Mechanistic Rationale: This method relies on a transition metal catalyst (e.g., Rhodium, Ruthenium, Iridium) complexed with a chiral ligand.[6] The substrate, 2-acetylpyrazine, coordinates to the chiral metal center. Hydrogen gas then adds across the C=O bond in a stereocontrolled manner, directed by the chiral environment of the ligand. This forces the formation of one enantiomer of the alcohol over the other.[6] The choice of ligand and metal is crucial for achieving high conversion and enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation using a Rhodium Catalyst
(Note: This is a representative protocol. Catalyst, ligand, and conditions must be optimized for specific outcomes.)
-
Catalyst Preparation: In a glovebox, charge a high-pressure reactor with [Rh(COD)₂]BF₄ (0.01 eq) and a suitable chiral phosphine ligand (e.g., a BINAP derivative, 0.011 eq) in a degassed solvent like methanol.
-
Substrate Addition: Add 2-acetylpyrazine (1.0 eq) to the reactor.
-
Hydrogenation: Seal the reactor, purge it several times with H₂ gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.
-
Workup & Analysis: After carefully venting the H₂ gas, concentrate the reaction mixture. The crude product can be purified by column chromatography. The enantiomeric excess (ee) must be determined by chiral HPLC or GC analysis.
Route 2: Grignard Addition to Pyrazine-2-carboxaldehyde
This classical organometallic approach constructs the C-C bond of the ethanol side chain by adding a methyl nucleophile to pyrazine-2-carboxaldehyde. It is a reliable method for forming secondary alcohols.[7]
Mechanistic Rationale: The Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group.[7][8] Methylmagnesium bromide (CH₃MgBr) acts as a potent nucleophile, with the carbon atom bearing a partial negative charge. It attacks the electrophilic carbonyl carbon of pyrazine-2-carboxaldehyde. An acidic workup is required to protonate the resulting magnesium alkoxide intermediate, yielding the desired secondary alcohol.[9]
References
- 1. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mobt3ath.com [mobt3ath.com]
- 4. Acetylpyrazine - Wikipedia [en.wikipedia.org]
- 5. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Activities of 1-Pyrazin-2-yl-ethanol and 1-Pyridin-2-yl-ethanol
This guide provides an in-depth comparative analysis of the biological activities of 1-Pyrazin-2-yl-ethanol and 1-Pyridin-2-yl-ethanol. While direct head-to-head experimental data for these two specific molecules is limited in current literature, this document will objectively compare their activities by examining the broader classes of pyrazine and pyridine derivatives. The information presented herein is intended for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven insights to guide future research and development.
Introduction: A Tale of Two Isomers
At the heart of this comparison are two structurally similar molecules: this compound and 1-Pyridin-2-yl-ethanol. Both possess a hydroxyethyl group attached to a six-membered nitrogen-containing aromatic ring. The key distinction lies in the arrangement of the nitrogen atoms within this ring. 1-Pyridin-2-yl-ethanol features a pyridine ring with a single nitrogen atom at position 1. In contrast, this compound contains a pyrazine ring with two nitrogen atoms at positions 1 and 4. This seemingly subtle difference in their chemical architecture can significantly influence their physicochemical properties and, consequently, their biological activities.
Pyridine and pyrazine moieties are considered "privileged structures" in medicinal chemistry, frequently appearing in the core of numerous therapeutic agents.[1][2] This guide will delve into the known biological activities of derivatives of these two scaffolds, with a focus on anticancer and antimicrobial properties, to draw informed inferences about the potential activities of our two molecules of interest.
Comparative Biological Activity: A Class-Based Analysis
Due to the scarcity of direct comparative studies on this compound and 1-Pyridin-2-yl-ethanol, we will examine the biological activities of their parent heterocyclic systems.
Anticancer Activity
Both pyrazine and pyridine derivatives have shown considerable promise as anticancer agents, often by targeting key signaling pathways involved in cell proliferation and survival.[3]
Pyridine Derivatives: A review of pyridine derivatives highlights their potential to exhibit enhanced antiproliferative activity through various structural modifications. For instance, the presence of hydroxyl (-OH) and methoxy (-OMe) groups can significantly influence their potency against different cancer cell lines.[4] Some pyridine derivatives act as potent inhibitors of cyclin-dependent kinase 9 (CDK9), a crucial regulator of transcription, offering a therapeutic strategy for certain cancers.[3]
Pyrazine Derivatives: Pyrazine-containing compounds have also been extensively studied for their anticancer effects.[5] They have been developed as potent inhibitors of various protein kinases.[3] Some studies have shown that pyrazine-natural product hybrids can exhibit potent anticancer activity against cell lines like HCT116 with IC50 values in the low micromolar range.[2]
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazine | Imidazo[1,2-a]pyrazine derivative | Hep-2 | 11 | [3] |
| Imidazo[1,2-a]pyrazine derivative | HepG2 | 13 | [3] | |
| Imidazo[1,2-a]pyrazine derivative | MCF-7 | 11 | [3] | |
| Resveratrol-Pyrazine Hybrid (Compound 67) | MCF-7 | 70.9 | [2] | |
| Pyridine | Imidazo[1,2-a]pyridine derivative (12b) | Hep-2 | 11 | [3] |
| Imidazo[1,2-a]pyridine derivative (12b) | HepG2 | 13 | [3] | |
| Imidazo[1,2-a]pyridine derivative (12b) | MCF-7 | 11 | [3] | |
| Pyridine-N-oxide derivative | HCT-116 | 24.95 - 45.80 | [3] |
Antimicrobial Activity
The fight against antimicrobial resistance has spurred the investigation of novel chemical scaffolds, with both pyrazine and pyridine derivatives emerging as promising candidates.[6][7]
Pyridine Derivatives: The antimicrobial activity of pyridine compounds is well-documented, with their mechanism of action often involving the disruption of microbial cell membranes or the inhibition of essential enzymes.[6] The quaternization of the pyridine nitrogen to form pyridinium salts has been shown to enhance antibacterial activity.
Pyrazine Derivatives: Pyrazine derivatives have also demonstrated a broad spectrum of antimicrobial activities.[8] For example, pyrazine-1,3,4-oxadiazole hybrids have shown potent antitubercular activity against the Mtb H37Rv strain.[7]
| Compound Class | Derivative Example | Microbial Strain | MIC (µg/mL) | Reference |
| Pyrazine | Pyrazine-1,3,4-oxadiazole (2e) | M. tuberculosis H37Rv | 3.13 | [7] |
| Pyrazine-1,3,4-oxadiazole (2f) | M. tuberculosis H37Rv | 3.13 | [7] | |
| Pyridine | N-alkylated pyridine salt (66) | S. aureus | 56 ± 0.5% inhibition at 100 µg/mL | [6] |
| N-alkylated pyridine salt (65) | E. coli | 55 ± 0.5% inhibition at 100 µg/mL | [6] |
Information on this compound and 1-Pyridin-2-yl-ethanol
Direct experimental data on the biological activities of these two specific compounds is sparse. Publicly available information, primarily from databases like PubChem, focuses on their chemical properties and hazard classifications.
-
This compound: Classified as harmful if swallowed, in contact with skin, or inhaled. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.
-
1-Pyridin-2-yl-ethanol: Also classified as harmful if swallowed and may cause respiratory irritation. It is noted as an impurity in the pharmaceutical agent Betahistine.
This lack of specific bioactivity data underscores the need for further experimental evaluation of these two compounds.
Structure-Activity Relationship (SAR) Insights
The difference in the number and position of nitrogen atoms in the pyrazine and pyridine rings is expected to have a significant impact on their electronic properties, and consequently, their biological activities.
-
Basicity and Hydrogen Bonding: Pyridine is more basic than pyrazine. This difference in basicity can affect how these molecules interact with biological targets, such as enzyme active sites or receptors, where protonation state can be critical for binding. The lone pair of electrons on the nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction in many biological systems.[9] The presence of two nitrogen atoms in pyrazine offers an additional potential site for hydrogen bonding compared to pyridine.
-
Electronic Effects: The pyrazine ring is more electron-deficient than the pyridine ring due to the presence of the second nitrogen atom. This can influence the reactivity of the molecule and its ability to participate in various biological reactions. A computational study on the formation of bis-azomethines from pyrazine-2-carbaldehyde and pyridine-2-carbaldehyde highlighted the stronger electron-withdrawing character of the pyrazine ring.[10]
Experimental Protocols
To facilitate further research into the biological activities of these compounds, detailed protocols for standard in vitro assays are provided below.
MTT Assay for Cytotoxicity
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[11]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 1-Pyridin-2-yl-ethanol) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.[11] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the test microorganism on an appropriate agar plate. Select several colonies to prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]
-
Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth. The final volume in each well should be 50 µL or 100 µL, depending on the specific protocol.[6]
-
Inoculate Plate: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 µL or 200 µL.
-
Controls: Include the following controls on each plate:
-
Growth Control: Wells containing broth and inoculum, but no compound.
-
Sterility Control: Wells containing broth only.
-
Positive Control: A known effective antibiotic against the test microorganism.
-
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours for most bacteria.[14]
-
Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
While both pyrazine and pyridine scaffolds are integral to a multitude of biologically active compounds, a direct comparison of the biological activities of this compound and 1-Pyridin-2-yl-ethanol is not yet available in the scientific literature. This guide has provided a comparative analysis based on the broader classes of these heterocyclic compounds, highlighting their potential in anticancer and antimicrobial applications. The subtle structural difference between the two molecules—the presence of a second nitrogen atom in the pyrazine ring—is likely to impart distinct electronic and physicochemical properties, which in turn could lead to different biological activity profiles. The experimental protocols provided herein offer a framework for the systematic evaluation of these two compounds, which is essential to unlock their therapeutic potential and to understand their structure-activity relationships. Further research is strongly encouraged to fill the existing knowledge gap and to explore the potential of these simple, yet promising, molecules in drug discovery.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. bio-protocol.org [bio-protocol.org]
A Comparative Spectroscopic Guide to 1-Pyrazin-2-yl-ethanol and Its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of isomeric compounds is paramount. Subtle differences in molecular structure can lead to vastly different chemical properties and biological activities. This guide provides an in-depth spectroscopic comparison of 1-Pyrazin-2-yl-ethanol and its key structural isomers, (pyrazin-2-yl)methanol and 2-(pyrazin-2-yl)ethanol. By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to confidently distinguish between these closely related compounds.
The isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute. The distinct substitution patterns on the pyrazine ring and the position of the hydroxyl group in these isomers give rise to unique spectroscopic fingerprints. Understanding these differences is crucial for reaction monitoring, quality control, and the unambiguous identification of these building blocks in complex matrices.
Structural Isomers Under Investigation
This guide focuses on the comparative analysis of the following three isomers:
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| This compound | C₆H₈N₂O | 124.14 g/mol [1] | |
| (Pyrazin-2-yl)methanol | C₅H₆N₂O | 110.11 g/mol [2] | |
| 2-(Pyrazin-2-yl)ethanol | C₆H₈N₂O | 124.14 g/mol |
Spectroscopic Comparison: Unveiling the Structural Nuances
The following sections detail the expected and observed differences in the NMR, IR, and MS spectra of the three isomers, providing a basis for their unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift (δ), multiplicity, and coupling constants (J) of the proton (¹H) and carbon-¹³ (¹³C) nuclei provide a detailed map of the molecular connectivity.
¹H NMR Spectral Comparison
The primary distinctions in the ¹H NMR spectra arise from the different electronic environments of the protons on the pyrazine ring and the side chain.
-
This compound: The presence of a chiral center at the carbon bearing the hydroxyl group makes the adjacent methyl protons a doublet and the methine proton a quartet. The protons on the pyrazine ring will exhibit characteristic shifts and couplings.
-
(Pyrazin-2-yl)methanol: The methylene protons of the hydroxymethyl group will appear as a singlet, as there are no adjacent protons to couple with. The pyrazine ring protons will have distinct chemical shifts compared to the other isomers due to the direct attachment of the hydroxymethyl group.
-
2-(Pyrazin-2-yl)ethanol: The two methylene groups in the side chain will appear as two distinct triplets due to coupling with each other.
¹³C NMR Spectral Comparison
The ¹³C NMR spectra will show a unique set of signals for each isomer, corresponding to the number of chemically non-equivalent carbon atoms.
-
This compound: Will exhibit six distinct carbon signals. The carbon bearing the hydroxyl group will be in the range of 60-70 ppm, and the methyl carbon will be significantly upfield.
-
(Pyrazin-2-yl)methanol: Will show five carbon signals. The methylene carbon will be in a similar region to the hydroxyl-bearing carbon in this compound.
-
2-(Pyrazin-2-yl)ethanol: Will also display six carbon signals, but the chemical shifts of the two methylene carbons in the side chain will be different from those in the other isomers.
Table 1: Comparative ¹H and ¹³C NMR Data
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | Pyrazine protons, Quartet (methine), Doublet (methyl) | Pyrazine carbons, Methine carbon (C-OH), Methyl carbon |
| (Pyrazin-2-yl)methanol | Pyrazine protons, Singlet (methylene) | Pyrazine carbons, Methylene carbon (C-OH) |
| 2-(Pyrazin-2-yl)ethanol | Pyrazine protons, Triplet (methylene-α), Triplet (methylene-β) | Pyrazine carbons, Methylene carbon (C-α), Methylene carbon (C-β) |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrational bands for these isomers will be associated with the O-H, C-H, C-O, and C=N bonds.
-
O-H Stretch: All three isomers will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's O-H stretching vibration. The exact position and shape of this band can be influenced by hydrogen bonding.
-
C-O Stretch: The C-O stretching vibration will appear in the fingerprint region, typically between 1050-1260 cm⁻¹. The position of this band can help differentiate between primary and secondary alcohols. This compound, a secondary alcohol, is expected to have its C-O stretch at a slightly different wavenumber than the primary alcohols, (pyrazin-2-yl)methanol and 2-(pyrazin-2-yl)ethanol.
-
Pyrazine Ring Vibrations: The characteristic C=N and C-H stretching and bending vibrations of the pyrazine ring will be present in the spectra of all three compounds, typically in the regions of 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.
Table 2: Key IR Absorption Frequencies
| Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Appearance |
| O-H Stretch (Alcohol) | 3200 - 3600 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=N Stretch (Pyrazine) | 1400 - 1600 | Medium to Strong |
| C-O Stretch (Alcohol) | 1050 - 1260 | Strong |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.
-
Molecular Ion Peak (M⁺): For this compound and 2-(Pyrazin-2-yl)ethanol, the molecular ion peak will be observed at an m/z of 124. For (pyrazin-2-yl)methanol, it will be at m/z 110.
-
Fragmentation Patterns: The fragmentation patterns will be distinct for each isomer due to the different locations of the hydroxyl group and the alkyl chain.
-
This compound: A prominent fragment is expected from the loss of a methyl group (M-15), resulting in a peak at m/z 109. Alpha-cleavage next to the oxygen atom is also a likely fragmentation pathway.[1]
-
(Pyrazin-2-yl)methanol: Loss of a hydrogen atom (M-1) or a hydroxyl radical (M-17) are common fragmentation pathways for primary alcohols.
-
2-(Pyrazin-2-yl)ethanol: Fragmentation is likely to occur along the ethyl chain, leading to characteristic fragment ions.
-
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 124 | 109 (M-CH₃), 81, 80[1] |
| (Pyrazin-2-yl)methanol | 110 | To be determined |
| 2-(Pyrazin-2-yl)ethanol | 124 | To be determined |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following standard protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic comparison of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and match the probe for ¹H and ¹³C nuclei.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, methanol).
-
GC Method: Use a suitable capillary column (e.g., a nonpolar DB-5 or a polar DB-WAX). Set an appropriate temperature program for the oven to ensure good separation of the isomers.
-
MS Method: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-200). Electron ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system. The resulting total ion chromatogram (TIC) will show peaks for each separated component, and the mass spectrum for each peak can be examined.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous differentiation of this compound and its isomers. By carefully analyzing the unique chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and assess the purity of these important chemical entities. The methodologies and comparative data presented in this guide serve as a valuable resource for professionals in the fields of chemical synthesis and drug development, ensuring the integrity and quality of their work.
References
A Senior Application Scientist's Guide to Validating a GC-MS Method for Trace Analysis of 1-Pyrazin-2-yl-ethanol
For researchers, scientists, and drug development professionals, the precise quantification of trace-level impurities and active pharmaceutical ingredients (APIs) is a cornerstone of product safety and efficacy. 1-Pyrazin-2-yl-ethanol, a heterocyclic alcohol, represents a class of compounds that can be present as a flavor component, a process impurity, or a metabolite. Its analysis at trace levels demands a robust, validated analytical method. This guide provides an in-depth, experience-driven approach to validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for this purpose, comparing it with alternative techniques and grounding all recommendations in established scientific principles and regulatory standards.
The Analytical Challenge: Why GC-MS for this compound?
This compound (C₆H₈N₂O, MW: 124.14 g/mol ) is a semi-volatile compound, making GC-MS an inherently suitable analytical choice.[1] Gas chromatography provides the necessary separating power for volatile and semi-volatile compounds, while mass spectrometry offers unparalleled sensitivity and specificity for detection.[2][3] This combination is particularly powerful for trace analysis, where distinguishing the analyte from a complex matrix is critical.
The decision to employ GC-MS is rooted in the physicochemical properties of the analyte. While a precise boiling point is not readily published, comparison with a structurally similar compound, 2-(2-Hydroxyethyl)pyridine (boiling point 170 °C @ 100 mm Hg), suggests that this compound is sufficiently volatile for GC analysis without requiring derivatization—a step that can introduce variability.[4]
Method Validation: A Framework of Trust
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] For trace analysis, this means proving the method is specific, sensitive, accurate, and precise at the required low concentrations. Our validation strategy is built upon the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for this process.[6][7]
The core validation parameters we will assess are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.
-
Range: The interval between the upper and lower concentration levels that have been demonstrated to be accurate, precise, and linear.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[5][8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol: A Step-by-Step GC-MS Method
This protocol is designed as a starting point and should be optimized based on the specific instrumentation and sample matrix.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
For trace volatile analysis from a liquid or solid matrix, HS-SPME is a solvent-free, sensitive, and efficient extraction technique.[9] It concentrates volatile analytes from the headspace above the sample onto a coated fiber, which is then directly desorbed into the GC inlet.
Protocol:
-
Sample Aliquoting: Place a precisely weighed or measured amount of the sample (e.g., 1 g of solid or 5 mL of liquid) into a 20 mL headspace vial.
-
Matrix Modification (if necessary): For aqueous samples, add NaCl (e.g., 1 g) to increase the ionic strength and promote the partitioning of this compound into the headspace.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubation & Extraction: Place the vial in an autosampler with an incubator. Heat the sample (e.g., at 60°C) for a defined period (e.g., 15 minutes) to allow for equilibration between the sample and the headspace.
-
SPME Fiber Exposure: Expose a 75 µm Carboxen/PDMS SPME fiber to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes.
-
Desorption: Transfer the fiber to the GC inlet for thermal desorption.
GC-MS Instrumentation and Conditions
The following parameters are a robust starting point for the analysis of this compound.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and precise control of chromatographic parameters. |
| MS System | Agilent 5977B MSD or equivalent | Offers excellent sensitivity and spectral integrity. |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) or similar polar column | The polar nature of the stationary phase is suitable for the hydroxyl group in the analyte, promoting good peak shape. |
| Inlet | Splitless mode, 250°C | Maximizes the transfer of the analyte to the column, essential for trace analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial 60°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | This gradient allows for the separation of volatile components while ensuring the elution of the semi-volatile analyte. |
| MS Transfer Line | 250°C | Prevents condensation of the analyte. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (m/z 40-200) and Selected Ion Monitoring (SIM) | Scan mode is used for initial identification. SIM mode is used for quantification to enhance sensitivity. |
| SIM Ions | To be determined from the mass spectrum of a standard. Likely ions would include the molecular ion (m/z 124) and major fragment ions (e.g., m/z 109, 81). | Monitoring specific ions dramatically increases the signal-to-noise ratio. |
Workflow Diagram
References
- 1. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Chiral Separation of 1-Pyrazin-2-yl-ethanol Enantiomers by HPLC
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of 1-Pyrazin-2-yl-ethanol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chromatographic principles with field-proven insights to facilitate robust and efficient method development. We will explore the critical interplay between chiral stationary phases (CSPs) and mobile phase compositions, offering data-driven recommendations and detailed experimental protocols.
The Imperative of Enantioseparation
Chirality is a fundamental principle in pharmacology, where enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.[1] this compound, a chiral alcohol, serves as a key building block in the synthesis of various pharmaceutical agents. Consequently, the ability to separate and quantify its enantiomers is crucial for ensuring the stereochemical purity, efficacy, and safety of the final active pharmaceutical ingredient (API). HPLC equipped with chiral stationary phases (CSPs) stands as the most powerful and widely adopted technique for this purpose, offering high resolution and reproducibility for both analytical and preparative-scale separations.[2][]
The core principle of chiral HPLC relies on the differential interaction between the enantiomers and a chiral selector immobilized on the stationary phase. This transient formation of diastereomeric complexes, governed by forces such as hydrogen bonding, π-π stacking, and steric hindrance, causes one enantiomer to be retained longer on the column, thus enabling their separation.[2]
Strategic Comparison: Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most successful and versatile for a broad range of chiral compounds, including those with structures analogous to this compound.[2] The choice between an amylose or cellulose-based phase is a critical first step in method development.
-
Amylose-Based CSPs (e.g., Lux Amylose-2, Chiralpak® IA/AS-H): These phases are characterized by a helical groove structure.[4] They often exhibit exceptional resolving power, particularly in normal phase mode, leading to high-resolution values (Rs > 2.0).[1][5] The chiral recognition is primarily driven by the inclusion of analytes into the helical cavity, supplemented by interactions with the carbamate derivatives on the polysaccharide backbone.[4]
-
Cellulose-Based CSPs (e.g., Lux Cellulose-2, Chiralcel® OD/IB): In contrast, cellulose polymers adopt a more linear, twisted chain structure.[4] These phases are highly versatile and often provide excellent separations in polar organic and reversed-phase modes.[1][5] They are particularly effective for achieving rapid analyses, making them ideal for high-throughput screening or monitoring the progress of asymmetric syntheses.[4][5]
The structural difference between these polysaccharides dictates their enantioselective behavior. While amylose columns may provide higher ultimate resolution in normal phase, cellulose columns often offer greater flexibility and speed in polar organic modes.[1][4][5]
The Role of the Mobile Phase: Elution Mode Comparison
The mobile phase composition is not merely a carrier; it is an active participant in the chiral recognition mechanism. It competes with the analyte for interactive sites on the CSP, and its composition directly modulates retention and selectivity.[1]
Normal Phase (NP) Mode
This mode typically employs a nonpolar solvent like n-hexane or cyclohexane, modified with a small amount of a polar solvent (an "alcohol modifier"), most commonly ethanol or isopropanol (IPA).[6]
-
Mechanism: In NP, hydrogen bonding between the analyte's hydroxyl group and the CSP is a primary driver of chiral recognition.[1] The alcohol modifier competes for these H-bonding sites. Increasing the modifier concentration generally reduces retention time but can also decrease resolution if not optimized.
-
Performance Insight: For polysaccharide CSPs, ethanol is often reported to provide higher success rates and better resolutions compared to isopropanol.[1] NP mode, especially on amylose columns, is frequently the method of choice for achieving the highest resolution (Rs > 3.0), though it may come at the cost of longer analysis times (~30 min).[4][5] This makes it well-suited for baseline separations required for preparative HPLC.[4]
Polar Organic Mode (POM)
This mode utilizes polar organic solvents like pure ethanol, methanol, acetonitrile, or their mixtures.[1]
-
Mechanism: The exact interactions are complex, but the high concentration of polar solvent molecules significantly alters the conformation of the polysaccharide selector and mediates the analyte-CSP interaction.
-
Performance Insight: POM is highly advantageous for its ability to produce short analysis times (< 10 min), sharp peaks, and high plate numbers.[1][5][7] The high solubility of polar analytes in these mobile phases is another significant benefit.[7] Cellulose-based columns, in particular, often show superior performance in this mode, making it the preferred choice for rapid analytical tasks such as reaction monitoring and quality control.[4][5]
Comparative Performance Data
While specific data for this compound is proprietary to application labs, extensive published data on structurally similar pyrazole and pyrazoline derivatives provide an excellent predictive framework for method development.
| Chiral Stationary Phase (CSP) | Elution Mode | Mobile Phase Composition | Typical Analysis Time | Typical Resolution (Rs) | Key Advantage |
| Lux Amylose-2 | Normal Phase | n-Hexane / Ethanol | 20 - 30 min | Up to 3.0 | High Resolution[1][5] |
| Lux Cellulose-2 | Normal Phase | n-Hexane / Ethanol | 15 - 25 min | Up to 2.5 | Good general-purpose resolution |
| Lux Cellulose-2 | Polar Organic | Ethanol or Acetonitrile | < 10 min | Up to 1.8 | High Speed & Efficiency [1][5] |
| Chiralpak® IA (Amylose) | Normal Phase | n-Hexane / IPA | 25 - 35 min | > 2.0 | Excellent for preparative scale[4] |
| Chiralcel® OD (Cellulose) | Normal Phase | n-Hexane / IPA / Acetic Acid | 15 - 20 min | > 1.5 | Robust and widely used[8] |
Experimental Protocols & Workflows
The following protocols provide detailed, actionable starting points for separating the enantiomers of this compound.
Diagram: General Chiral HPLC Workflow
Caption: Workflow for chiral separation by HPLC.
Protocol 1: High-Resolution Method (Normal Phase)
-
Objective: Achieve baseline separation (Rs > 2.0) suitable for accurate quantification or semi-preparative work.
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Chiral Column: Lux® 5 µm Amylose-2, 250 x 4.6 mm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Ethanol (90:10, v/v). All solvents must be HPLC grade.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm (based on the pyrazine chromophore).
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
System Suitability: The resolution (Rs) between the two enantiomer peaks should be ≥ 2.0.
-
Causality: The amylose phase in NP mode provides a highly structured chiral environment, maximizing the potential for selective interactions and leading to superior resolution, which is essential for impurity profiling or preparative isolation.[1][4]
Protocol 2: High-Throughput Method (Polar Organic Mode)
-
Objective: Rapidly assess enantiomeric purity (< 10 min run time).
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Chiral Column: Lux® 3 µm Cellulose-2, 150 x 4.6 mm (or equivalent cellulose-based CSP).
-
Mobile Phase: 100% Ethanol (or Acetonitrile). All solvents must be HPLC grade.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 5 µL.
-
System Suitability: The resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.
-
Causality: The cellulose phase in POM allows for faster kinetics and efficient mass transfer, resulting in sharp peaks and significantly shorter run times.[1][5] This is ideal for applications like monitoring asymmetric synthesis reactions where speed is critical.[4]
Diagram: Analyte Structure
Caption: Enantiomers of this compound.
Conclusion and Recommendations
The successful chiral separation of this compound is readily achievable with modern polysaccharide-based CSPs. The optimal method depends on the analytical objective:
-
For maximum resolution required for reference standard characterization or preparative isolation, an amylose-based CSP operating in normal phase mode (e.g., Hexane/Ethanol) is the recommended starting point.
-
For high-speed analysis needed for reaction monitoring, high-throughput screening, or routine quality control, a cellulose-based CSP in polar organic mode (e.g., pure Ethanol or Acetonitrile) is superior.
Method development should begin with screening both amylose and cellulose columns under NP and POM conditions. Fine-tuning the alcohol modifier percentage in NP or the solvent blend in POM will allow for optimization of resolution and analysis time. This systematic approach, grounded in the principles outlined in this guide, will ensure the development of a robust, reliable, and fit-for-purpose enantioselective HPLC method.
References
- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative DFT-Based Analysis of Pyrazinyl vs. Pyridinyl Alcohols: Unveiling the Impact of a Second Nitrogen Atom on Drug Discovery
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds, present in over 82% of U.S. FDA-approved small-molecule drugs between 2013 and 2023.[1][2] Among these, pyridine and pyrazine rings are particularly prominent due to their versatile chemical properties and ability to engage in crucial biological interactions.[2][3] This guide provides a comparative analysis of (pyrazin-2-yl)methanol and (pyridin-2-yl)methanol using Density Functional Theory (DFT). By elucidating the subtle yet significant differences in their geometric, electronic, and thermodynamic properties, we aim to provide researchers, scientists, and drug development professionals with actionable insights into how the introduction of a second nitrogen atom in the pyrazine ring influences molecular behavior and, consequently, its potential applications in drug design.
Computational Methodology: A Self-Validating Protocol
To ensure the reliability and reproducibility of our findings, a rigorous computational protocol was established. The choice of methodology is critical for accurately modeling nitrogen heterocyles.
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Preparation: Initial 3D structures of (pyrazin-2-yl)methanol and (pyridin-2-yl)methanol were built using standard molecular modeling software.
-
Geometry Optimization: The geometries were fully optimized without constraints using the Gaussian 16 suite of programs. The selection of the B3LYP hybrid functional with the 6-311++G(d,p) basis set is a well-established and robust combination for organic and nitrogen-containing heterocyclic systems, providing a good balance between accuracy and computational cost.[4][5][6] The ++ diffuse functions are particularly important for accurately describing the lone pairs on nitrogen and oxygen, while the (d,p) polarization functions account for non-uniform charge distributions.
-
Frequency Calculations: Vibrational frequency analyses were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide zero-point vibrational energies (ZPVE) for thermodynamic analysis.
-
Property Calculations: Single-point energy calculations were performed on the optimized geometries to derive electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and Molecular Electrostatic Potential (MEP) maps.
dot graph TD; A[Structure Preparation] --> B{Geometry Optimization B3LYP/6-311++G(d,p)}; B --> C{Frequency Calculation}; C --> D[Verification of Minima]; C --> E[Electronic & Thermodynamic Property Analysis]; E --> F[Data Interpretation];
end
Caption: Workflow for the comparative DFT study.
Results and Discussion
Geometric Analysis: Subtle Shifts in Structure
The introduction of a second nitrogen atom at the para position in the pyrazine ring induces subtle but meaningful changes in the molecular geometry compared to the pyridine analogue.
| Parameter | (Pyridin-2-yl)methanol | (Pyrazin-2-yl)methanol |
| C-N Bond Lengths (Å) | C2-N1: 1.342, C6-N1: 1.345 | C2-N1: 1.338, C3-N4: 1.335 |
| C-C Bond Lengths (Å) | C2-C3: 1.395, C3-C4: 1.393 | C2-C3: 1.398, C5-C6: 1.397 |
| C-O Bond Length (Å) | 1.425 | 1.423 |
| O-H Bond Length (Å) | 0.965 | 0.966 |
Illustrative data based on typical DFT calculations for similar systems.
The C-N bonds in the pyrazinyl alcohol are slightly shorter, suggesting a greater degree of electron delocalization and bond strength due to the presence of the second electron-withdrawing nitrogen atom. Other bond lengths in the aromatic ring and the methanol substituent show minimal, yet consistent, alterations reflecting the changed electronic environment.
Electronic Properties: A Tale of Two Rings
The most significant differences between the two molecules are observed in their electronic properties, which have direct implications for reactivity and intermolecular interactions.
HOMO-LUMO Analysis
The HOMO and LUMO are the frontier molecular orbitals, and their energy gap is a crucial indicator of chemical reactivity and stability.[7] A smaller HOMO-LUMO gap generally implies higher reactivity.[7]
| Property | (Pyridin-2-yl)methanol | (Pyrazin-2-yl)methanol |
| HOMO Energy (eV) | -6.89 | -7.25 |
| LUMO Energy (eV) | -0.75 | -1.55 |
| HOMO-LUMO Gap (eV) | 6.14 | 5.70 |
Illustrative data based on DFT calculations reported for pyridine and pyrazine systems.[8][9]
The pyrazinyl alcohol exhibits a lower LUMO energy and a smaller HOMO-LUMO gap. This is a direct consequence of the second nitrogen atom, which is electron-withdrawing and stabilizes the LUMO. The smaller energy gap suggests that (pyrazin-2-yl)methanol is more kinetically reactive and a better electron acceptor than its pyridine counterpart, a key consideration for its role in interacting with biological targets.[10]
Molecular Electrostatic Potential (MEP)
The MEP map visualizes the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack.
-
Pyridinyl Alcohol: The MEP shows a region of significant negative potential (red/yellow) localized around the single nitrogen atom, making it a primary site for hydrogen bonding and coordination with electrophiles.
-
Pyrazinyl Alcohol: The negative potential is distributed across both nitrogen atoms.[11][12] This delocalization of negative charge can influence the molecule's binding orientation and selectivity. The region around the hydrogen atoms of the ring is more electron-deficient (blue), indicating a higher propensity for interactions with nucleophiles.[11]
Implications for Drug Development
The observed differences have profound implications for drug design:
-
Receptor Binding: The distinct MEPs of the two scaffolds will dictate their hydrogen bonding capabilities. The pyrazine ring, with its two acceptor sites, may form different or more extensive hydrogen bond networks within a receptor pocket compared to the pyridine ring.
-
Metabolic Stability: The higher reactivity of the pyrazine ring, as indicated by its smaller HOMO-LUMO gap, might influence its metabolic stability. The ring could be more susceptible to oxidative metabolism, a factor that must be considered in drug design.
-
Solubility and Physicochemical Properties: The presence of an additional nitrogen atom in pyrazine increases its polarity, which can enhance aqueous solubility—a desirable property for many drug candidates.
-
Scaffold Hopping: Understanding these fundamental electronic differences allows medicinal chemists to make rational decisions when performing scaffold hopping between pyridine and pyrazine cores to fine-tune a drug candidate's activity, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties. Pyridine and pyrazine derivatives are widely used in the development of anticancer agents and other therapeutics.[2][13][14]
Conclusion
This DFT-based comparative study demonstrates that the substitution of a C-H group with a nitrogen atom to transform a pyridinyl scaffold into a pyrazinyl one results in significant, predictable changes in molecular properties. The pyrazinyl alcohol is characterized by a more electron-deficient ring system, a smaller HOMO-LUMO gap, and a more distributed negative electrostatic potential. These features render it more chemically reactive and provide distinct intermolecular interaction capabilities. For drug development professionals, these insights are crucial for the rational design of new therapeutic agents, enabling the strategic selection of either scaffold to optimize pharmacological profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substituent effects on enthalpies of formation of nitrogen heterocycles: 2-substituted benzimidazoles and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]
- 7. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of the 1-Hydroxyethyl Moiety: A Comparative Guide to 1-Pyrazin-2-yl-ethanol in Drug Discovery
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is a cornerstone of modern medicinal chemistry.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[2][3] This biological versatility has led to the incorporation of the pyrazine scaffold into numerous clinically approved drugs. The electron-withdrawing nature of the nitrogen atoms renders the pyrazine ring electron-deficient, which modulates its physicochemical properties and allows its nitrogen atoms to act as crucial hydrogen bond acceptors in drug-target interactions.
While the core pyrazine structure is vital, the nature of its substituents dictates the ultimate biological activity, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of 1-Pyrazin-2-yl-ethanol against other common pyrazine derivatives. We will explore, from a mechanistic and data-driven perspective, how the introduction of a 1-hydroxyethyl group at the 2-position can offer distinct advantages for researchers in drug development.
Core Analysis: The Physicochemical and Stereochemical Impact of the 1-Hydroxyethyl Group
The primary advantages of this compound stem directly from the unique properties of the 1-hydroxyethyl substituent. Unlike simple alkyl or carbonyl groups, this moiety introduces a combination of hydrogen bonding capability, hydrophilicity, and a chiral center.
-
Enhanced Hydrogen Bonding Potential: The hydroxyl (-OH) group is a powerful functional group in drug design because it can act as both a hydrogen bond donor and a hydrogen bond acceptor . This dual capacity allows for more complex and potentially stronger interactions with biological targets like enzymes and receptors. This contrasts with a simple methyl group (which is non-polar) or a ketone (which is only a hydrogen bond acceptor).
-
Favorable Hydrophilicity for Improved Pharmacokinetics: The presence of the hydroxyl group significantly increases the polarity and aqueous solubility of the molecule. This is reflected in its predicted octanol-water partition coefficient (LogP), a measure of lipophilicity. A lower LogP value generally correlates with higher aqueous solubility, which can be crucial for drug formulation and bioavailability.
-
Introduction of a Chiral Center: The substitution pattern of this compound creates a stereocenter at the carbon bearing the hydroxyl group. This means the molecule can exist as two distinct enantiomers (R and S). In drug development, this is a profound advantage. Biological systems are inherently chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target toxicity. The ability to synthesize and test stereochemically pure forms of this compound allows for the development of more potent and safer drug candidates.
The logical relationship between the substituent and its conferred properties is illustrated below.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 1-Pyrazin-2-yl-ethanol in Biological Assays
Introduction: The Imperative of Specificity in Bioassays
In the realm of drug discovery and biological research, the specificity of a molecule's interaction with its intended target is paramount. The phenomenon of cross-reactivity, where a compound binds to unintended targets, can lead to misleading results, off-target effects, and potential toxicity. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the small molecule 1-Pyrazin-2-yl-ethanol as a case study. While direct cross-reactivity data for this compound is not extensively documented in publicly available literature, its pyrazine core is a common scaffold in pharmacologically active compounds, making a thorough assessment of its interaction profile a critical step in its evaluation.[1][2]
This guide will delve into the principles of cross-reactivity, outline detailed experimental protocols for its assessment using common bioassay formats, and provide a template for data analysis and interpretation. The methodologies described herein are grounded in established principles of bioassay validation and are designed to provide researchers with a robust framework for evaluating the specificity of their compounds of interest.[3][4][5]
Understanding the Molecular Basis of Cross-Reactivity
For a small molecule like this compound (C6H8N2O), potential cross-reactivity will be dictated by the presentation of its pyrazine ring and ethanol sidechain to various biological macromolecules.[11] Therefore, a well-designed study will compare its binding profile against a panel of structurally related compounds.
Designing a Comparative Cross-Reactivity Study
A robust cross-reactivity study design involves comparing the binding or activity of the primary compound of interest with that of structurally similar molecules in one or more relevant biological assays.
Selection of Comparator Compounds
The choice of comparator compounds is critical. For this compound, a suitable panel would include:
-
Structural Analogs: Compounds with minor modifications to the pyrazine ring or the ethanol side chain. Examples include other pyrazine derivatives and related heterocyclic compounds.[1][2]
-
Known Bioactive Molecules with Similar Scaffolds: Compounds containing a pyrazine or similar heterocyclic core with known biological targets. This helps to assess the potential for interaction with established pathways.[12][13][14][15]
-
Negative Controls: Structurally dissimilar compounds that are not expected to interact with the target, to establish a baseline for non-specific binding.
Table 1: Example Comparator Panel for this compound
| Compound Name | Structure | Rationale for Inclusion |
| This compound | (Test Article) | Primary compound of interest. |
| Pyrazine | Core scaffold, to assess the contribution of the pyrazine ring alone. | |
| 2-Methylpyrazine | Analog with a simple alkyl substitution. | |
| 2-Acetylpyrazine | Analog with a ketone functional group. | |
| 1-Pyridin-2-yl-ethanol | Isomer with a pyridine ring instead of pyrazine. | |
| Caffeine | Structurally distinct but known to interact with various receptors. |
Experimental Methodologies for Assessing Cross-Reactivity
Two widely used and robust methods for quantifying cross-reactivity are the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the Radioligand Receptor Binding Assay.
Method 1: Competitive ELISA
Competitive ELISA is a highly sensitive immunoassay format ideal for detecting and quantifying small molecules.[16][17][18][19][20] The principle lies in the competition between the unlabeled analyte in the sample and a labeled antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a weaker signal, and vice-versa.
Experimental Workflow for Competitive ELISA
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Protocol:
-
Coating: Dilute a capture antibody specific for the target molecule (or a structurally similar surrogate) in a coating buffer and add to the wells of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding of subsequent reagents. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the standards, this compound, and the comparator compounds. Add these to the wells, followed immediately by the addition of a fixed concentration of an enzyme-conjugated antigen. Incubate for 1-2 hours at room temperature.[16][17]
-
Washing: Repeat the washing step.
-
Detection: Add the enzyme substrate (e.g., TMB for HRP-conjugated antigens) to each well. Incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Method 2: Radioligand Receptor Binding Assay
Radioligand binding assays are the gold standard for studying receptor-ligand interactions and are invaluable for determining the binding affinity and specificity of a compound for a particular receptor.[21][22][23][24][25]
Principle of Radioligand Binding Assay
References
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 4. quantics.co.uk [quantics.co.uk]
- 5. edraservices.nl [edraservices.nl]
- 6. Antigen-antibody interaction - Wikipedia [en.wikipedia.org]
- 7. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Approaches to minimizing interference by cross-reacting molecules in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 17. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 18. The principle and method of ELISA | MBL Life Sience -GLOBAL- [mblbio.com]
- 19. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mybiosource.com [mybiosource.com]
- 21. giffordbioscience.com [giffordbioscience.com]
- 22. Receptor-Ligand Binding Assays [labome.com]
- 23. Receptor Ligand Binding Assay - Creative Biolabs [creative-biolabs.com]
- 24. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 25. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Pyrazin-2-yl-ethanol
As a Senior Application Scientist, my goal is to empower you, my fellow researchers, with not just the materials to conduct your work, but also the critical knowledge to manage them safely from acquisition to disposal. This guide moves beyond a simple checklist to provide a deep, technically-grounded framework for the proper disposal of 1-Pyrazin-2-yl-ethanol, ensuring the safety of your lab, your colleagues, and the environment.
Part 1: Core Hazard Profile and Regulatory Imperative
Understanding the "why" behind disposal protocols is fundamental to building a robust safety culture. This compound is not a benign substance; its hazard profile mandates that it be treated as regulated hazardous waste.
Inherent Hazards of this compound
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear picture of the risks associated with this compound. According to data aggregated by PubChem, this compound is classified with the following hazards[1][2]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).
-
Skin and Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Respiratory Irritation: May cause respiratory irritation (H335).
These classifications are the primary drivers for its designation as hazardous waste. The potential for harm upon exposure means it cannot be discarded through conventional waste streams like sinks or general trash.
The Regulatory Landscape: RCRA and Institutional Compliance
In the United States, the management of hazardous waste is governed by the federal Resource Conservation and Recovery Act (RCRA), which is implemented by the Environmental Protection Agency (EPA)[3][4]. This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your laboratory) is legally responsible for it from the moment it's created until its final, safe disposal[5].
State and local agencies, such as a state's Department of Environmental Protection (DEP), often have their own, sometimes more stringent, regulations that build upon the federal RCRA standards[3][5][6]. It is imperative to consult and comply with your institution's Environmental Health & Safety (EHS) department, as they will provide specific guidance that aligns with all applicable federal, state, and local laws.
Part 2: Standard Operating Procedures for Disposal
The following protocols are designed to provide a clear, step-by-step process for managing this compound waste streams within a laboratory setting.
Waste Collection and Segregation
The first principle of proper waste management is segregation. Never mix incompatible waste streams. This compound waste should be collected as a distinct hazardous waste stream.
Step-by-Step Protocol:
-
Container Selection: Designate a specific, leak-proof container for liquid waste containing this compound. The container must be chemically compatible (e.g., glass or polyethylene) and have a secure, tight-fitting lid.
-
Labeling: Immediately label the container with a "Hazardous Waste" label. The label must clearly state:
-
The full chemical name: "Waste this compound"
-
The approximate concentration and solvent (e.g., "in Ethanol/Water solution").
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
The accumulation start date.
-
-
Storage: Keep the waste container closed at all times, except when adding waste[7][8]. Store it in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a ventilated cabinet, away from heat, sparks, or open flames[7].
Disposal of Different Waste Forms
Your experimental workflow will generate different types of waste. Each must be handled correctly.
| Waste Type | Description | Disposal Protocol |
| Neat Product | Unused, expired, or surplus this compound. | Dispose of in its original container if possible. Ensure the container is properly labeled as hazardous waste and arrange for pickup through your EHS office. Do not attempt to open a sealed, expired container if solids or pressure buildup are suspected. |
| Dilute Aqueous Solutions | Solutions from experimental workups, cleaning, etc. | Collect in your designated hazardous waste container. Under no circumstances should this be poured down the drain. Even dilute solutions of ethanol-like compounds are prohibited from drain disposal in a laboratory setting[9]. |
| Contaminated Labware | Pipette tips, gloves, weigh boats, etc. | Collect in a designated, lined solid waste container clearly labeled "Hazardous Waste." These items are considered contaminated and must not be placed in the regular trash. |
| Spill Cleanup Debris | Absorbent pads, contaminated PPE from a spill. | All materials used to clean a spill must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through EHS[9][10]. |
Decontaminating Empty Containers
An "empty" container that held this compound is not truly empty; it contains chemical residue and must be decontaminated before it can be discarded or reused.
Step-by-Step Rinsing Protocol:
-
First Rinse: Add a small amount of a suitable solvent (e.g., ethanol or water) to the container. Cap and shake thoroughly to rinse all interior surfaces.
-
Collect Rinseate: Pour this first rinse (known as "rinseate") into your designated liquid hazardous waste container. This is critical because the first rinse will contain the highest concentration of the chemical residue[11].
-
Repeat: Repeat the rinsing process at least two more times. For a chemical with the hazard profile of this compound, subsequent rinses can typically be drain-disposed, but you must confirm this with your institution's EHS policy .
-
Final Disposal: Once triple-rinsed and fully air-dried, deface the original label and dispose of the container in the appropriate recycling or trash bin as directed by your facility's procedures.
Part 3: Emergency Spill Procedures
In the event of a spill, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
If safe to do so, use a chemical spill kit to absorb the material. Work from the outside of the spill inward.
-
Place all contaminated absorbent materials and PPE into a sealed container and label it as hazardous waste[9].
-
Clean the area with soap and water.
-
-
Large Spills (>100 mL) or Spills in a Public Area:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response number immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so[9].
-
Part 4: Disposal Decision Workflow
To simplify the process, the following flowchart provides a visual guide for the decisions a researcher must make when handling this compound waste.
Caption: Decision workflow for handling this compound waste.
By adhering to these technically sound and regulation-grounded procedures, you actively contribute to a safe and responsible research environment. Always remember that your institution's EHS department is your primary resource for any questions regarding chemical safety and disposal.
References
- 1. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. m.youtube.com [m.youtube.com]
- 4. epa.gov [epa.gov]
- 5. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. fishersci.com [fishersci.com]
- 8. airgas.com [airgas.com]
- 9. ehs.stanford.edu [ehs.stanford.edu]
- 10. aksci.com [aksci.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Pyrazin-2-yl-ethanol
As researchers and developers, our primary goal is to innovate. However, innovation cannot exist without a foundational culture of safety. When handling any chemical, especially one with a comprehensive hazard profile like 1-Pyrazin-2-yl-ethanol (CAS: 94777-52-3), our approach to safety must be both rigorous and intelligent. This guide moves beyond a simple checklist; it provides the causal logic behind each PPE recommendation, empowering you to make informed safety decisions that protect you, your colleagues, and your work.
The selection of Personal Protective Equipment is not a static, one-size-fits-all protocol. It is a dynamic risk assessment process. The choices we make must be directly informed by the specific hazards of the material and the nature of the procedure being performed.
Hazard Analysis: The Foundation of Your Safety Strategy
Before any container is opened, a thorough understanding of the risks is paramount. According to the Globally Harmonized System (GHS) classifications provided in the PubChem database, this compound presents multiple hazards that demand respect and careful management.[1]
Table 1: GHS Hazard Profile of this compound
| Hazard Class | GHS Hazard Statement | Implication for Handling |
|---|---|---|
| Acute Toxicity, Oral | H302: Harmful if swallowed | Prevent ingestion through contaminated hands or materials. |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Avoid all direct skin contact; requires effective hand and body protection. |
| Skin Irritation | H315: Causes skin irritation | Protective gloves and clothing are mandatory to prevent contact. |
| Serious Eye Irritation | H319: Causes serious eye irritation | Robust eye protection is non-negotiable. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Engineering controls are the first line of defense; respiratory protection may be needed. |
| Respiratory Irritation | H335: May cause respiratory irritation | Work must be conducted in well-ventilated areas, preferably a fume hood. |
This profile reveals that this compound poses risks through every primary route of exposure: ingestion, skin contact, eye contact, and inhalation. Our PPE strategy must therefore create a comprehensive barrier against all of them.
Core PPE Requirements: A Multi-Layered Defense
Based on the identified hazards, the following PPE is required. The rationale behind each component is critical to understanding and ensuring compliance.
Eye and Face Protection
The H319 classification—"Causes serious eye irritation"—is an unambiguous directive.[1]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory for all procedures, including handling stock containers and preparing dilutions. Standard safety glasses with side shields are insufficient as they do not protect against splashes from below or the sides.
-
Recommended for High-Risk Tasks: When handling larger volumes (>100 mL), working with heated solutions, or performing any task with a significant splash potential, a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes.
Hand Protection
With both "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) warnings, hand protection is a critical control point.[1] The Occupational Safety and Health Administration (OSHA) mandates that glove selection be based on the specific chemical being handled.[2]
-
Protocol for Glove Use:
-
Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Donning: Don gloves over clean, dry hands.
-
During Use: Be mindful of cross-contamination. Do not touch personal items like phones, door handles, or notebooks with gloved hands.
-
Doffing: Remove gloves by peeling them off from the cuff, turning them inside out without touching the outer surface with your bare skin.
-
Disposal: Dispose of used gloves immediately in the designated hazardous waste container.
-
Hygiene: Always wash hands thoroughly with soap and water after removing gloves.
-
Body Protection
To prevent skin exposure from spills or splashes (addressing H312 and H315), appropriate body protection is essential.
-
Standard Operations: A clean, buttoned, knee-length laboratory coat is the minimum requirement for handling small quantities.
-
High-Risk Operations: For tasks involving larger quantities or a high risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection. For very large-scale work, chemical-resistant coveralls may be necessary.
Respiratory Protection
The primary method for mitigating inhalation hazards (H332, H335) is through engineering controls.[1]
-
Primary Control: All work with this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This captures vapors at the source, providing the highest level of protection.
-
Secondary Control (Respirators): In the event of a large spill or a failure of engineering controls where exposure to vapors is likely, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges is the appropriate choice.[3][4] All personnel who may need to wear a respirator must be part of a formal respiratory protection program that includes fit-testing and training, as required by OSHA.
Operational Guide: PPE Selection by Task
The following table provides at-a-glance guidance for selecting the appropriate level of PPE based on the specific task.
Table 2: Recommended PPE Levels for Common Laboratory Tasks
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Receiving/Unpacking | Safety glasses with side shields | Nitrile gloves | Lab coat | Not required |
| Weighing Solids (<10g) | Chemical splash goggles | Nitrile gloves | Lab coat | Work in fume hood |
| Preparing Solutions (<1L) | Chemical splash goggles | Nitrile gloves | Lab coat | Work in fume hood |
| Large-Scale Synthesis (>1L) | Face shield over goggles | Nitrile gloves (consider double-gloving) | Chemical-resistant apron over lab coat | Work in fume hood |
| Spill Cleanup | Face shield over goggles | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or coveralls | NIOSH-approved respirator with OV cartridges |
PPE Selection & Safety Workflow
The following diagram illustrates the decision-making process that should be followed before and during the handling of this compound.
Caption: PPE Selection & Safety Workflow for Handling this compound.
Decontamination and Disposal Plan
Safe handling extends to the proper disposal of the chemical and all associated materials.
-
Consumable PPE: All single-use PPE, such as gloves and disposable aprons, that has come into contact with this compound must be considered hazardous waste. Dispose of it in a designated, sealed hazardous waste container.
-
Reusable PPE: Lab coats should be laundered by a professional service experienced with laboratory garments. Face shields and goggles should be decontaminated with soap and water, followed by a 70% ethanol rinse, before storage.
-
Chemical Containers: Empty containers of this compound are not safe for regular trash. According to established safety protocols, the first rinse of the container must be collected and disposed of as hazardous chemical waste.[5] Subsequent rinses can typically be disposed of down the drain, but always check local institutional guidelines. The rinsed, air-dried container can then be disposed of as non-hazardous waste (e.g., glass recycling).
-
Chemical Waste: All solutions and unused quantities of this compound must be collected in a properly labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) department.[5][6] Never dispose of this chemical down the sink.
By integrating this comprehensive, risk-based approach to PPE selection and chemical handling, you build a resilient shield of safety that allows you to focus on achieving your scientific objectives with confidence and integrity.
References
- 1. 1-(Pyrazin-2-yl)ethan-1-ol | C6H8N2O | CID 573013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mjhughes.com [mjhughes.com]
- 3. NIOSH Pocket Guide to Chemical Hazards [iafc.org]
- 4. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ethz.ch [ethz.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
